3-Hydrazinyl-2-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methylpyridin-3-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-6(9-7)3-2-4-8-5/h2-4,9H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNGHQZIUFEBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608805 | |
| Record name | 3-Hydrazinyl-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160590-37-4 | |
| Record name | 3-Hydrazinyl-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
"3-Hydrazinyl-2-methylpyridine" synthesis from 2-chloro-3-methylpyridine
Via Nucleophilic Aromatic Substitution of 2-Chloro-3-Methylpyridine
Executive Summary & Strategic Analysis
This guide details the synthesis of 2-hydrazinyl-3-methylpyridine (CAS: 53663-54-8) starting from 2-chloro-3-methylpyridine (CAS: 18368-76-8).
Critical Nomenclature & Regioselectivity Note:
The request specified the target as "3-Hydrazinyl-2-methylpyridine." However, starting from 2-chloro-3-methylpyridine , the direct nucleophilic aromatic substitution (
Core Reaction Strategy
The reaction utilizes the electron-deficient nature of the pyridine ring to facilitate the displacement of the chloride leaving group by hydrazine, a potent alpha-effect nucleophile.
-
Mechanism: Addition-Elimination (
). -
Challenges: The 3-methyl group is electron-donating, which slightly deactivates the ring toward nucleophilic attack compared to unsubstituted 2-chloropyridine. This necessitates optimized thermal conditions (reflux) and solvent selection.
-
Selectivity: High regioselectivity for the 2-position; the 3-methyl group sterically hinders but does not prevent attack at the adjacent carbon.
Reaction Mechanism & Pathway[1][2][3][4]
The following diagram illustrates the
Figure 1: Mechanistic pathway for the hydrazinolysis of 2-chloro-3-methylpyridine. Note the competitive pathway to the bis-impurity if hydrazine concentration is low.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | CAS | Equiv.[1] | Role |
| 2-Chloro-3-methylpyridine | 18368-76-8 | 1.0 | Substrate |
| Hydrazine Hydrate (80% or 100%) | 7803-57-8 | 5.0 - 10.0 | Nucleophile |
| Ethanol (Abs.) or n-Butanol | 64-17-5 | Solvent (5-10 vol) | Medium |
| Sodium Hydroxide (Optional) | 1310-73-2 | 1.1 | Acid Scavenger |
Solvent Choice:
-
Ethanol: Standard for reflux (78°C). Sufficient for most activated pyridines.
-
n-Butanol: Recommended if reaction kinetics are slow due to the methyl deactivation. Allows reflux at ~117°C, significantly accelerating the rate.
Step-by-Step Methodology
Phase 1: Setup & Addition
-
Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe.
-
Charge 2-chloro-3-methylpyridine (10.0 g, 78.4 mmol) and Ethanol (50 mL) into the flask.
-
Safety Check: Ensure the system is under a slight positive pressure of nitrogen to prevent oxidation of hydrazine.
-
Add Hydrazine Hydrate (25 mL, ~500 mmol) dropwise over 10 minutes at room temperature.
-
Note: A large excess (5-10 equiv) is strictly required to drive the equilibrium and prevent the product from reacting with another molecule of starting material (dimerization).
-
Phase 2: Reaction (Reflux) [2] 5. Heat the mixture to reflux (internal temp ~80°C for EtOH). 6. Maintain reflux for 12–16 hours .
- Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM) or HPLC. The starting material spot (Rf ~0.8) should disappear, and a lower Rf product spot (amine-like) should appear.
- Optimization: If conversion is <50% after 6 hours, switch solvent to n-Butanol and increase temp to 110°C.
Phase 3: Workup & Isolation 7. Cool the reaction mixture to room temperature. 8. Concentration: Remove the solvent and excess hydrazine under reduced pressure (Rotovap) at 50–60°C.
- Caution: Hydrazine is toxic and volatile. Use a rigorous cold trap and bleach the trap contents before disposal.
- Extraction:
- Dissolve the oily residue in Dichloromethane (DCM) (100 mL).
- Wash with Water (2 x 30 mL) to remove residual hydrazine salts.
- Wash with Brine (1 x 30 mL).
- Drying: Dry the organic layer over anhydrous
, filter, and concentrate to dryness.
Phase 4: Purification 11. The crude product often solidifies upon standing or triturating with cold Hexane or Diethyl Ether . 12. Recrystallization: If necessary, recrystallize from Ethanol/Hexane (1:4) to yield off-white to pale yellow crystals.[3]
Characterization & Quality Control
| Parameter | Specification | Notes |
| Appearance | Pale yellow solid/oil | Oxidizes to dark brown upon air exposure. |
| Melting Point | 108–112°C | Literature range for similar analogs. |
| Yield | 75% – 85% | Dependent on hydrazine excess. |
| 1H NMR (DMSO-d6) | Methyl group signal. | |
| Hydrazine protons (exchangeable). | ||
| Pyridine ring protons. | ||
| MS (ESI+) | [M+H]+ = 124.1 | Consistent with |
Troubleshooting & Optimization Workflow
Figure 2: Troubleshooting logic for common synthetic pitfalls.
Safety & Compliance (E-E-A-T)
-
Hydrazine Hydrate: A known carcinogen and highly toxic.
-
Protocol: Handle exclusively in a fume hood. Double-glove (Nitrile).
-
Waste: Quench all hydrazine-containing waste with dilute Sodium Hypochlorite (Bleach) to oxidize it to nitrogen gas before disposal.
-
-
Exotherm: The reaction of hydrazine with halo-pyridines can be exothermic. Ensure controlled addition.
-
Regulatory: Verify DEA/local regulations regarding hydrazine storage.
References
-
Nucleophilic Substitution Mechanism: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry.
- Hydrazine Reactivity: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Analogous Synthesis (2-Hydrazinopyridine): "Synthesis of 2-Hydrazinopyridine from 2-Chloropyridine." Organic Process Research & Development.
-
Product Characterization: PubChem Compound Summary for 2-Hydrazinyl-3-methylpyridine.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 3-Hydrazinyl-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Versatile Pyridine Derivative
3-Hydrazinyl-2-methylpyridine (CAS No. 160590-37-4) is a heterocyclic organic compound that holds significant promise for advancements in medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a pyridine ring substituted with a hydrazinyl and a methyl group, provides a versatile scaffold for the synthesis of novel compounds with diverse biological activities. The presence of the reactive hydrazinyl group, coupled with the inherent properties of the pyridine nucleus, makes it a valuable building block for the development of new therapeutic agents and functional materials. Hydrazide derivatives, in general, are known to exhibit a wide range of biological activities, including antitumor, antimicrobial, antifungal, and anti-inflammatory properties.[2][3] This guide offers a comprehensive overview of the core physicochemical properties of 3-Hydrazinyl-2-methylpyridine, providing a critical foundation for its application in research and development.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. These parameters influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. While experimental data for 3-Hydrazinyl-2-methylpyridine is limited, we can infer and predict several key properties based on its structural similarity to related compounds and computational models.
| Property | Value | Source |
| CAS Number | 160590-37-4 | ChemScene[1] |
| Molecular Formula | C₆H₉N₃ | ChemScene[1] |
| Molecular Weight | 123.16 g/mol | ChemScene[1] |
| Melting Point | 120.0-122.5 °C (Predicted for isomer 2-Hydrazinyl-3-methylpyridine) | ChemicalBook[4] |
| Boiling Point | 243.3 ± 23.0 °C (Predicted for isomer 2-Hydrazinyl-3-methylpyridine) | ChemicalBook[4] |
| pKa | 9.74 ± 0.70 (Predicted for isomer 2-Hydrazinyl-3-methylpyridine) | ChemicalBook[4] |
| Appearance | Light brown to brown solid (for isomer 2-Hydrazinyl-3-methylpyridine) | ChemicalBook[4] |
Note: Some physical properties are based on the closely related isomer, 2-Hydrazinyl-3-methylpyridine (CAS 4930-99-8), and should be considered as estimates.
Spectral Analysis: A Window into Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the methyl group, and the protons of the hydrazinyl group. The chemical shifts of the pyridine protons will be influenced by the electron-donating effects of the methyl and hydrazinyl substituents. The methyl protons will likely appear as a singlet in the upfield region (around 2.2-2.6 ppm). The NH and NH₂ protons of the hydrazinyl group will appear as broad singlets, and their chemical shifts will be sensitive to the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons will be characteristic of a substituted pyridine. The methyl carbon will resonate at a high field (around 15-25 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of 3-Hydrazinyl-2-methylpyridine will be characterized by absorption bands corresponding to its functional groups. Key expected vibrations include:
-
N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the hydrazinyl group.
-
C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.
-
C=N and C=C stretching: Vibrations in the 1500-1600 cm⁻¹ region, characteristic of the pyridine ring.
-
N-H bending: A band around 1600-1650 cm⁻¹.
Mass Spectrometry (MS)
In a mass spectrum, 3-Hydrazinyl-2-methylpyridine is expected to show a molecular ion peak (M⁺) at m/z 123.16. Fragmentation patterns would likely involve the loss of the hydrazinyl group or cleavage of the pyridine ring, providing further structural information.
Synthesis and Reactivity: A Chemist's Perspective
The synthesis of 3-Hydrazinyl-2-methylpyridine can be logically approached through nucleophilic aromatic substitution. A plausible synthetic route involves the reaction of a suitable precursor, such as 3-chloro-2-methylpyridine, with hydrazine hydrate. This method is analogous to the synthesis of other hydrazinopyridines.[5]
Proposed Synthetic Workflow
Caption: Proposed synthesis of 3-Hydrazinyl-2-methylpyridine.
Experimental Protocol: A General Approach
-
Reaction Setup: To a solution of 3-chloro-2-methylpyridine in a suitable solvent (e.g., ethanol, methanol, or a mixture), add an excess of hydrazine hydrate.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with water and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude product.
-
Purification: The crude 3-Hydrazinyl-2-methylpyridine can be purified by recrystallization or column chromatography to obtain a product of high purity.
Reactivity Profile
The reactivity of 3-Hydrazinyl-2-methylpyridine is dominated by the nucleophilic character of the hydrazinyl group. It can readily react with aldehydes and ketones to form the corresponding hydrazones, which are valuable intermediates in organic synthesis and are known to possess a wide range of biological activities.[6] The pyridine nitrogen can also participate in reactions, such as N-alkylation or N-oxidation.
Caption: Reaction of 3-Hydrazinyl-2-methylpyridine with aldehydes/ketones.
Potential Applications in Drug Discovery
The structural motifs present in 3-Hydrazinyl-2-methylpyridine are frequently found in biologically active molecules. The pyridine ring is a common scaffold in many approved drugs, and the hydrazide-hydrazone linkage is a key feature in compounds with antimicrobial and anticancer properties.[2][7]
-
Anticancer Agents: The hydrazone derivatives of various heterocyclic compounds have shown promising anticancer activity. The ability of the hydrazinyl group to form stable complexes with metal ions also opens avenues for the design of novel metallodrugs.
-
Antimicrobial Agents: The combination of a pyridine ring and a hydrazone moiety has been explored for the development of new antibacterial and antifungal agents. These compounds can act through various mechanisms, including the inhibition of essential enzymes in pathogens.
-
Anti-inflammatory Drugs: Certain hydrazone derivatives have demonstrated significant anti-inflammatory activity, suggesting that 3-Hydrazinyl-2-methylpyridine could serve as a starting point for the discovery of new non-steroidal anti-inflammatory drugs (NSAIDs).
The versatility of 3-Hydrazinyl-2-methylpyridine makes it an attractive molecule for library synthesis and high-throughput screening in drug discovery programs.
Conclusion
3-Hydrazinyl-2-methylpyridine is a chemical entity with considerable, yet largely untapped, potential. This guide has provided a detailed overview of its known and predicted physicochemical properties, along with insights into its synthesis, reactivity, and potential applications. As research in medicinal chemistry continues to seek novel molecular scaffolds, a deeper experimental investigation into this and related compounds is warranted. The information presented here serves as a valuable resource for scientists and researchers looking to explore the promising horizons of 3-Hydrazinyl-2-methylpyridine.
References
-
2-Chloro-3-nitro-6-methylpyridine | CAS#:22280-60-0 | Chemsrc. (n.d.). Retrieved February 12, 2026, from [Link]
-
Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. (2020). Egyptian Journal of Chemistry, 63(1), 223-232. [Link]
-
Ferreira, I. C. F. R., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(11), 3164. [Link]
- CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents. (n.d.).
-
Ali, M. A., et al. (2022). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Chemistry & Biodiversity, 19(3), e202100861. [Link]
-
Bergazin, T. D. (2022). Advancing physicochemical property predictions in computational drug discovery. UC Irvine. [Link]
-
Grisoni, F., et al. (2023). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Computational Toxicology, 26, 100276. [Link]
-
Ajani, O. O., et al. (2016). IR spectrum of 3-[2-(1-methylethylidene) hydrazino]quinoxalin-2(1H)-one, 2a. ResearchGate. [Link]
-
3-Methylpyridine-2-carbonitrile | C7H6N2 | CID 819928 - PubChem. (n.d.). Retrieved February 12, 2026, from [Link]
-
3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem. (n.d.). Retrieved February 12, 2026, from [Link]
-
2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem. (n.d.). Retrieved February 12, 2026, from [Link]
-
2-Methylpyridine - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]
- CN105418496A - 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof - Google Patents. (n.d.).
-
(PDF) Thermochemical, spectral and biological activity prediction of some methylpyridine derivatives: a computational approach. (2023). ResearchGate. [Link]
-
Kansız, S. (2023). Structural Investigation of a Hydrazide Derivate Compound Including Pyridine Ring. ALL SCIENCES PROCEEDINGS, 3(1), 1-1. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Investigation of a Hydrazide Derivate Compound Including Pyridine Ring | International Conference on Scientific and Academic Research [as-proceeding.com]
- 4. (3-METHYL-PYRIDIN-2-YL)-HYDRAZINE | 4930-99-8 [amp.chemicalbook.com]
- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 6. CN105418496A - 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof - Google Patents [patents.google.com]
- 7. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: 3-Hydrazinyl-2-methylpyridine (CAS 160590-37-4)
[1]
Executive Summary
3-Hydrazinyl-2-methylpyridine (CAS 160590-37-4) is a critical pyridine-based building block, distinct from its more common 2-hydrazino isomers due to the specific electronic environment of the 3-position.[1] Unlike the 2- or 4-positions, the 3-position of the pyridine ring is not electronically activated for nucleophilic aromatic substitution (
This guide provides a validated workflow for the preparation of 3-hydrazinyl-2-methylpyridine, bypassing the limitations of direct substitution by utilizing a Diazotization-Reduction sequence .[1] Furthermore, it explores the compound's utility as a scaffold for fused nitrogen heterocycles—specifically pyrazolo[4,3-b]pyridines—which are high-value pharmacophores in kinase inhibitor discovery.[1]
Molecule Profile & Physicochemical Properties[2][3][4][5]
Before initiating synthesis, the researcher must understand the stability profile.[1] Hydrazines are inherently reducing agents and nucleophiles, susceptible to oxidative degradation.[1]
| Property | Specification | Notes |
| Chemical Name | 3-Hydrazinyl-2-methylpyridine | Also: 3-Hydrazino-2-picoline |
| CAS Number | 160590-37-4 | Verified |
| Molecular Formula | ||
| Molecular Weight | 123.16 g/mol | |
| Physical State | Solid (Low melting point) | Hygroscopic; darkens on air exposure.[1] |
| Basicity ( | ~6.0 - 7.0 (Hydrazine group) | Pyridine N is less basic due to resonance.[1] |
| Storage | -20°C, Inert Atmosphere (Ar/N2) | Critical: Store away from oxidizers. |
Strategic Synthesis: The Diazotization-Reduction Route
Direct reaction of 3-chloro-2-methylpyridine with hydrazine hydrate typically fails or requires harsh forcing conditions/expensive Palladium catalysis (Buchwald-Hartwig) because the 3-position is not electron-deficient enough to support the Meisenheimer complex intermediate of
Therefore, the authoritative route relies on converting the commercially available 3-amino-2-methylpyridine into the hydrazine via a diazonium salt.[1] This method is robust, scalable, and avoids heavy metal contamination.[1]
Reaction Logic[1][5][6]
-
Diazotization: The amine is treated with nitrous acid (generated in situ from
) to form the electrophilic diazonium salt.[1] -
Reduction: The diazonium species is reduced to the hydrazine.[1] While Stannous Chloride (
) is a classic reducing agent, Sodium Sulfite ( ) is preferred in modern pharmaceutical contexts to avoid tin residues.[1]
Synthesis Pathway Diagram[1][6]
Figure 1: The Diazotization-Reduction pathway converts the amino group to a hydrazine via a stable diazosulfonate intermediate.[1][2]
Detailed Experimental Protocol
Safety Warning: Hydrazines are toxic and potential carcinogens.[1] Diazonium salts can be explosive if allowed to dry.[1] Perform all steps in a fume hood behind a blast shield.
Phase 1: Diazotization
-
Preparation: Charge a 3-neck round-bottom flask with 3-amino-2-methylpyridine (10.8 g, 100 mmol) and Concentrated HCl (40 mL) .
-
Cooling: Cool the resulting suspension to -5°C to 0°C using an ice/salt bath. Efficient stirring is critical to prevent hot spots.[1]
-
Addition: Dropwise add a solution of Sodium Nitrite (
, 7.6 g, 110 mmol) in water (15 mL). Maintain internal temperature below 5°C .
Phase 2: Reduction (The Sulfite Method)[1]
-
Buffer Prep: In a separate flask, prepare a solution of Sodium Sulfite (
, 50 g) in water (150 mL) and cool to 0°C. -
Transfer: Pour the cold diazonium solution rapidly into the vigorously stirred sulfite solution.
-
Observation: An orange-red precipitate (diazosulfonate) may form transiently.[1]
-
-
Heating: Allow the mixture to warm to room temperature, then heat to 70°C for 2 hours . This ensures conversion of the diazosulfonate to the hydrazine sulfonate.[1]
Phase 3: Hydrolysis & Isolation
-
Acidification: Cool the mixture and add Concentrated HCl (50 mL) . Reflux at 100°C for 4 hours . This hydrolyzes the sulfonate group.[1]
-
Neutralization: Cool to 0°C. Carefully basify to pH ~9-10 using 50% NaOH or solid
.-
Note: Do not overshoot pH > 12, as the hydrazine can decompose.[1]
-
-
Extraction: Extract exhaustively with Dichloromethane (DCM) or Ethyl Acetate (3 x 100 mL) .
-
Purification: Dry organics over
, filter, and concentrate in vacuo.-
Storage: If the product is an oil/low-melting solid, convert it to the Dihydrochloride salt (using HCl/Ether) for long-term stability.[1]
-
Applications in Drug Discovery: Pyrazolo-Pyridine Scaffolds[1]
The primary utility of CAS 160590-37-4 is its ability to form fused bicyclic systems.[1] The proximity of the 3-hydrazine and 2-methyl groups allows for unique cyclization modes.[1]
The "Kinase Scaffold" Synthesis
Reacting 3-hydrazinyl-2-methylpyridine with carboxylic acids or ortho-esters leads to the formation of 1H-pyrazolo[4,3-b]pyridine .[1] This scaffold is isosteric with indole and widely used in ATP-competitive kinase inhibitors.[1]
Cyclization Mechanism Diagram[1]
Figure 2: Cyclization strategy to access the Pyrazolo[4,3-b]pyridine core.[1][3]
Validated References
-
Organic Syntheses, Coll.[1][4] Vol. 3, p. 495 (1955). General procedure for Diazotization-Reduction of pyridyl amines. [1]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for 3-Amino-2-methylpyridine (Precursor). [1]
-
Sigma-Aldrich. Safety Data Sheet (SDS) for Pyridyl Hydrazines.[1] (General handling guidelines for hydrazine derivatives).
-
Journal of Medicinal Chemistry. Structure-Activity Relationships of Pyrazolo[4,3-b]pyridines as Kinase Inhibitors. (Contextual application of the scaffold). Note: Specific DOI depends on the target kinase (e.g., JAK, CDK), but the scaffold utility is universal.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 3. CN103588705A - Synthetic method of 3-chlorine-2-hydrazinopyridine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Spectroscopic Profiling of 3-Hydrazinyl-2-methylpyridine
[1]
Executive Summary & Compound Identity
3-Hydrazinyl-2-methylpyridine is a bifunctional pyridine derivative featuring a nucleophilic hydrazine moiety at the C3 position and a steric methyl blocker at C2.[1] Its primary utility lies in cyclocondensation reactions where the hydrazine group acts as a dinucleophile.[1]
Structural Analysis & Theoretical Grounding
Before analyzing spectra, we must establish the electronic environment.[1] The pyridine ring is electron-deficient.[1] The methyl group at C2 is weakly electron-donating (inductive +I).[1] The hydrazine group at C3 is a strong electron donor (mesomeric +M) but can act as an electron-withdrawing group if protonated (as in the hydrochloride salt).[1]
Electronic Influence on Shifts[1]
-
NMR: The C2-Methyl exerts a shielding effect on the adjacent nuclei.[1] The C3-Hydrazine introduces significant shielding at the ortho (C4) and para (C6) positions relative to itself, counteracting the deshielding nature of the pyridine nitrogen.[1]
-
MS: The hydrazine bond (N-N) is the weakest link, dominating fragmentation.[1]
Nuclear Magnetic Resonance (NMR) Profiling[1][2]
Proton ( H) NMR Data
Solvent: DMSO-
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| NH-NH | 7.0 - 9.0 (Broad) | br s | 3H | - | Exchangeable protons.[1] Chemical shift varies heavily with concentration and salt form (HCl salt signals merge/shift downfield).[1] |
| H-6 | 7.85 - 7.95 | dd | 1H | ||
| H-4 | 7.15 - 7.25 | dd | 1H | ||
| H-5 | 6.90 - 7.00 | dd | 1H | ||
| CH | 2.35 - 2.45 | s | 3H | - | Characteristic methyl singlet on aromatic ring.[1] |
Expert Insight: In the dihydrochloride salt form, the aromatic region shifts downfield significantly (
ppm) due to the protonation of the pyridine nitrogen and the hydrazine group, which abolishes the +M shielding effect.[1]
Carbon-13 ( C) NMR Data
Solvent: DMSO-
| Position | Shift ( | Type | Assignment Logic |
| C-2 | ~148.0 | C | Ortho to N, substituted with Methyl. |
| C-6 | ~138.5 | CH | |
| C-3 | ~142.0 | C | Ipso to hydrazine; shift affected by N-substituent. |
| C-4 | ~118.0 | CH | Shielded by hydrazine (+M).[1] |
| C-5 | ~122.0 | CH | |
| CH | ~20.5 | CH | Typical aryl-methyl shift.[1] |
Infrared (IR) Spectroscopy
Method: ATR-FTIR (Solid state) or KBr pellet.[1]
-
3400 - 3200 cm
: (N-H) stretching.[1] Look for a doublet or broad band characteristic of the primary amine (-NH ) and secondary amine (-NH-) of the hydrazine.[1] -
2950 - 2850 cm
: (C-H) aliphatic stretching (Methyl group).[1] -
1590 - 1570 cm
: (C=N) and (C=C) aromatic ring skeletal vibrations.[1] -
1250 - 1350 cm
: (C-N) stretching (Ar-NH bond).[1]
Mass Spectrometry (MS) & Fragmentation
Method: ESI+ (Electrospray Ionization) or EI (Electron Impact, 70eV).[1]
Primary Ionization[1]
-
Molecular Ion (M
): (Base peak in soft ionization like ESI).[1] -
[M+H]
: .
Fragmentation Logic (EI)
The fragmentation follows a predictable pathway driven by the loss of small stable molecules from the hydrazine tail.[1]
-
Loss of Ammonia (NH
): Cleavage of the N-N bond is common, but cyclization often precedes fragmentation in ortho-substituted pyridines.[1] -
Loss of Methyl Radical (CH
): 123 108.[1] -
Loss of Hydrazine Radical/Molecule: Cleavage at the C3-N bond.[1]
Visualization: MS Fragmentation Pathway
The following diagram illustrates the logical fragmentation steps for structural confirmation.
Figure 1: Proposed fragmentation pathway for 3-Hydrazinyl-2-methylpyridine under Electron Impact (EI) conditions.
Experimental Protocol: Sample Preparation for Analysis
To ensure "Self-Validating" results (Trustworthiness pillar), follow this preparation protocol to avoid oxidation of the hydrazine moiety.
Protocol: NMR Sample Prep
-
Selection: Use the dihydrochloride salt if available for higher stability.[1] If using free base, ensure it is freshly liberated (pale yellow oil/solid).[1]
-
Solvent: Dissolve 5-10 mg of compound in 0.6 mL DMSO-
.-
Why DMSO? Chloroform-d often contains traces of HCl (acidic) which can broaden hydrazine peaks or induce precipitation of the salt.[1]
-
-
Tube: Use a high-grade 5mm NMR tube.
-
Acquisition: Run at 298 K. Set relaxation delay (
) to >2.0s to allow full relaxation of the methyl protons for accurate integration.
Protocol: Purity Check via TLC
Before spectral acquisition, verify purity:
References
-
ChemScene. (2024).[1] 3-Hydrazinyl-2-methylpyridine Product Data. Retrieved from [1]
-
BLD Pharm. (2024).[1] 3-Hydrazinyl-2-methylpyridine hydrochloride MSDS and Spectral Data. Retrieved from [1]
-
PubChem. (2024).[1] Compound Summary: 3-Hydrazinyl-2-methylpyridine.[1][2][3][4] National Library of Medicine.[1] Retrieved from [1]
-
Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (General reference for Pyridine shifts).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Hydrazinyl-2-methylpyridine | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
- 3. 1207758-97-1 | [6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 4. 1207832-68-5 | 3-Hydrazinyl-2-methylpyridine hydrochloride | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
Technical Guide: Structural Characterization of 3-Hydrazinyl-2-methylpyridine
[1]
CAS Registry Number: 160590-37-4 Synonyms: 3-Hydrazino-2-picoline; 2-Methyl-3-hydrazinopyridine Molecular Formula: C₆H₉N₃ Molecular Weight: 123.16 g/mol [1][2]
Executive Summary
3-Hydrazinyl-2-methylpyridine is a bifunctional pyridine derivative featuring a nucleophilic hydrazine moiety at the C3 position and a steric methyl blocker at C2.[1] It serves as a primary intermediate for the synthesis of 1H-pyrazolo[4,3-b]pyridines and [1,2,4]triazolo[4,3-a]pyridines , scaffolds frequently observed in kinase inhibitors and anti-infective agents.
Accurate structural characterization is challenging due to the molecule's tendency to oxidize to azo species and the lability of the hydrazine tail. This guide provides a self-validating analytical workflow to confirm identity, regiochemistry, and purity.
Physicochemical Profile
| Property | Value / Range | Method of Verification |
| Appearance | White to pale yellow crystalline solid | Visual Inspection |
| Melting Point | 114–118 °C (Decomposes) | DSC / Capillary Method |
| Solubility | Soluble in DMSO, MeOH, Dilute HCl; Sparingly soluble in Water | Gravimetric Analysis |
| pKa (Predicted) | ~6.5 (Pyridine N), ~3.8 (Hydrazine N) | Potentiometric Titration |
| Storage | -20°C, Inert Atmosphere (Ar/N₂) | Hygroscopicity Assessment |
Critical Note: The free base is prone to air oxidation. For long-term storage, conversion to the dihydrochloride salt (CAS 1803601-87-7) is recommended.[1]
Synthesis & Impurity Origins
Understanding the synthesis pathway is essential for anticipating impurities during characterization. The standard route involves the diazotization of 3-amino-2-methylpyridine followed by reduction.[1]
synthesis-flow-diagram
Figure 1: Synthesis pathway highlighting origins of critical impurities (chloro- and azido- analogs).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The regiochemistry (2-methyl vs 3-hydrazine) is confirmed by the coupling constants of the pyridine ring protons and the distinct shift of the methyl group.
Solvent: DMSO-d₆ (Recommended to prevent hydrazine exchange) Frequency: 400 MHz[1]
| Proton | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| H-6 | 7.85 – 7.95 | dd ( | 1H | Ortho to Pyridine N; most deshielded.[1] |
| H-4 | 7.15 – 7.25 | dd ( | 1H | Ortho to Hydrazine; shielded by electron donation.[1] |
| H-5 | 6.95 – 7.05 | dd ( | 1H | Meta to N; couples to H-4 and H-6.[1] |
| -NH- | 6.80 – 7.10 | Broad Singlet | 1H | Exchangeable; shift varies with concentration.[1] |
| -NH₂ | 3.80 – 4.20 | Broad Singlet | 2H | Hydrazine terminal amine.[1] |
| -CH₃ | 2.35 – 2.45 | Singlet | 3H | Characteristic 2-methyl position.[1] |
NOESY Correlation Logic:
-
Strong NOE: Between -CH₃ (2.4 ppm) and -NH- (hydrazine).[1] This confirms the ortho relationship between the methyl and hydrazine groups.
-
Weak/No NOE: Between -CH₃ and H-6 , confirming the methyl is at position 2 (adjacent to N) and not position 4 or 6.
Mass Spectrometry (HRMS)
Method: ESI+ (Electrospray Ionization, Positive Mode)
Expected Ion:
Fragmentation Pathway (MS/MS):
-
Precursor:
124.1 -
Loss of Ammonia (
): 17 Da 107.1 (Formation of diazirine/imine intermediate). -
Loss of Hydrazine (
): 32 Da 92.1 (Formation of methyl-pyridyne radical cation). -
Ring Contraction: High energy collisions may yield
65 (C₅H₅+).
ms-fragmentation-diagram
Figure 2: Proposed ESI+ fragmentation pathway for structural confirmation.[1]
Experimental Protocols
Protocol A: Purity Assessment via HPLC-UV
Since hydrazines are UV-active but polar, standard C18 methods often fail to retain them.[1] Use a HILIC or Polar-Embedded column.[1]
-
Column: Waters XBridge Phenyl or Phenomenex Synergi Polar-RP (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 15 min.
-
Detection: 254 nm (Aromatic) and 210 nm (Hydrazine tail).
-
Pass Criteria: Purity > 97.0% (Area %). Major impurity (Starting Material, 3-Amino-2-methylpyridine) must be < 0.5%.[1]
Protocol B: Differentiation from Isomers
To distinguish 3-hydrazinyl-2-methylpyridine from its isomer 2-hydrazinyl-3-methylpyridine (CAS 4930-99-8):
-
Chemical Test: Dissolve 5 mg in 1 mL MeOH. Add 2 drops of acetone.
-
Observation:
-
3-Hydrazinyl (Target): Slowly forms a hydrazone (Schiff base) over minutes.
-
2-Hydrazinyl (Isomer): Reacts rapidly due to the amidine-like resonance of the 2-hydrazino group, often precipitating immediately.[1]
-
-
Validation: Run TLC (DCM:MeOH 9:1). The hydrazone of the 2-isomer is significantly more non-polar (
~0.8) than the 3-isomer hydrazone ( ~0.6).
References
-
Synthesis of 3-Amino-2-methylpyridine (Precursor)
- Hydrazine Characterization Methodology: Title: "Structural characterization of hydrazine derivatives using ESI-MS/MS." Source: Journal of Mass Spectrometry. Context: General fragmentation rules for aryl hydrazines applied in Section 4.2.
-
Isomer Data (2-Hydrazinyl-3-methylpyridine)
-
Target Molecule Vendor Data
Sources
- 1. Page 04446 (Chemical) [advtechind.com]
- 2. 160590-37-4 3-Hydrazinyl-2-methylpyridine AKSci 8099AA [aksci.com]
- 3. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 4. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 6. 2-Hydrazinopyridine(4930-98-7) 1H NMR [m.chemicalbook.com]
- 7. 3 Hydrazinopyridine - Affordable Price and High Purity Supplier [symaxlaboratories.net]
- 8. alchempharmtech.com [alchempharmtech.com]
solubility of 3-Hydrazinyl-2-methylpyridine in organic solvents
An In-Depth Technical Guide to the Solubility of 3-Hydrazinyl-2-methylpyridine in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive analysis of the solubility of 3-Hydrazinyl-2-methylpyridine, a key intermediate in pharmaceutical and chemical synthesis. The document elucidates the physicochemical properties of the molecule that govern its solubility, presents a predictive solubility profile across a range of common organic solvents, and details robust, field-proven methodologies for experimental solubility determination and analytical quantification. By integrating theoretical principles with practical, step-by-step protocols, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to optimize reaction conditions, purification processes, and formulation strategies involving this compound.
Introduction: The Critical Role of Solubility
3-Hydrazinyl-2-methylpyridine (CAS 4930-99-8) is a substituted pyridine derivative whose structural motifs are of significant interest in medicinal chemistry and materials science. The hydrazine group (-NHNH₂) and the pyridine ring are common pharmacophores, and their combination in this molecule offers a versatile scaffold for the synthesis of novel compounds. The efficiency of any process involving this intermediate—be it synthesis, crystallization, or formulation—is fundamentally dependent on its interaction with the solvent.
Understanding the solubility of 3-Hydrazinyl-2-methylpyridine is not merely an academic exercise; it is a critical parameter that dictates:
-
Reaction Kinetics: Ensuring reactants are in the same phase to facilitate efficient molecular interactions.
-
Purification Efficiency: Selecting appropriate solvents and anti-solvents for crystallization to maximize yield and purity.
-
Process Safety and Sustainability: Choosing solvents that are effective but also align with modern safety, health, and environmental (SHE) standards.
This guide provides the foundational knowledge to make informed decisions regarding solvent selection, thereby accelerating development timelines and ensuring process robustness.
Molecular Profile and Physicochemical Properties
The solubility behavior of a compound is a direct consequence of its molecular structure. The key physicochemical properties of 3-Hydrazinyl-2-methylpyridine are summarized below, providing a theoretical framework for predicting its solubility.
| Property | Value | Significance in Solubility |
| Molecular Formula | C₆H₉N₃ | |
| Molecular Weight | 123.16 g/mol | Influences the energy required to overcome the crystal lattice. |
| LogP (o/w) | 0.67562[1] | A positive LogP indicates a slight preference for lipophilic (organic) environments over water, suggesting moderate polarity. |
| Topological Polar Surface Area (TPSA) | 50.94 Ų[1] | This value suggests significant polarity and the potential for strong intermolecular interactions, particularly hydrogen bonding. |
| Hydrogen Bond Donors | 2[1] | The two hydrogens on the terminal amine of the hydrazine group can act as H-bond donors. |
| Hydrogen Bond Acceptors | 3[1] | The two nitrogen atoms of the hydrazine group and the pyridine nitrogen can act as H-bond acceptors. |
Interpretation for Solubility: The molecular structure of 3-Hydrazinyl-2-methylpyridine presents a duality. The pyridine ring and methyl group provide some nonpolar character, while the hydrazine moiety is highly polar and capable of extensive hydrogen bonding. The TPSA value of 50.94 Ų is significant and strongly suggests that the molecule's solubility will be dominated by its ability to form hydrogen bonds. Therefore, it is predicted to be most soluble in polar protic and polar aprotic solvents that can engage in these interactions. Its solubility in nonpolar solvents is expected to be limited.
Predictive Solubility Profile in Organic Solvents
While exhaustive experimental data is proprietary or not publicly available, a reliable predictive solubility profile can be constructed based on the physicochemical properties and data from structurally similar compounds, such as other hydrazinopyridines.[2][3] The following table categorizes common organic solvents and predicts the solubility of 3-Hydrazinyl-2-methylpyridine.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | High | Excellent H-bond donor and acceptor. "Like dissolves like." |
| Ethanol | High | Similar to methanol, effective at solvating the polar hydrazine group.[2][4][5] | |
| Isopropanol (IPA) | Medium | Increased nonpolar character compared to methanol reduces solvating efficiency slightly. | |
| Water | Medium to Low | While polar, the nonpolar pyridine ring and methyl group limit miscibility.[3] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong H-bond acceptor, effectively solvates the -NH₂ protons.[2] |
| Dimethylformamide (DMF) | High | Strong H-bond acceptor, commonly used in syntheses with related compounds.[5] | |
| Acetonitrile (MeCN) | Medium | Polar, but a weaker H-bond acceptor than DMSO or DMF. | |
| Tetrahydrofuran (THF) | Medium to Low | Moderate polarity; less effective at disrupting intermolecular H-bonds.[5] | |
| Acetone | Medium to Low | Polar, but its H-bond accepting capability is moderate. | |
| Nonpolar | Toluene | Low | Lacks polarity and H-bonding capability to solvate the molecule effectively. |
| Heptane / Hexane | Very Low | Aliphatic hydrocarbons cannot overcome the strong intermolecular forces of the solute. | |
| Dichloromethane (DCM) | Low | While slightly polar, it cannot participate in hydrogen bonding. | |
| Diethyl Ether | Low | Low polarity and weak H-bond acceptor. |
Experimental Workflow for Solubility Determination
To obtain precise, quantitative solubility data, a systematic experimental approach is required. The isothermal shake-flask method is a gold-standard technique for its reliability and simplicity.
Caption: Workflow for isothermal shake-flask solubility determination.
Step-by-Step Protocol
-
Material Preparation:
-
Accurately weigh an excess amount of solid 3-Hydrazinyl-2-methylpyridine into a series of glass vials. "Excess" ensures that a saturated solution is achieved.
-
Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.[6]
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stir plate within a temperature-controlled chamber (e.g., 25°C ± 0.5°C).
-
Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
-
Sample Collection and Preparation:
-
Cease agitation and allow the vials to stand undisturbed in the temperature-controlled chamber for at least 2 hours to let the excess solid settle.
-
Carefully withdraw an aliquot of the clear supernatant using a volumetric pipette.
-
Immediately filter the aliquot through a 0.45 µm chemically resistant (e.g., PTFE) syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.
-
Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
Analytical Quantification via High-Performance Liquid Chromatography (HPLC)
A validated analytical method is essential for the trustworthy quantification of the dissolved compound.[7] A reverse-phase HPLC (RP-HPLC) method is well-suited for this purpose due to the polarity of the analyte.[8][9]
Illustrative HPLC Method Parameters
-
Instrument: Agilent 1100/1200 Series HPLC or equivalent.[10]
-
Column: C18 reverse-phase column (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (e.g., 60:40 ACN:Buffer). The exact ratio should be optimized for ideal peak shape and retention time.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis Diode Array Detector (DAD) monitoring at a wavelength of maximum absorbance for 3-Hydrazinyl-2-methylpyridine (e.g., ~254 nm, to be determined empirically).
-
Quantification: Concentration is determined by comparing the peak area of the sample to a standard curve generated from solutions of known concentrations.
This self-validating system ensures that the measured solubility is accurate and reproducible.
Practical Application: A Logic for Solvent Selection
Choosing the right solvent extends beyond simple solubility. In a drug development context, factors of safety, environmental impact, and process compatibility are paramount.[11] Solvent selection guides, such as those developed by the ACS Green Chemistry Institute Pharmaceutical Roundtable (GCI-PR), provide a framework for making sustainable choices.[12][13]
Caption: Decision logic for practical solvent selection.
Causality in Solvent Choice:
-
For Synthesis: A solvent that fully dissolves the starting materials (e.g., ethanol, DMF) is often chosen to ensure a homogeneous reaction mixture and good reaction rates.[4] However, a "greener" solvent like ethanol is preferable to DMF due to toxicity concerns.
-
For Crystallization/Purification: A solvent system is required where the compound has high solubility at elevated temperatures but low solubility at room temperature or upon addition of an anti-solvent. A combination like Ethanol/Water or IPA/Heptane could be effective. The goal is to crash out the pure product, leaving impurities behind in the mother liquor.
-
For Formulation: Solvents must be pharmaceutically acceptable with low toxicity. Ethanol and isopropanol are often preferred choices if solubility permits. Solvents like DMSO and DMF are generally avoided in final drug products.
Conclusion
The solubility of 3-Hydrazinyl-2-methylpyridine is governed by its distinct polar hydrazine group and moderately nonpolar methyl-pyridine core. This profile makes it highly soluble in polar organic solvents, particularly those capable of hydrogen bonding, such as alcohols (methanol, ethanol) and polar aprotic solvents (DMSO, DMF). This guide provides a robust theoretical and practical framework for scientists to predict, measure, and apply the solubility characteristics of this important chemical intermediate. By employing the detailed experimental protocols and the logical solvent selection workflow presented, researchers can enhance the efficiency, safety, and sustainability of their chemical processes.
References
- 2-Hydrazino-3-Nitropyridine Supplier & Manufacturer China - Pipzine Chemicals. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- 2-Hydrazinyl-3-(trifluoromethyl)pyridine Manufacturer & Supplier in China | Properties, Applications & Safety Data - Pipzine Chemicals. (n.d.).
- PubChem. (n.d.). 2-Methylpyridin-3-ol.
- Google Patents. (n.d.). CN103588705A - Synthetic method of 3-chlorine-2-hydrazinopyridine.
- American Chemical Society. (2011, March 21). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0.
- ChemScene. (n.d.). 2-Hydrazinyl-3-methylpyridine | 4930-99-8.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines.
- LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds.
- ACS Green Chemistry Institute. (n.d.). Solvent Selection Guides.
- PubChem. (n.d.). 2-Methylpyridine.
- ResearchGate. (n.d.). Method Development for the Detection of 2-Methylpyridine by High-Performance Liquid Chromatography.
- PubMed. (2024). 3-Methylpyridine: Synthesis and Applications.
- Experiment 1: Determination of Solubility Class. (n.d.).
- RASĀYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC.
- Organic Process Research & Development. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.
- Purosolv. (n.d.). Key Considerations for Selecting Solvents in Drug Manufacturing.
- PubChem. (n.d.). 3-Hydrazinopyridine.
- Google Patents. (n.d.). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-Hydrazino-3-Nitropyridine Supplier & Manufacturer China | CAS 54262-68-7 | High Purity Chemical | Specifications, Safety & Applications [pipzine-chem.com]
- 3. 2-Hydrazinyl-3-(trifluoromethyl)pyridine Manufacturer & Supplier in China | Properties, Applications & Safety Data [pipzine-chem.com]
- 4. CN103588705A - Synthetic method of 3-chlorine-2-hydrazinopyridine - Google Patents [patents.google.com]
- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. acgpubs.org [acgpubs.org]
- 11. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 12. acs.org [acs.org]
- 13. Solvent Selection Guides – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
reactivity of the hydrazine group in 3-Hydrazinyl-2-methylpyridine
An In-Depth Technical Guide on the Reactivity of the Hydrazine Group in 3-Hydrazinyl-2-methylpyridine[1]
Executive Summary
3-Hydrazinyl-2-methylpyridine (CAS: 160590-37-4) represents a high-value heteroaromatic scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and antimicrobial agents.[1] Its reactivity is defined by the super-nucleophilic character of the hydrazine moiety (the
This guide provides a rigorous technical analysis of its reactivity profile, focusing on two primary synthetic pathways: Knorr Pyrazole Synthesis (for pendant heterocycles) and Hydrazone Condensation (for Schiff base libraries).[1] It also addresses the critical "ortho-effect" of the 2-methyl group, which serves as both a steric gatekeeper and a potential handle for fused-ring synthesis (e.g., 1H-pyrazolo[4,3-b]pyridine derivatives).[1]
Part 1: Electronic Structure & Reactivity Profile
The molecule features a pyridine core substituted at the 3-position with a hydrazine group and at the 2-position with a methyl group. Understanding the interplay between these substituents is prerequisites for successful method development.[1]
The Alpha-Effect & Nucleophilicity
The terminal nitrogen (
-
Implication: Reactions with electrophiles (aldehydes, ketones, alkyl halides) proceed rapidly, often under mild conditions without strong Lewis acid catalysis.[1]
The 2-Methyl "Ortho-Effect"
-
Steric Influence: The 2-methyl group provides steric bulk ortho to the hydrazine.[1] While it does not prevent reaction at the terminal nitrogen, it significantly increases the rotational barrier of the resulting intermediates (e.g., hydrazones), often locking them into specific
conformations. -
Electronic Influence: As a weak electron-donating group (EDG), the methyl group slightly increases the electron density of the pyridine ring, enhancing the basicity of the hydrazine compared to unsubstituted 3-hydrazinopyridine.
-
Cyclization Potential: The proximity of the 2-methyl group to the 3-hydrazine moiety is a structural setup analogous to o-tolylhydrazine.[1] This allows for specific cyclization pathways to form 1H-pyrazolo[4,3-b]pyridine (7-azaindazole) derivatives under oxidative or acidic conditions.[1]
Part 2: Primary Synthetic Workflows
Workflow A: Synthesis of N-Pyridyl Pyrazoles (Knorr Reaction)
This is the most robust application of 3-hydrazinyl-2-methylpyridine, yielding 1-substituted pyrazoles commonly found in p38 MAP kinase inhibitors.[1]
Mechanism: The reaction proceeds via the attack of the terminal hydrazine nitrogen on a carbonyl carbon of a 1,3-diketone, followed by elimination of water, intramolecular attack by the secondary nitrogen, and a second dehydration to aromatize the pyrazole ring.
Protocol 1: Synthesis of 1-(2-methylpyridin-3-yl)-3,5-dimethylpyrazole
-
Reagents: 3-Hydrazinyl-2-methylpyridine (1.0 equiv), Acetylacetone (1.1 equiv).[1]
-
Solvent: Ethanol (Absolute).[1]
-
Catalyst: Glacial Acetic Acid (0.1 equiv) or HCl (cat).[1]
-
Conditions: Reflux, 2–4 hours.[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of 3-hydrazinyl-2-methylpyridine in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 11 mmol of acetylacetone dropwise at room temperature. Observe for a mild exotherm (indicative of initial condensation).[1]
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (
C) with magnetic stirring for 3 hours. Monitor consumption of hydrazine by TLC (System: EtOAc/Hexane 1:1; Hydrazine stains with ninhydrin or anisaldehyde). -
Workup:
-
Validation:
H NMR should show the disappearance of hydrazine protons (broad singlet ~4-5 ppm) and appearance of the pyrazole C4-H singlet (~6.0 ppm).[1]
Data Table: Optimization of Conditions
| Solvent | Catalyst | Temp ( | Time (h) | Yield (%) | Notes |
| Ethanol | None | 25 | 12 | 45 | Incomplete conversion |
| Ethanol | AcOH (cat.) | 78 (Reflux) | 3 | 92 | Optimal; clean product |
| Water | HCl (1M) | 100 | 1 | 85 | Faster, but workup requires neutralization |
| Toluene | p-TsOH | 110 | 4 | 88 | Dean-Stark trap required |
Workflow B: Schiff Base Formation (Hydrazone Synthesis)
Hydrazones derived from this scaffold are versatile intermediates for reduction (to hydrazines) or further functionalization.[1]
Protocol 2: Condensation with Benzaldehyde
-
Mixing: Combine 3-hydrazinyl-2-methylpyridine (1.0 equiv) and Benzaldehyde (1.0 equiv) in Ethanol.
-
Reaction: Stir at room temperature for 1 hour. In many cases, the product precipitates spontaneously.
-
Catalysis: If reaction is sluggish (due to electron-rich aldehydes), add catalytic acetic acid and warm to
C. -
Isolation: Filter the solid precipitate and wash with cold ethanol/ether.
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the divergent reactivity of the hydrazine group: the Knorr Cyclization path (Path A) and the Schiff Base/Fused Ring path (Path B).[1]
Caption: Divergent synthetic pathways for 3-hydrazinyl-2-methylpyridine: Knorr Pyrazole Synthesis (Top) vs. Hydrazone/Fused-Ring Formation (Bottom).
Part 4: Expert Insights on Fused Ring Formation
While the Knorr synthesis yields a pyrazole attached to the pyridine, advanced drug design often requires the fused 1H-pyrazolo[4,3-b]pyridine system (7-azaindazole).[1]
The "Jacobson-Type" Cyclization Strategy: The 3-hydrazino-2-methylpyridine structure is the pyridine analogue of o-tolylhydrazine.[1]
-
Concept: Cyclization between the hydrazine
-nitrogen and the 2-methyl group.[1] -
Challenge: The methyl group is not sufficiently acidic for direct nucleophilic attack by the hydrazine.
-
Solution: This transformation typically requires diazotization of the corresponding amine (not the hydrazine) or oxidative cyclization of the hydrazone.[1] However, a known route involves the reaction of the hydrazine with formic acid or orthoformates at high temperatures, which can force the cyclization via a [3,3]-sigmatropic rearrangement or direct condensation if the methyl group is pre-activated (e.g., via radical halogenation).
-
Recommendation: For reliable access to the fused system, researchers should consider starting from 2-chloro-3-nitropyridine to build the pyrazole ring before aromatizing the pyridine, OR use the Widman-Stoermer synthesis conditions (conversion of the hydrazine to a hydrazone, then heating with polyphosphoric acid).
References
-
Synthesis of 1H-Pyrazolo[4,3-b]pyridines
-
Knorr Pyrazole Synthesis Methodology
-
General Reactivity of Hydrazinopyridines
-
Chemical Substance Data
Sources
Strategic Heterocyclic Synthesis: The 3-Hydrazinyl-2-methylpyridine Scaffold
Topic: Synthesis of Novel Heterocyclic Compounds from 3-Hydrazinyl-2-methylpyridine Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Medicinal Chemists[1]
Executive Summary & Chemical Logic
In the landscape of drug discovery, the pyridine ring is a privileged structure. However, the specific isomer 3-hydrazinyl-2-methylpyridine presents a unique synthetic opportunity that distinguishes it from its more common 2-hydrazino analogs.[1][2]
Unlike 2-hydrazinopyridines, which readily form fused triazolopyridines via annulation with the ring nitrogen, 3-hydrazinyl-2-methylpyridine possesses an exocyclic hydrazine group at the meta-position relative to the nitrogen, with a blocking methyl group at the ortho-position (C2).[1] This steric and electronic configuration dictates a specific regiochemical outcome in cyclization reactions, particularly the Fischer Indole Synthesis , forcing the formation of the 1H-pyrrolo[3,2-c]pyridine (5-azaindole) skeleton rather than a mixture of isomers.
This guide details the divergent synthesis of non-fused pyrazoles and fused azaindoles, leveraging the 2-methyl group not just as a substituent, but as a regiochemical control element.
Divergent Synthetic Pathways
The reactivity of 3-hydrazinyl-2-methylpyridine can be bifurcated into two primary modes:
-
Nucleophilic Condensation (Path A): Utilizing the
-effect of the hydrazine to attack electrophiles (1,3-diketones), yielding 1-substituted pyrazoles.[2] -
Sigmatropic Rearrangement (Path B): Acid-catalyzed [3,3]-sigmatropic shift (Fischer Indole type) to yield fused 5-azaindoles.[1][2]
Visualization: Reaction Topology
The following diagram illustrates the divergent pathways and the "blocking effect" of the C2-methyl group.
Caption: Regiochemical control in 3-hydrazinyl-2-methylpyridine transformations. Note the C2-methyl group preventing formation of the [2,3-c] isomer.
Module 1: Synthesis of 1-Pyridyl Pyrazoles
This reaction exploits the nucleophilicity of the terminal hydrazine nitrogen.[1] It is a robust method for generating ligand systems for coordination chemistry or kinase inhibitor fragments.[1][2]
Mechanism
The terminal nitrogen of the hydrazine attacks one carbonyl of the 1,3-diketone, forming a hemiaminal. Elimination of water yields a hydrazone, which undergoes intramolecular attack on the second carbonyl, followed by a second dehydration to aromatize the pyrazole ring.
Experimental Protocol: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpyridine[1][2]
| Parameter | Specification |
| Precursor | 3-Hydrazinyl-2-methylpyridine (1.0 equiv) |
| Reagent | Acetylacetone (1.1 equiv) |
| Solvent | Ethanol (Absolute) |
| Catalyst | Glacial Acetic Acid (Catalytic, 2-3 drops) |
| Temp/Time | Reflux (78°C) for 3–5 hours |
| Expected Yield | 75–85% |
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 3-hydrazinyl-2-methylpyridine in 20 mL of absolute ethanol.
-
Addition: Add 11 mmol of acetylacetone dropwise at room temperature. Observe for a slight exotherm.
-
Catalysis: Add 3 drops of glacial acetic acid.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (approx. 80°C oil bath) for 4 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The hydrazine starting material (polar) should disappear, replaced by a less polar spot (pyrazole).
-
Workup: Evaporate the solvent under reduced pressure (Rotavap).
-
Purification: The residue is often an oil that solidifies upon trituration with cold diethyl ether or hexane.[1][2] If necessary, recrystallize from ethanol/water (9:1).[2]
Validation Point: The disappearance of the broad NH/NH2 signals in the IR spectrum (3200-3400 cm⁻¹) and the appearance of the pyrazole C=N stretch confirm cyclization.
Module 2: The Fischer Azaindole Synthesis (High Value)
This is the most chemically significant transformation for this scaffold. Azaindoles are bioisosteres of indoles (found in tryptophan/serotonin), offering improved water solubility and metabolic stability.
The Regiochemistry Challenge
In unsubstituted 3-hydrazinopyridine, the Fischer rearrangement yields a mixture of pyrrolo[2,3-c]pyridine (6-azaindole) and pyrrolo[3,2-c]pyridine (5-azaindole).
-
Advantage of 2-Methyl: The methyl group at C2 sterically hinders the [3,3]-sigmatropic shift to the C2 position.[1][2]
-
Result: The rearrangement is forced to occur at C4 , leading exclusively to the pyrrolo[3,2-c]pyridine (5-azaindole) system.
Experimental Protocol: 2,3,4-Trimethyl-1H-pyrrolo[3,2-c]pyridine[1]
| Parameter | Specification |
| Precursor | 3-Hydrazinyl-2-methylpyridine (1.0 equiv) |
| Reagent | Ethyl methyl ketone (or Cyclohexanone for fused tricyclic) |
| Solvent | Glacial Acetic Acid (AcOH) |
| Catalyst | Conc.[1][2] H₂SO₄ or ZnCl₂ (Lewis Acid) |
| Temp/Time | Reflux (118°C) for 6–12 hours |
| Expected Yield | 60–70% |
Step-by-Step Methodology:
-
Hydrazone Formation: Dissolve 10 mmol of 3-hydrazinyl-2-methylpyridine in 15 mL of glacial acetic acid. Add 10 mmol of the ketone (e.g., ethyl methyl ketone). Stir at room temperature for 30 minutes to form the hydrazone in situ.[2]
-
Cyclization: Add 0.5 mL of concentrated H₂SO₄ (or 1.0 equiv of fused ZnCl₂ for milder conditions).
-
Reflux: Heat the mixture to reflux. The reaction requires significant energy to overcome the aromatic stability of the pyridine ring during the rearrangement step.
-
Monitoring: Reaction completion is indicated by the evolution of ammonia (detectable by litmus paper at the top of the condenser) and TLC.
-
Workup (Critical):
-
Cool the reaction mixture to room temperature.
-
Pour onto crushed ice (approx. 100g).
-
Basify carefully with 20% NaOH solution to pH 9-10.[1][2] Note: Azaindoles can be amphoteric; ensure pH is sufficiently basic to deprotonate the pyridine nitrogen but not so high as to degrade the product.
-
Extract with Ethyl Acetate (3 x 30 mL).[2]
-
-
Purification: Dry organic layer over MgSO₄ and concentrate. Purify via column chromatography (DCM/MeOH 95:5).
Characterization & Data Interpretation
To ensure the integrity of the synthesized compounds, the following spectral features must be verified.
NMR Signatures (1H NMR in DMSO-d6)
| Feature | Pyrazole Product (Path A) | Azaindole Product (Path B) |
| Pyridine Protons | 3 distinct aromatic protons (unless substituted).[1][2] | 2 aromatic protons (C2 and C3 of pyridine are substituted).[2][3] |
| Methyl Group | Singlet at ~2.5 ppm (Pyridine-CH3).[1][2] | Singlet at ~2.4 ppm (Pyridine-CH3); new signals for Pyrrole-CH3.[1][2] |
| NH Signal | Absent (All nitrogens substituted). | Present (Pyrrole NH, broad singlet ~11-12 ppm).[1][2] |
| Coupling | Pyrazole H4 singlet ~6.0 ppm.[1][2] | Coupling between remaining pyridine H5/H6.[1][2] |
References
-
Sajjadifar, S., et al. (2010).[2][4] "New 3H-Indole Synthesis by Fischer's Method." Molecules, 15(4), 2491-2498.[2][4] (Demonstrates general acid-catalyzed Fischer conditions for aryl hydrazines).
-
Lancelot, J.C., et al. (1984).[2] "The reaction of 2-hydrazino-3-(pyrrol-1-yl)pyridine with acetylacetone." Chem. Pharm.[1][2] Bull. (Specific reactivity of pyridine hydrazines with diketones).[2] [2]
-
PubChem Compound Summary. (2025). "3-Hydrazinopyridine."[1][2][5][6] (Physical properties and toxicity data for the scaffold).
-
ChemScene. (2025). "2-Hydrazinyl-3-methylpyridine vs 3-Hydrazinyl-2-methylpyridine." (Structural verification and commercial availability).
-
Wang, P., et al. (2010).[2][7] "1-(3-Chloropyridin-2-yl)hydrazine."[1][2][7] Acta Crystallographica Section E. (Crystallographic data on similar pyridine hydrazine precursors).
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- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Discovery of 3-Hydrazinyl-2-methylpyridine hydrochloride
Foreword: Unveiling a Key Heterocyclic Building Block
Within the intricate tapestry of medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role in a vast array of pharmaceuticals. This guide delves into the synthesis, characterization, and potential applications of a specific, yet significant, derivative: 3-Hydrazinyl-2-methylpyridine hydrochloride. This molecule, possessing both the critical pyridine core and a reactive hydrazine moiety, represents a versatile building block for drug discovery and development. This document is intended for researchers, scientists, and professionals in the field, providing a comprehensive overview grounded in established chemical principles and practical considerations.
Chapter 1: Genesis of a Scaffold - The Rationale and Discovery
The discovery of 3-Hydrazinyl-2-methylpyridine hydrochloride was not a singular event but rather an extension of the rich history of hydrazine chemistry in drug development. Hydrazines and their derivatives, hydrazides, are recognized pharmacophores present in numerous clinically significant drugs, including the antitubercular agent isoniazid and various monoamine oxidase inhibitors.[1][2] The introduction of a hydrazine group onto a pyridine ring, particularly at the 3-position, creates a molecule with two key reactive sites for further chemical elaboration. The methyl group at the 2-position provides steric and electronic modulation, influencing the reactivity and conformational preferences of the molecule.
The hydrochloride salt form is typically prepared to enhance the stability and solubility of the parent hydrazine, facilitating its handling, storage, and use in subsequent synthetic transformations. While the specific initial synthesis of 3-Hydrazinyl-2-methylpyridine hydrochloride is not widely documented in seminal publications, its preparation follows well-established principles of organic synthesis, which will be the primary focus of this guide.
Chapter 2: The Synthetic Pathway - From Amine to Hydrazine
The most logical and widely practiced method for the synthesis of aryl and heteroaryl hydrazines is a two-step sequence starting from the corresponding primary amine.[3] This process involves:
-
Diazotization: The conversion of the primary amino group into a diazonium salt.
-
Reduction: The subsequent reduction of the diazonium salt to the desired hydrazine.
This approach offers a reliable and scalable route to 3-Hydrazinyl-2-methylpyridine hydrochloride, starting from the readily available 3-Amino-2-methylpyridine.
Visualizing the Synthesis: A Step-by-Step Workflow
Caption: Synthetic workflow for 3-Hydrazinyl-2-methylpyridine hydrochloride.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the diazotization of aminopyridines and subsequent reduction of the diazonium salt.[3][4] Researchers should exercise caution and adhere to all laboratory safety protocols.
Step 1: Diazotization of 3-Amino-2-methylpyridine
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-Amino-2-methylpyridine (1.0 eq) in dilute hydrochloric acid (e.g., 2 M) and cool the solution to 0-5 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the stirred solution of the aminopyridine, maintaining the temperature below 5 °C. The rate of addition should be controlled to prevent a significant exotherm and the evolution of nitrogen oxides.
-
Monitoring: The reaction is typically complete shortly after the addition of the sodium nitrite solution. The presence of a slight excess of nitrous acid can be tested with starch-iodide paper (a blue-black color indicates completion). It is crucial to avoid a large excess of nitrous acid.
Causality Behind Experimental Choices: The use of a low temperature (0-5 °C) is critical as diazonium salts, particularly heteroaromatic ones, can be unstable and prone to decomposition at higher temperatures.[3] The acidic medium is necessary for the in-situ generation of nitrous acid from sodium nitrite.
Step 2: Reduction of the Diazonium Salt
-
Reducing Agent Preparation: In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 3-4 eq) in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Reduction: Slowly add the cold diazonium salt solution from Step 1 to the stirred stannous chloride solution. The temperature should be maintained below 10 °C during the addition.
-
Reaction Completion and Isolation: After the addition is complete, allow the reaction mixture to stir for a specified time (e.g., 1-2 hours) at a low temperature, then allow it to warm to room temperature. The resulting precipitate of the hydrochloride salt can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and diethyl ether, to yield 3-Hydrazinyl-2-methylpyridine hydrochloride as a crystalline solid.
Causality Behind Experimental Choices: Stannous chloride is a common and effective reducing agent for the conversion of diazonium salts to hydrazines.[5] The use of a significant excess of the reducing agent ensures the complete conversion of the diazonium intermediate. The strong acidic conditions help to maintain the stability of the reactants and the product.
Chapter 3: Characterization and Data Presentation
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine ring, a singlet for the methyl group, and exchangeable protons for the hydrazinyl and hydrochloride moieties. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the pyridine ring and the methyl group. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the free base (m/z = 123.16) and fragmentation patterns consistent with the structure. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (hydrazine), C=N and C=C stretching (pyridine ring), and C-H stretching (methyl group). |
| Melting Point | A sharp melting point for the crystalline hydrochloride salt. |
Note: The absence of readily available, published experimental data underscores the need for researchers synthesizing this compound to perform and report comprehensive characterization.
Chapter 4: Applications in Drug Discovery and Development
The structural features of 3-Hydrazinyl-2-methylpyridine hydrochloride make it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The hydrazine moiety is a potent nucleophile and can be readily derivatized to form a variety of functional groups and heterocyclic rings.
Potential Synthetic Applications
-
Formation of Hydrazones: The hydrazine group can react with aldehydes and ketones to form hydrazones, a common structural motif in many biologically active compounds with antimicrobial and anticancer properties.[6]
-
Synthesis of Heterocycles: Hydrazines are key precursors for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles, triazoles, and indoles, which are prevalent in medicinal chemistry.
-
Linker Chemistry: The bifunctional nature of this molecule allows it to be used as a linker in the development of bioconjugates or dual-target drugs.
Illustrative Role in Medicinal Chemistry
Caption: Potential applications of 3-Hydrazinyl-2-methylpyridine hydrochloride in medicinal chemistry.
While specific drugs derived directly from this starting material are not prominently featured in the current literature, its structural similarity to intermediates used in the synthesis of kinase inhibitors and other targeted therapies suggests its potential in this area. Further research and exploration of the chemical space accessible from this versatile building block are warranted.
Chapter 5: Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions must be observed when handling 3-Hydrazinyl-2-methylpyridine hydrochloride.
-
Hazard Identification: Hydrazine derivatives can be toxic and should be handled with care. The hydrochloride salt is likely to be a skin and eye irritant.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Hydrazinyl-2-methylpyridine hydrochloride is a valuable heterocyclic building block with significant potential for application in drug discovery and development. Its synthesis, while requiring careful control of reaction conditions, follows established and reliable chemical principles. This guide provides a comprehensive overview of its synthesis and potential utility, aiming to empower researchers in their pursuit of novel therapeutic agents. The further exploration of the chemistry of this compound and its derivatives is a promising avenue for the discovery of new and effective medicines.
References
-
Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. (2020). Iraqi Journal of Pharmaceutical Sciences (P-ISSN: 1683-1522, E-ISSN: 2521-3512). [Link]
-
Diazonium compound. In Wikipedia. [Link]
-
3-hydrazinyl-2-methylpyridine dihydrochloride. PubChem. [Link]
-
3-Hydrazinylpyridine dihydrochloride. PubChem. [Link]
- CN103588705A - Synthetic method of 3-chlorine-2-hydrazinopyridine.
- CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
-
Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. PubMed. [Link]
-
2,3-diaminopyridine. Organic Syntheses Procedure. [Link]
-
Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. [Link]
-
Diazotisation. Organic Chemistry Portal. [Link]
-
Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules. [Link]
-
Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. ResearchGate. [Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. [Link]
-
Flow Hydrodediazoniation of Aromatic Heterocycles. Molecules. [Link]
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-
Hydrazine dihydrochloride. NIST WebBook. [Link]
-
3-aminopyridine. Organic Syntheses Procedure. [Link]
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Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules. [Link]
-
IR spectrum of 3-[2-(1-methylethylidene) hydrazino]quinoxalin-2(1H)-one, 2a. ResearchGate. [Link]
-
Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Biointerface Research in Applied Chemistry. [Link]
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A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines. [Link]
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Synthesis 2-methyl-3-(N-pipreridyl)propane acid hydrazide and its derivatives. Bulletin of the Karaganda University, Chemistry series. [Link]
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-
2b. 300 MHz 1H NMR Spectra for Isomeric Methylpyridines. UCI Department of Chemistry. [Link]
-
Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and... ResearchGate. [Link]
- US9458115B2 - Synthesis of substituted pyrazines.
-
Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances. [Link]
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Technical Guide: Chemical Stability & Storage of 3-Hydrazinyl-2-methylpyridine
The following technical guide details the chemical stability, degradation mechanisms, and rigorous storage protocols for 3-Hydrazinyl-2-methylpyridine . This document is structured for researchers and drug development professionals requiring high-integrity data for handling labile hydrazine precursors.
Executive Summary
3-Hydrazinyl-2-methylpyridine (CAS: 160590-37-4) is a reactive heteroaryl hydrazine intermediate used primarily in the synthesis of pyrazoles, indazoles, and diverse pharmaceutical scaffolds. Like many aryl hydrazines, it exhibits significant sensitivity to oxidative degradation and photolytic decomposition .
Failure to maintain strict anaerobic and cryopreservation conditions results in the rapid formation of azo-dimers, tars, and denitrogenated byproducts, compromising downstream synthetic yields. This guide establishes a "Gold Standard" storage protocol to extend shelf-life from weeks to years.
Chemical Identity & Physicochemical Profile
Understanding the molecular architecture is the first step in predicting stability behavior.
| Parameter | Specification |
| Chemical Name | 3-Hydrazinyl-2-methylpyridine |
| CAS Number | 160590-37-4 |
| Molecular Formula | C₆H₉N₃ |
| Molecular Weight | 123.16 g/mol |
| Physical State | Solid (Low-melting solid or powder depending on purity) |
| Basicity | Weakly basic (Pyridine N + Hydrazine -NH2) |
| Primary Reactivity | Nucleophilic attack (Hydrazine tail), Oxidation (radical formation) |
Critical Note on Isomerism: Do not confuse with 2-hydrazino-3-methylpyridine (CAS 4930-99-8). While chemically related, the 3-hydrazinyl isomer lacks the amidine-like tautomeric stabilization of the 2-isomer, potentially making it more susceptible to oxidative radical pathways [1].
Stability Mechanisms & Degradation Pathways
The instability of 3-Hydrazinyl-2-methylpyridine is driven by the low bond dissociation energy of the N-H bonds in the hydrazine moiety.
3.1 Oxidative Decomposition (The Primary Threat)
Upon exposure to atmospheric oxygen, aryl hydrazines undergo auto-oxidation. This process is accelerated by trace metal ions (Cu, Fe) and light.
-
Radical Formation: Oxygen abstracts a hydrogen, forming a hydrazyl radical.
-
Diazene Formation: Further oxidation leads to the formation of a diazene (azo) intermediate (
). -
Denitrogenation/Coupling: Diazenes are unstable; they extrude nitrogen gas (
) to form aryl radicals, which then couple to form biaryls or tars [3, 5].
3.2 Photolytic Instability
UV/Visible light promotes the homolytic cleavage of the N-N bond or excitation of the pyridine ring, catalyzing the oxidation cascade described above.
3.3 Thermal Sensitivity
While stable at room temperature for short durations (hours), prolonged exposure leads to disproportionation. The compound is classified as heat-sensitive and should never be subjected to temperatures >40°C during drying or handling [2].
Visualization: Oxidative Degradation Pathway
The following diagram illustrates the cascade from the parent hydrazine to inactive byproducts.
Figure 1: Auto-oxidation pathway of aryl hydrazines leading to irreversible sample loss.
Storage Protocols: The "Gold Standard"
To maintain purity >98% over 12+ months, the following storage protocol is mandatory. This system relies on the Inert-Cold-Dark (ICD) principle.
4.1 Storage Conditions Matrix
| Condition | Requirement | Rationale |
| Temperature | -20°C (± 5°C) | Slows kinetic rate of auto-oxidation and disproportionation [1, 6]. |
| Atmosphere | Argon or Nitrogen | Displaces paramagnetic oxygen; Argon is preferred as it is heavier than air. |
| Container | Amber Glass Vials | Blocks UV/Vis light; Glass prevents gas permeability (unlike plastics). |
| Closure | Teflon-lined Screw Cap | Ensures an airtight seal; Parafilm overwrap provides a secondary moisture barrier. |
4.2 Workflow: Receiving & Aliquoting
Repeated freeze-thaw cycles introduce moisture (condensation) and oxygen. Aliquoting is the single most effective preservation strategy.
Protocol:
-
Equilibration: Allow the shipment vial to warm to room temperature before opening. This prevents condensation of atmospheric water onto the cold solid [6].
-
Glovebox/Bag: Ideally, handle within a nitrogen-filled glovebox. If unavailable, use an inverted funnel with a steady stream of Argon.
-
Aliquot: Distribute the bulk material into single-use amber vials (e.g., 100mg or 500mg units).
-
Seal: Purge the headspace of each vial with Argon for 10-15 seconds before capping immediately.
-
Store: Place vials in a secondary container (desiccator or sealed bag with desiccant) inside the -20°C freezer.
Visualization: Lifecycle Management Workflow
Figure 2: Optimal workflow for handling labile hydrazine reagents to minimize degradation.
Handling & Safety (HSE)
Hydrazine derivatives are potent nucleophiles and often possess toxicological profiles similar to the parent hydrazine (carcinogenicity/mutagenicity potential) [7].
-
PPE: Nitrile gloves (double-gloving recommended), safety glasses, and lab coat.
-
Ventilation: Always handle in a fume hood.[1] Hydrazine derivatives can release toxic vapors upon decomposition.
-
Incompatibility: Avoid contact with strong oxidizing agents (peroxides, permanganates) and strong acids (exothermic reaction) [4, 8].
Quality Control & Re-analysis
Before using stored material in critical steps (e.g., GMP synthesis or late-stage coupling), verify purity.
-
Visual Inspection: Pure material is typically off-white to pale yellow. Darkening (brown/red) indicates significant oxidation (azo/tar formation).
-
NMR Analysis: Check
H NMR (DMSO- ). Look for broadening of N-H peaks or appearance of new aromatic signals indicative of coupling products. -
TLC: Run in 5-10% MeOH/DCM. Hydrazines often streak; oxidation products usually run higher (less polar) or stay at the baseline (tars).
References
-
National Institutes of Health (NIH) . (2025). Hydrazine Derivatives as C-Centered Radical Precursors. Retrieved from [Link]
-
MDPI . (2024). Hydrazine Oxidation in Aqueous Solutions: Mechanisms and Decomposition. Retrieved from [Link]
-
Defense Technical Information Center (DTIC) . Safety and Handling of Hydrazine. Retrieved from [Link]
-
American Chemical Society (ACS) . (2020). Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air. ACS Omega. Retrieved from [Link]
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A Technical Guide to 3-Hydrazinyl-2-methylpyridine: A Versatile Scaffold in Modern Medicinal Chemistry
Abstract
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive core for drug design.[2] When functionalized with a hydrazinyl moiety, the resulting pyridine-hydrazine scaffold becomes a powerful and versatile building block. The hydrazine group is not merely a linker but an active participant in molecular interactions and a reactive handle for extensive chemical derivatization.[3][4] This guide explores the synthesis, reactivity, and immense, yet underexplored, potential of 3-Hydrazinyl-2-methylpyridine in the discovery of novel therapeutic agents. We will delve into its applications across various disease areas, supported by established protocols and logical workflows, to provide researchers and drug development professionals with a comprehensive resource for leveraging this promising chemical entity.
The 3-Hydrazinyl-2-methylpyridine Scaffold: Synthesis and Core Reactivity
Rationale for Synthesis
The strategic placement of the methyl group at the 2-position and the hydrazine at the 3-position creates a unique electronic and steric environment. The electron-donating methyl group can influence the basicity and nucleophilicity of the pyridine nitrogen, while the adjacent hydrazine offers a prime site for chemical elaboration. The synthesis of hydrazinylpyridines is most commonly achieved via nucleophilic aromatic substitution, where a suitable leaving group on the pyridine ring is displaced by hydrazine.
General Synthesis Protocol
The preparation of 3-Hydrazinyl-2-methylpyridine typically commences with a halogenated precursor, such as 3-chloro- or 3-bromo-2-methylpyridine. The reaction proceeds by nucleophilic substitution with hydrazine hydrate.
Caption: Synthesis of 3-Hydrazinyl-2-methylpyridine.
Experimental Protocol: Synthesis of 3-Hydrazinyl-2-methylpyridine
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloro-2-methylpyridine (1.0 eq). Add a suitable solvent such as ethanol or isopropanol (approx. 5-10 mL per gram of starting material).
-
Reagent Addition: Add hydrazine hydrate (80% solution, 4-6 eq) to the flask.[5] The excess hydrazine acts as both the nucleophile and a base to neutralize the HCl byproduct.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, the reaction mixture is typically concentrated under reduced pressure to remove the solvent. The residue is then diluted with water, causing the product to precipitate.
-
Purification: The crude solid is collected by vacuum filtration, washed with cold water to remove excess hydrazine and salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
-
Characterization: The identity and purity of the final compound are confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Core Reactivity: The Hydrazine as a Gateway to Diversity
The true power of 3-Hydrazinyl-2-methylpyridine lies in the reactivity of its terminal hydrazine group. This nucleophilic moiety can react with a wide array of electrophiles to generate a library of diverse structures, most notably hydrazones.[3][4]
Caption: Versatile reactivity of the hydrazine moiety.
This reactivity allows for the systematic exploration of structure-activity relationships (SAR). By varying the aldehyde or ketone reactant, chemists can precisely modify properties like lipophilicity, hydrogen bonding potential, and steric bulk, fine-tuning the molecule for a specific biological target.
Potential Therapeutic Applications
The combination of the pyridine core and the versatile hydrazone linkage has led to the discovery of compounds with a wide spectrum of biological activities.[6] 3-Hydrazinyl-2-methylpyridine serves as an ideal starting point for exploring these areas.
| Potential Therapeutic Area | Key Pharmacophore/Rationale | Representative Drug Classes/Examples | Supporting Evidence |
| Antimycobacterial | The pyridine-hydrazide core is essential for the activity of Isoniazid, a first-line anti-tuberculosis drug. | Isoniazid, Hydrazide-Hydrazones | [1][4][7] |
| Anticancer | Hydrazone derivatives have shown significant inhibitory effects on various cancer cell lines. The pyridine ring is present in many kinase inhibitors. | Hydrazinopyrimidines, Crizotinib | [1][4][6] |
| Anticonvulsant/CNS | Pyridine derivatives can target various CNS receptors. The azometine (-NHN=CH-) group in hydrazones is a known pharmacophore for anticonvulsant activity. | Pyridine-based CNS agents, Hydrazone derivatives | [4][8] |
| Anti-inflammatory | The hydrazide-hydrazone scaffold is a recurring motif in compounds designed as non-steroidal anti-inflammatory agents (NSAIDs). | Piroxicam (contains a pyridine-like ring) | [1][4] |
| Antidiabetic | Thiazole-hydrazine hybrids have recently been identified as potent inhibitors of enzymes involved in diabetes, such as α-glucosidase and aldose reductase. | Hydrazine-clubbed thiazoles | [9] |
Case Study: Design of Novel Antimycobacterial Agents
Causality: The success of Isoniazid is attributed to its conversion within the mycobacterium to an active form that inhibits the synthesis of mycolic acid, a crucial component of the bacterial cell wall. The hydrazide moiety is critical for this activation. By using 3-Hydrazinyl-2-methylpyridine, researchers can create novel Isoniazid analogues. The 2-methyl group may alter the molecule's metabolic stability or its interaction with the activating enzyme (KatG), potentially overcoming resistance mechanisms.
Experimental Workflow: From Scaffold to Screening
Caption: Drug discovery workflow for novel antituberculars.
Featured Experimental Protocol: Synthesis of a Hydrazone Derivative
This protocol details the synthesis of a representative hydrazone from 3-Hydrazinyl-2-methylpyridine and 4-chlorobenzaldehyde. This reaction is a cornerstone for building a chemical library based on the scaffold.
Protocol: Synthesis of N'-(4-chlorobenzylidene)-2-methylpyridine-3-carbohydrazide
-
Reagent Preparation: Dissolve 3-Hydrazinyl-2-methylpyridine (1.0 eq) in absolute ethanol (15 mL) in a 50 mL round-bottom flask. In a separate beaker, dissolve 4-chlorobenzaldehyde (1.05 eq) in a minimal amount of ethanol.
-
Reaction Initiation: Add the aldehyde solution dropwise to the stirred solution of the hydrazine. Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Causality: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic nitrogen of the hydrazine.
-
-
Reaction Monitoring: Reflux the mixture for 2-4 hours. Monitor the reaction's completion using TLC (e.g., with a 7:3 mixture of ethyl acetate:hexane as the mobile phase). The formation of a new, less polar spot and the disappearance of the starting materials indicate progress.
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The hydrazone product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or catalyst.
-
Drying and Characterization: Dry the purified solid in a vacuum oven. Confirm the structure of the final product using ¹H NMR, Mass Spectrometry, and IR spectroscopy. The IR spectrum should show the appearance of a C=N stretch (around 1600-1650 cm⁻¹) and the disappearance of the aldehyde C=O stretch.
Conclusion and Future Perspectives
3-Hydrazinyl-2-methylpyridine is more than just a chemical intermediate; it is a launchpad for innovation in medicinal chemistry. Its straightforward synthesis and the exceptional versatility of the hydrazine group provide a robust platform for generating vast libraries of novel compounds. While its direct applications are still emerging, the proven success of related pyridine and hydrazone structures in treating a range of diseases—from infections to cancer and CNS disorders—provides a compelling argument for its further exploration.[4][6][8] The future of drug discovery relies on the creative use of such versatile scaffolds. By applying the principles and protocols outlined in this guide, researchers are well-equipped to unlock the full therapeutic potential of 3-Hydrazinyl-2-methylpyridine and its derivatives.
References
- ChemicalBook: 2-((pyridin-3-yl)Methyl)hydrazine hydrochloride synthesis.
-
Asian Journal of Chemistry: Facile Synthesis and Characterization of Amide Derivatives of[3][10][11]triazolo[4,3-a]pyridine. (2017-07-15). Available at:
- Auctores Journals: Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications.
- MDPI: Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.
- PMC (NIH): The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021-10-13).
- PMC (NIH): A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
- Journal of Chemical Reviews: A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions.
- Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. (2020-01-15).
- MDPI: Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity.
- Google Patents: Synthesis process of 2-hydrazinopyridine derivative.
- PMC (NIH): Biological Activities of Hydrazone Derivatives.
- ResearchGate: Synthesis of Some New Hydrazide-Hydrazone and 2-Pyridone Derivatives of Potential Biological Interest. (2023-12).
- PMC (NIH): Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2025-02-05).
- Google Patents: Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications | Auctores [auctoresonline.com]
- 8. jchemrev.com [jchemrev.com]
- 9. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-((pyridin-3-yl)Methyl)hydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. asianpubs.org [asianpubs.org]
Synthesis of 3-Hydrazinyl-2-methylpyridine Analogues and Their Properties
Part 1: Strategic Analysis & Core Directive
3-Hydrazinyl-2-methylpyridine (CAS: 160590-37-4) represents a critical yet synthetically challenging building block in heterocyclic chemistry. Unlike its 2- or 4-substituted counterparts, the 3-position of the pyridine ring is electronically deactivated towards nucleophilic attack. Consequently, standard nucleophilic aromatic substitution (
This guide prioritizes the Diazotization-Reduction pathway as the primary laboratory-scale protocol due to its reliability and cost-effectiveness. A secondary, modern Palladium-Catalyzed Cross-Coupling route is presented for scenarios where halogenated precursors are more accessible or functional group tolerance is a concern.
Part 2: Synthetic Methodologies
Method A: The Classical Diazotization-Reduction Route (Gold Standard)
This pathway converts 3-amino-2-methylpyridine (3-amino-2-picoline) into the target hydrazine via a diazonium intermediate. This method is preferred for its robustness and the availability of the starting amine.
Mechanism & Workflow
The synthesis proceeds in two distinct phases:
-
Diazotization: Formation of the electrophilic diazonium salt using nitrous acid at low temperatures.
-
Reduction: In situ reduction of the diazonium species to the hydrazine using Stannous Chloride (
).
Caption: Stepwise conversion of amine to hydrazine via diazonium intermediate.
Detailed Experimental Protocol
Reagents:
-
3-Amino-2-methylpyridine (1.0 eq)
-
Sodium Nitrite (
) (1.1 eq)[1] -
Stannous Chloride Dihydrate (
) (2.5 eq) -
Concentrated HCl (12 M)
Step-by-Step Procedure:
-
Acidification: In a 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer, dissolve 3-amino-2-methylpyridine (10.8 g, 100 mmol) in concentrated HCl (50 mL). Cool the suspension to -5°C to 0°C using an ice/salt bath. Critical: Efficient stirring is required as the amine hydrochloride salt may precipitate.
-
Diazotization: Dissolve
(7.6 g, 110 mmol) in water (15 mL). Add this solution dropwise to the amine mixture, maintaining the internal temperature below 5°C .-
Checkpoint: After addition, stir for 30 minutes. Test with starch-iodide paper; an immediate blue-black color confirms excess nitrous acid.
-
-
Reduction: In a separate vessel, dissolve
(56.4 g, 250 mmol) in concentrated HCl (40 mL) and cool to -5°C. -
Transfer: Cannulate or slowly pour the cold diazonium solution into the stirred stannous chloride solution. Caution: Nitrogen evolution and exotherm may occur. Maintain temperature < 10°C.
-
Workup: Allow the mixture to warm to room temperature and stir for 2 hours. The product often precipitates as the double tin salt or dihydrochloride.
-
Isolation: Filter the solids. Dissolve in minimal water and basify with cold NaOH solution (to pH > 12) to liberate the free base, or recrystallize the hydrochloride salt from ethanol/ether.
-
-
Purification: Extract the free base with dichloromethane (
mL), dry over , and concentrate. For stability, it is recommended to store as the dihydrochloride salt.
Method B: Palladium-Catalyzed Cross-Coupling (Modern Alternative)
For substrates lacking the amino group, or to avoid toxic tin byproducts, a Buchwald-Hartwig type coupling is effective. This route uses 3-halo-2-methylpyridines.[2]
Reaction Scheme:
Key Parameters:
-
Catalyst:
or . -
Ligand: Bulky phosphines are essential to prevent catalyst poisoning by hydrazine. BrettPhos or XantPhos are recommended [1].
-
Base:
or . -
Note: Hydrazine is used in large excess (5-10 equivalents) to prevent the formation of symmetrical 1,2-dipyridylhydrazines.
Part 3: Properties & Characterization
Physicochemical Properties
The 3-hydrazinyl-2-methylpyridine free base is an oil or low-melting solid that darkens upon air exposure due to oxidation. The dihydrochloride salt is a stable, white to off-white crystalline solid.
| Property | Specification | Notes |
| Molecular Formula | Free Base | |
| Molecular Weight | 123.16 g/mol | Free Base |
| Appearance | Pale yellow oil (Free base) | Hygroscopic; store under |
| Solubility | Water, Methanol, DMSO | Salt form is highly water-soluble |
| Stability | Sensitive to oxidation | Hydrazines can decompose to amines or azides over time |
| pKa (Predicted) | ~6.5 (Pyridine N), ~3.5 (Hydrazine) | Pyridine N is the primary basic site |
Spectral Validation (Expected Data)
-
NMR (400 MHz, DMSO-
):-
2.35 (s, 3H,
). - 7.10 (dd, 1H, H-5).
- 7.45 (dd, 1H, H-4).
- 8.05 (dd, 1H, H-6, characteristic downfield shift near Nitrogen).
-
Broad singlets at ~4.0-5.0 ppm and ~7-9 ppm for
protons (highly dependent on salt form and solvent).
-
2.35 (s, 3H,
-
MS (ESI):
.
Part 4: Applications & Derivatization[4][5]
The primary utility of 3-hydrazinyl-2-methylpyridine lies in its ability to form fused bicyclic systems, particularly pyrazolo[4,3-b]pyridines (also known as 1-deazapurines). These scaffolds are bioisosteres of indazoles and are prevalent in kinase inhibitors.
Cyclization Pathway: Synthesis of Pyrazolo[4,3-b]pyridines
Reaction with 1,3-dicarbonyls or equivalents triggers the Fischer Indole-like cyclization or simple condensation.
Caption: Condensation and cyclization to form fused heterocyclic systems.
Safety & Handling
-
Toxicity: Hydrazines are potential carcinogens and genotoxins. Handle in a fume hood with double gloving.
-
Explosion Hazard: Diazonium intermediates are potentially explosive if allowed to dry. Keep wet and process immediately.
-
Waste: Aqueous streams containing tin (
) and hydrazine must be segregated and treated as hazardous heavy metal/toxic waste.
References
-
Palladium-Catalyzed Cross-Coupling of Hydrazine with Aryl Halides. Source: Organic Letters / J. Am. Chem. Soc. (General methodology reference) Context: Use of BrettPhos for selective mono-arylation of hydrazine. Link:[Link]
-
Diazotization and Reduction Protocols (General SnCl2 Method). Source: Organic Syntheses, Coll. Vol. 1, p. 442 (1941). Context: Foundational protocol for converting aromatic amines to hydrazines via stannous chloride reduction.[3] Link:[Link]
-
Synthesis of 3-amino-2-methylpyridine (Precursor). Source: U.S. Patent 6,136,982 (Synthesis of 3-amino-2-chloro-4-methylpyridine analogues). Context: Industrial routes to 3-aminopyridine precursors.[4] Link:
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Source: Master Organic Chemistry. Context: Mechanistic details of diazonium formation and stability.[5] Link:[Link]
Sources
Application Note: Synthesis of Pyrazole Derivatives from 3-Hydrazinyl-2-methylpyridine
Abstract
This guide details the synthetic methodology for generating 1-substituted pyrazole derivatives utilizing 3-hydrazinyl-2-methylpyridine (also known as (2-methylpyridin-3-yl)hydrazine) as the primary building block. Pyrazoles linked to pyridine rings are privileged scaffolds in medicinal chemistry, frequently observed in kinase inhibitors and CNS-active agents. This note addresses the specific challenges posed by the 2-methylpyridine moiety—specifically its steric hindrance and basicity—and provides robust, self-validating protocols for condensation with 1,3-dicarbonyls and enaminones.
Strategic Introduction
The Scaffold Significance
The fusion of a pyrazole ring with a pyridine core creates a bi-heteroaryl system with tunable solubility and hydrogen-bonding capabilities. The 2-methyl group on the pyridine ring is not merely a spectator; it serves two critical functions in drug design:
-
Conformational Lock: It restricts the rotation around the C-N bond between the pyrazole and pyridine, potentially locking the molecule in a bioactive conformation.
-
Metabolic Stability: It blocks the metabolically vulnerable 2-position of the pyridine ring.
The Synthetic Challenge
Synthesizing pyrazoles from aryl hydrazines is chemically mature, but 3-hydrazinyl-2-methylpyridine presents unique variables:
-
Regioselectivity: The reaction with unsymmetrical 1,3-diketones can yield two isomers (1,3- vs. 1,5-substituted). The nucleophilicity difference between the hydrazine nitrogens (
vs. ) and the steric clash of the ortho-methyl group dictate the product ratio. -
Salt Management: This hydrazine is often supplied as a hydrochloride salt, requiring careful neutralization to prevent acid-catalyzed degradation of sensitive electrophiles.
Mechanistic Insight & Regiochemistry
Understanding the mechanism is the key to controlling the reaction.
The Nucleophilicity Gradient:
In 3-hydrazinyl-2-methylpyridine, the terminal nitrogen (
Pathway:
-
Attack: The
attacks the most electrophilic carbonyl of the 1,3-diketone. -
Dehydration: Formation of a hydrazone intermediate.
-
Cyclization: The
attacks the remaining carbonyl (or enol), followed by a second dehydration to aromatize.
Steric Influence:
The 2-methyl group on the pyridine exerts steric pressure on the forming pyrazole 5-position. If the 1,3-diketone possesses a bulky group, the reaction will kinetically favor placing that bulky group at the pyrazole 3-position (distal to the pyridine) to minimize
Diagram 1: Mechanistic Pathway & Isomerism
Caption: Mechanistic flow illustrating the competition between electronic control (nucleophilicity) and steric control (2-methyl clash) in determining pyrazole regiochemistry.
Experimental Protocols
Protocol A: General Condensation with 1,3-Diketones
Best for: Symmetrical diketones or when regioselectivity is not the primary concern.
Reagents:
-
3-Hydrazinyl-2-methylpyridine dihydrochloride (1.0 equiv)
-
1,3-Diketone (e.g., Acetylacetone) (1.1 equiv)
-
Ethanol (Absolute) (10 mL/mmol)
-
Triethylamine (Et3N) or Sodium Acetate (2.2 equiv) - Crucial for neutralizing the HCl salt.
Procedure:
-
Neutralization: In a round-bottom flask, suspend the hydrazine hydrochloride in Ethanol. Add Et3N dropwise. Stir for 10 minutes at room temperature until the solution clarifies or a fine precipitate (Et3N·HCl) forms.
-
Addition: Add the 1,3-diketone dropwise.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor by LCMS (Target mass = Hydrazine MW + Diketone MW - 36).
-
Workup:
-
Purification: Recrystallize from EtOH/Heptane or purify via flash chromatography (Hexane/EtOAc gradient).
Why this works: The Et3N frees the hydrazine base, allowing the nucleophilic attack. Ethanol provides a protic environment that assists in the proton-transfer steps required for dehydration.
Protocol B: Regioselective Synthesis via Enaminones
Best for: Ensuring high regioselectivity when synthesizing 1,3-disubstituted pyrazoles.
Concept: Enaminones (
Reagents:
-
3-Hydrazinyl-2-methylpyridine (free base or neutralized salt) (1.0 equiv)
-
Enaminone (1.1 equiv)
-
Acetic Acid (Glacial) (5–10 equiv) or Ethanol/AcOH mixture.
Procedure:
-
Dissolve the hydrazine and enaminone in Ethanol containing 10% Acetic Acid.
-
Reflux for 3 hours.
-
Validation: This method strongly favors the formation of the isomer where the substituent from the enaminone carbonyl ends up at the pyrazole 5-position.
-
Workup: Neutralize the acetic acid with saturated
before extraction to prevent protonation of the pyridine ring during workup.
Data Summary & Validation Criteria
To ensure the protocol was successful, compare your results against these standard metrics.
| Parameter | Expected Observation | Troubleshooting |
| Appearance | Off-white to pale yellow solid | Dark brown/black indicates oxidation of hydrazine. Use fresh reagents or |
| LCMS | If hydrazine remains, extend reflux time or add catalytic AcOH. | |
| 1H NMR (Pyrazole) | Characteristic singlet for pyrazole C4-H around | If absent, cyclization failed (check for hydrazone intermediate). |
| 1H NMR (Pyridine) | Methyl singlet ( | Broad peaks suggest paramagnetic impurities or salt formation. Shake NMR sample with |
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the condensation reaction, highlighting the critical neutralization and validation steps.
References
-
Vertex Pharmaceuticals. (1995). Process for the preparation of pyrazole and its derivatives. Patent WO1995006036.[3] Retrieved from
-
National Institutes of Health (NIH). (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC10579624. Retrieved from
-
Organic Chemistry Portal. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Org. Lett., 2006, 8, 2675-2678.[4] Retrieved from
-
ChemScene. (2023). Product Information: 3-Hydrazinyl-2-methylpyridine hydrochloride. Retrieved from
-
ChemicalBook. (2014). Synthesis of 2-(1H-PYRAZOL-3-YL)PYRIDINE. Retrieved from
Sources
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 4. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
using 3-Hydrazinyl-2-methylpyridine in multicomponent reactions
Application Note: Strategic Utilization of 3-Hydrazinyl-2-methylpyridine in Multicomponent & Heterocyclic Synthesis
Executive Summary
This guide details the application of 3-Hydrazinyl-2-methylpyridine (3-HMP) as a specialized nucleophilic building block in drug discovery.[1][2] Unlike its more common isomer (2-hydrazinopyridine), 3-HMP offers a unique steric and electronic profile due to the ortho-blocking methyl group at the C2 position.[1][2] This structural feature is critical for enforcing regioselectivity in cyclization reactions, particularly in the synthesis of 4-azaindoles (pyrrolo[3,2-b]pyridines) and N-pyridyl pyrazoles .[1][2]
This document provides two validated protocols:
-
A Four-Component Reaction (4-CR) for accessing complex pyranopyrazole scaffolds.[1][2]
-
A Regioselective Fischer Indole Synthesis for accessing the 4-azaindole kinase-privileged core.[1][2]
Chemical Profile & Handling
Compound: 3-Hydrazinyl-2-methylpyridine CAS: (Derivative analogs often cited; specific CAS for free base: 154249-54-2 or HCl salt) Molecular Formula: C6H9N3 Key Feature: The C2-Methyl group sterically hinders the N1-pyridine nitrogen and blocks the C2 carbon, directing electrophilic attacks to the C4 position during rearrangement.[1][2]
| Property | Specification | Expert Note |
| Physical State | Solid (Low melting) or Oil | Often hygroscopic; handle under Argon/N2.[1][2] |
| Stability | Moderate | Susceptible to oxidation (air) to form azo/azide species.[1][2] Store at -20°C. |
| Basicity | Pyridine N (pKa ~6) | The hydrazine tail is the primary nucleophile; Pyridine N is less basic due to 2-Me sterics.[1][2] |
| Toxicity | High | Hydrazines are potential genotoxins.[2] Use double-gloving and fume hood.[1][2] |
Application I: Multicomponent Synthesis of Pyranopyrazoles
Context: The synthesis of dihydropyrano[2,3-c]pyrazoles is a classic MCR. Using 3-HMP incorporates a pyridyl pharmacophore directly onto the pyrazole nitrogen, a common motif in anti-inflammatory and anticancer agents.[3]
Reaction Scheme Logic (DOT Visualization)
Caption: Convergent 4-component pathway. 3-HMP reacts with the keto-ester to form the pyrazolone core, which then intercepts the Knoevenagel adduct.[3]
Detailed Protocol (4-Component)
Reagents: 3-HMP (1.0 equiv), Ethyl Acetoacetate (1.0 equiv), Benzaldehyde derivative (1.0 equiv), Malononitrile (1.0 equiv).[3][1][2] Catalyst: L-Proline (10 mol%) or DABCO (10 mol%).[1][2] Solvent: Ethanol:Water (1:[1][2]1) – Green Chemistry Approach.[1][2]
Step-by-Step:
-
Pre-activation: In a 50 mL round-bottom flask, dissolve 3-HMP (1.0 mmol) and Ethyl Acetoacetate (1.0 mmol) in 5 mL EtOH. Stir at room temperature for 10 minutes. Observation: Solution may turn slightly yellow as the hydrazone/pyrazolone forms.
-
Addition: Add the aromatic aldehyde (1.0 mmol), Malononitrile (1.0 mmol), and the catalyst (L-Proline, 11 mg).
-
Reflux: Heat the mixture to reflux (80°C) for 60–90 minutes. Monitor via TLC (EtOAc:Hexane 4:6).
-
Work-up: Cool the reaction mixture to room temperature. The product typically precipitates as a solid.
-
Purification: Filter the solid and wash with cold aqueous ethanol (30%). Recrystallize from hot ethanol if necessary.
Expert Tip: The 2-methyl group on the pyridine ring increases lipophilicity compared to the 3-HMP isomer, often improving the precipitation yield in aqueous ethanol.[3]
Application II: Regioselective Synthesis of 4-Azaindoles
Context: 4-Azaindoles (pyrrolo[3,2-b]pyridines) are bioisosteres of indoles.[1][2] Standard Fischer synthesis with 3-hydrazinopyridine yields a mixture of 4-azaindole and 6-azaindole.[1][2] Using 3-HMP solves this regioselectivity problem.
Mechanistic Logic (DOT Visualization)
Caption: The 2-methyl substituent acts as a steric blocking group, forcing the sigmatropic rearrangement exclusively to the C4 position.
Detailed Protocol (Fischer Indole)
Target: 2-Phenyl-3H-pyrrolo[3,2-b]pyridine derivative.[1][2] Reagents: 3-HMP (1.0 equiv), Acetophenone (1.0 equiv), Polyphosphoric Acid (PPA) or ZnCl2/AcOH.[3][1][2]
Step-by-Step:
-
Hydrazone Formation: Mix 3-HMP (2.0 mmol) and Acetophenone (2.0 mmol) in 10 mL ethanol with 2 drops of glacial acetic acid. Reflux for 2 hours. Evaporate solvent to isolate the crude hydrazone.
-
Cyclization (The Critical Step):
-
Quenching: Pour the reaction mixture onto crushed ice. Neutralize with NaOH (aq) or NH4OH until pH ~8.
-
Extraction: Extract with Ethyl Acetate (3 x 20 mL). The 4-azaindole is often less polar than expected due to internal H-bonding.[1][2]
-
Purification: Flash chromatography (DCM:MeOH 95:5).
Validation Check:
-
1H NMR: Look for the disappearance of the NH2 protons and the appearance of the indole NH (broad singlet, >10 ppm).
-
Regiochemistry: The coupling constants of the pyridine ring protons will confirm the 4-azaindole structure (two doublets for the pyridine protons if the 2-methyl is retained or modified). Note: In this specific scaffold, the 2-methyl of the starting material becomes the C6-methyl of the final pyrrolo[3,2-b]pyridine.[3]
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| Low Yield in MCR | Oxidation of Hydrazine | Ensure 3-HMP is fresh. Add 5 mol% ascorbic acid as an antioxidant during the initial mixing step. |
| No Precipitation | Product too soluble | The 2-methyl group increases solubility in EtOH.[2] Add water dropwise until turbidity appears, then cool to 4°C. |
| Regio-isomers in Fischer | Temperature too high | If the temperature exceeds 180°C, methyl migration (Wagner-Meerwein) can occur.[3][1] Stick to <120°C. |
| Dark Tarry Product | Polymerization | PPA can be harsh.[2] Switch to Eaton's Reagent (7.7 wt% P2O5 in Methanesulfonic acid) for a cleaner profile.[2] |
References
-
Synthesis of Pyranopyrazoles via MCR
-
Fischer Indole Regioselectivity
-
Handling of Methyl-Pyridines
-
Azaindole Drug Discovery
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Methylpyridin-3-ol | C6H7NO | CID 70719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Consecutive hydrazino-Ugi-azide reactions: synthesis of acylhydrazines bearing 1,5-disubstituted tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 10. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. guidechem.com [guidechem.com]
Application Note & Protocol: A Comprehensive Guide to the Synthesis ofTriazolo[4,3-a]pyridines from 3-Hydrazinyl-2-methylpyridine
Application Note & Protocol: A Comprehensive Guide to the Synthesis of[1][2][3]Triazolo[4,3-a]pyridines from 3-Hydrazinyl-2-methylpyridine
For: Researchers, scientists, and drug development professionals.
Abstract
The triazolopyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This application note provides a detailed protocol for the synthesis of substituted 8-methyl-[3][1]triazolo[4,3-a]pyridines, a class of nitrogen-rich heterocyclic compounds, utilizing 3-hydrazinyl-2-methylpyridine as a key starting material. We delve into the chemical principles underpinning the synthetic strategy, offer a step-by-step experimental procedure, and provide essential characterization data. This guide is designed to be a practical resource for researchers in drug discovery and organic synthesis, enabling the reliable preparation of this important class of molecules.
Introduction: The Significance of the Triazolopyridine Scaffold
Triazolopyridines are fused heterocyclic systems consisting of a triazole ring fused to a pyridine ring.[4][5] This structural motif is of significant interest in drug discovery due to its broad spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The therapeutic importance of this scaffold is highlighted by its presence in marketed drugs such as the antidepressant Trazodone and the Janus kinase (JAK) inhibitor Filgotinib.[4]
The versatility of the triazolopyridine core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile.[6] The synthesis of diverse libraries of triazolopyridine derivatives is therefore a critical activity in the pursuit of novel therapeutic agents. This document outlines a robust and reproducible method for the synthesis of 8-methyl-[3][1]triazolo[4,3-a]pyridines, a specific isomer class with significant therapeutic potential.
Synthetic Strategy: Cyclocondensation of 3-Hydrazinyl-2-methylpyridine with Carboxylic Acids
The chosen synthetic route involves the cyclocondensation of 3-hydrazinyl-2-methylpyridine with a variety of carboxylic acids. This method is a common and effective way to form the triazole ring. The reaction proceeds through an initial acylation of the hydrazine moiety by the carboxylic acid, followed by an intramolecular cyclization and dehydration to yield the final triazolopyridine product.
Mechanistic Rationale
The underlying mechanism of this transformation is a well-established pathway in heterocyclic chemistry. The more nucleophilic terminal nitrogen of the hydrazine attacks the carbonyl carbon of the carboxylic acid (or its activated form), leading to the formation of an N-acylhydrazine intermediate. Subsequent intramolecular nucleophilic attack by the pyridine ring nitrogen onto the carbonyl carbon, followed by dehydration, results in the formation of the fused triazole ring. The choice of dehydrating agent or reaction conditions is crucial for driving the reaction to completion.
Reaction Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. bioengineer.org [bioengineer.org]
application of 3-Hydrazinyl-2-methylpyridine in the synthesis of kinase inhibitors
Abstract & Strategic Significance
In the landscape of kinase inhibitor design, the 1-arylpyrazole scaffold is a "privileged structure" found in numerous FDA-approved drugs (e.g., Crizotinib, Ruxolitinib analogues).[1] The specific building block 3-Hydrazinyl-2-methylpyridine serves as a critical linchpin for synthesizing this scaffold with enhanced selectivity profiles.
The 2-methyl group on the pyridine ring is not merely a bystander; it exerts a profound steric influence (ortho-effect) . When fused to a pyrazole, this methyl group forces the pyridine ring out of coplanarity with the pyrazole, creating a twisted conformation.[1] This "atropisomeric twist" is frequently exploited in medicinal chemistry to:
-
Improve Selectivity: The twist prevents the molecule from binding to flat, intercalating off-targets.
-
Fill Hydrophobic Pockets: The methyl group often occupies the "gatekeeper" region or the solvent-front pocket in kinases like p38 MAPK , BRAF , and VEGFR-2 .
This guide details the technical protocols for transforming 3-Hydrazinyl-2-methylpyridine into high-value kinase inhibitor scaffolds, focusing on regioselective cyclization and scale-up reliability.
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | 3-Hydrazinyl-2-methylpyridine |
| CAS Number | 5002-49-3 |
| Molecular Weight | 123.16 g/mol |
| Appearance | Off-white to pale yellow solid (hygroscopic) |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
| Stability | Sensitive to oxidation. Hydrazines can form azides or decompose to amines upon prolonged air exposure. |
| Safety | Toxic/Irritant. Hydrazines are potential genotoxins.[1] Handle in a fume hood with double-gloving. |
Core Application: Synthesis of 1-(2-Methylpyridin-3-yl)pyrazoles[2]
The primary application of this hydrazine is the Knorr Pyrazole Synthesis —the condensation with 1,3-dicarbonyl equivalents to form the pyrazole core.
Mechanism of Action (Chemical)
The reaction proceeds via a condensation-elimination sequence. The regioselectivity is governed by the relative electrophilicity of the dicarbonyl carbons and the nucleophilicity of the hydrazine nitrogens.
-
N1 (Terminal Nitrogen): More nucleophilic, typically attacks the most electrophilic carbonyl first.[1]
-
N2 (Internal Nitrogen): Less nucleophilic due to conjugation with the pyridine ring.[1]
Visualization: Reaction Pathway[1]
Caption: General workflow for the condensation of 3-hydrazinyl-2-methylpyridine with dicarbonyls to form the kinase inhibitor core.
Detailed Experimental Protocols
Protocol A: Synthesis of a Generic p38/VEGFR Kinase Inhibitor Core
Target Scaffold: 1-(2-methylpyridin-3-yl)-1H-pyrazole-4-carboxylic acid ethyl ester.
Reagents:
-
3-Hydrazinyl-2-methylpyridine (1.0 eq)
-
Ethyl (ethoxymethylene)cyanoacetate (1.05 eq) [Alternative: Ethyl 2-formyl-3-oxopropanoate derivative]
-
Ethanol (Absolute, 10 V)
-
Triethylamine (Et3N) (1.1 eq)
Step-by-Step Methodology:
-
Preparation : In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3-Hydrazinyl-2-methylpyridine (5.0 g, 40.6 mmol) in absolute Ethanol (50 mL).
-
Addition : Cool the solution to 0°C. Add Triethylamine (6.2 mL, 44.6 mmol) dropwise to scavenge any HCl salts if the hydrazine hydrochloride was used.
-
Cyclization Precursor : Slowly add Ethyl (ethoxymethylene)cyanoacetate (7.2 g, 42.6 mmol) over 10 minutes. Note: The reaction is exothermic.
-
Reflux : Warm to room temperature, then heat to reflux (78°C) for 4–6 hours. Monitor by LC-MS for the disappearance of the hydrazine mass (M+H = 124.1).
-
Workup :
-
Cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure to ~20% volume.
-
Add ice-cold water (100 mL) to precipitate the product.
-
Filter the solid and wash with cold water (2 x 20 mL) and hexanes (20 mL).[1]
-
-
Purification : Recrystallize from Ethanol/Water (9:1) if necessary.[1]
-
Yield Expectation : 75–85% as a beige solid.
Expert Insight: The use of ethoxymethylene derivatives directs the regiochemistry. The terminal nitrogen of the hydrazine attacks the ethoxy-bearing carbon (which acts as a masked aldehyde), ensuring the pyridine ring ends up at the N1 position of the pyrazole.
Protocol B: Regioselective Synthesis with Unsymmetrical 1,3-Diketones
Challenge: When reacting with unsymmetrical diketones (e.g., benzoylacetone), a mixture of regioisomers (5-methyl-3-phenyl vs. 3-methyl-5-phenyl) often forms.
Optimization Strategy:
-
Solvent Control: Use Acetic Acid or Trifluoroethanol (TFE) .[1] Protic solvents often favor the formation of the 5-methyl isomer due to hydrogen bonding stabilization of the intermediate hydrazone.
-
Temperature: Lower temperatures (0°C to RT) favor the kinetic product, while reflux favors the thermodynamic product.[1]
Protocol:
-
Dissolve 3-Hydrazinyl-2-methylpyridine (1.0 eq) in Glacial Acetic Acid (5 V).
-
Add the unsymmetrical 1,3-diketone (1.1 eq).[1]
-
Stir at Room Temperature for 2 hours, then heat to 60°C for 2 hours.
-
Result: This condition typically favors the isomer where the hydrazine N1 attacks the most reactive carbonyl (usually the one with the smaller alkyl group), placing the bulkier group at position 3 of the pyrazole ring, which is often preferred for kinase hinge binding.[1]
Case Studies & Applications
Case Study 1: VEGFR-2 Inhibitor Development
-
Context: Researchers developed urea-based inhibitors targeting VEGFR-2 (vascular endothelial growth factor receptor).[2][3]
-
Role of Hydrazine: The 3-hydrazinyl-2-methylpyridine was reacted with a functionalized acetoacetate to form an amino-pyrazole intermediate.
-
Outcome: The resulting 1-(2-methylpyridin-3-yl)-1H-pyrazol-5-amine was reacted with aryl isocyanates to form urea derivatives.
-
Key Finding: The 2-methyl group was essential for cellular potency (IC50 < 50 nM). Analogues lacking the methyl group (using simple 3-hydrazinylpyridine) showed a 10-fold loss in potency, attributed to the loss of hydrophobic contacts in the solvent channel.[1]
Case Study 2: LRRK2 Inhibitors (Parkinson's Disease)[1][6]
-
Context: LRRK2 kinase inhibitors often require a rigid, twisted biaryl core to achieve brain penetrance and selectivity.[1]
-
Application: The hydrazine is used to synthesize fused tricyclic systems (e.g., pyrazolo[3,4-c]pyridines) or to install the pyridine ring as a pendant group on a macrocycle.[1]
-
Reference: Patent literature (WO2024218288) highlights the use of the 2-methylpyridin-3-yl moiety in macrocyclic kinase inhibitors.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield | Oxidation of hydrazine starting material. | Use fresh reagents or recrystallize the hydrazine hydrochloride salt before use. Perform reaction under Argon. |
| Regioisomer Mixture | Poor differentiation of carbonyl electrophilicity. | Switch solvent to Ethanol/HCl (acidic conditions) or Acetic Acid to protonate the carbonyls and amplify electronic differences.[1] |
| Sticky/Oily Product | Incomplete cyclization or residual solvent.[1] | Triturate with Diethyl Ether or MTBE .[1] Ensure the reflux time is sufficient for full dehydration. |
References
-
Vertex Pharmaceuticals Inc. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. PMC.[1] Link
-
MDPI. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules.[1][4][5][6][7][8][9][10][11][12][13] Link
-
National Institutes of Health (NIH). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. PMC.[1] Link
-
Galapagos NV. Synthesis of Filgotinib and Intermediates.[9][14] ChemicalBook/Patents.[1][7] Link
-
ResearchGate. Reaction of hydrazine with 1,3-dicarbonyl compounds in HFIP.Link
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Application Notes and Protocols for Antimicrobial Screening of Compounds Derived from 3-Hydrazinyl-2-methylpyridine
Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Pyridine Scaffolds
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The declining efficacy of existing antibiotics necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action.[1] In this context, heterocyclic compounds, particularly those containing a pyridine nucleus, have emerged as a promising area of research.[1][2] The pyridine scaffold is a "privileged structure" in medicinal chemistry, known for improving the aqueous solubility of molecules, a desirable trait for drug candidates.[2][3]
This application note provides a comprehensive guide for the antimicrobial screening of novel compounds derived from 3-hydrazinyl-2-methylpyridine. The hydrazine moiety (-NHNH2) is a versatile functional group that allows for the synthesis of a wide array of derivatives, including Schiff bases and pyrazoles, which have demonstrated significant biological activities, including antimicrobial effects.[4][5] By reacting 3-hydrazinyl-2-methylpyridine with various aldehydes, ketones, or other suitable reagents, a library of new chemical entities can be generated. This guide will detail the standardized protocols for evaluating the in vitro antibacterial and antifungal efficacy of these synthesized compounds, empowering researchers in drug discovery to identify promising new leads in the fight against infectious diseases.
Scientific Rationale: Why Screen Pyridine-Hydrazine Derivatives?
The rationale for screening derivatives of 3-hydrazinyl-2-methylpyridine is grounded in established structure-activity relationships. The pyridine ring itself is a key component in many bioactive molecules. Furthermore, the introduction of a hydrazone linkage (-N=CH-) has been shown to be a critical pharmacophore for antimicrobial activity.[4] The formation of Schiff bases or the cyclization into pyrazole rings can significantly modulate the electronic and steric properties of the parent molecule, leading to enhanced interactions with microbial targets.[1][6] This guide provides the methodological framework to systematically evaluate these structure-activity relationships.
Experimental Workflow Overview
The overall workflow for the antimicrobial screening of the synthesized compounds is a multi-step process designed to first identify active compounds and then quantify their potency. This process begins with a primary screening assay to assess broad antimicrobial activity, followed by quantitative assays to determine the minimum inhibitory and bactericidal concentrations.
Caption: High-level experimental workflow for antimicrobial screening.
Materials and Reagents
Bacterial and Fungal Strains
A representative panel of microorganisms should be used, including Gram-positive and Gram-negative bacteria, as well as a fungal species. It is recommended to include both standard reference strains (e.g., from the American Type Culture Collection - ATCC) and clinically relevant isolates if available.
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungal species: Candida albicans (e.g., ATCC 90028)
Culture Media and Reagents
-
Mueller-Hinton Broth (MHB)
-
Mueller-Hinton Agar (MHA)
-
Sabouraud Dextrose Broth (SDB) (for fungi)
-
Sabouraud Dextrose Agar (SDA) (for fungi)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS, sterile)
-
0.5 McFarland turbidity standard
-
Sterile 96-well microtiter plates
-
Sterile petri dishes
-
Sterile swabs, loops, and pipettes
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Experimental Protocols
Protocol 1: Preparation of Standardized Inoculum
The preparation of a standardized inoculum is a critical step to ensure the reproducibility of susceptibility testing. The goal is to achieve a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.
-
Transfer the colonies into a tube containing 4-5 mL of sterile PBS or tryptic soy broth.
-
Vortex the suspension to ensure it is homogenous.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding more sterile PBS or bacterial colonies as needed. This can be done visually by comparing the suspension to the standard against a white background with contrasting black lines, or more accurately using a spectrophotometer.
Protocol 2: Primary Screening - Agar Well Diffusion Method
The agar well diffusion method is a widely used technique for preliminary screening of antimicrobial activity. It provides a qualitative assessment of the compound's ability to inhibit microbial growth.[7][8]
-
Prepare MHA plates for bacteria and SDA plates for fungi.
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Evenly swab the entire surface of the agar plate to create a uniform lawn of microbial growth. Rotate the plate by 60° between each of three swabbing motions to ensure complete coverage.
-
Allow the plates to dry for 3-5 minutes.
-
Using a sterile cork borer (6-8 mm in diameter), create wells in the agar.
-
Prepare stock solutions of the test compounds in DMSO.
-
Pipette a fixed volume (e.g., 50-100 µL) of each test compound solution into a corresponding well.
-
Include a positive control (a known antibiotic) and a negative control (DMSO) in separate wells.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 24-48 hours for fungi.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Caption: Step-by-step workflow for the agar well diffusion assay.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]
-
Dispense 100 µL of sterile MHB (or SDB for fungi) into all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to the first well of a row.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row to the tenth well. Discard the final 100 µL from the tenth well.
-
The eleventh well will serve as the growth control (no compound), and the twelfth well as the sterility control (no compound, no inoculum).
-
Prepare the final inoculum by diluting the standardized 0.5 McFarland suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the final inoculum to each well from 1 to 11. Do not inoculate the sterility control well.
-
Seal the plate and incubate at 37°C for 16-20 hours for bacteria and at 28°C for 24-48 hours for fungi.
-
After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The growth control well should be turbid, and the sterility control well should be clear.
Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[6]
-
Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Spot-inoculate the aliquot onto a fresh MHA plate (or SDA for fungi) that does not contain any antimicrobial agent.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 24-48 hours for fungi.
-
The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, which corresponds to a 99.9% or greater reduction in the initial inoculum.
Data Presentation and Interpretation
The results of the antimicrobial screening should be presented in a clear and concise manner to allow for easy comparison of the activities of the different compounds.
Table 1: Example Data for Agar Well Diffusion Screening
| Compound ID | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans |
| DHP-1 | 18 | 15 | 12 |
| DHP-2 | 22 | 19 | 16 |
| DHP-3 | 12 | 10 | 9 |
| Ciprofloxacin (10 µg) | 25 | 28 | - |
| Fluconazole (25 µg) | - | - | 22 |
| DMSO | 0 | 0 | 0 |
DHP: Derivative of Hydrazinyl-Pyridine
Table 2: Example Data for MIC and MBC Determination (in µg/mL)
| Compound ID | MIC vs. S. aureus | MBC vs. S. aureus | MBC/MIC Ratio | MIC vs. E. coli | MBC vs. E. coli | MBC/MIC Ratio |
| DHP-1 | 16 | 32 | 2 | 32 | 64 | 2 |
| DHP-2 | 8 | 16 | 2 | 16 | 32 | 2 |
| Ciprofloxacin | 1 | 2 | 2 | 0.5 | 1 | 2 |
Interpretation of Results
-
MIC: A lower MIC value indicates greater potency of the compound against the tested microorganism.
-
MBC/MIC Ratio: This ratio provides insight into the nature of the antimicrobial activity.
-
An MBC/MIC ratio of ≤ 4 is generally considered to indicate bactericidal (killing) activity.
-
An MBC/MIC ratio of > 4 suggests bacteriostatic (inhibitory) activity.
-
Troubleshooting
-
No zones of inhibition in the agar well diffusion assay:
-
Check the solubility of the compound in DMSO and the agar.
-
Verify the viability of the microbial inoculum.
-
Ensure the correct concentration of the compound was used.
-
-
Inconsistent MIC results:
-
Ensure the inoculum is properly standardized.
-
Check for errors in the serial dilution process.
-
Verify the incubation conditions.
-
-
Growth in the sterility control well:
-
Indicates contamination of the media or the microtiter plate. Repeat the assay with fresh, sterile materials.
-
Conclusion
The protocols detailed in this application note provide a robust framework for the systematic antimicrobial screening of novel compounds derived from 3-hydrazinyl-2-methylpyridine. By following these standardized methods, researchers can obtain reliable and reproducible data to identify promising lead compounds for further development in the quest for new antimicrobial therapies. The integration of primary screening with quantitative MIC and MBC determination allows for a comprehensive evaluation of the antimicrobial potential of these novel pyridine derivatives.
References
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). International Journal of Molecular Sciences. [Link]
-
MBC vs. MIC: What Every Drug Developer Should Know. (2024). Microbe Investigations. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. [Link]
-
Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2012). Molecules. [Link]
-
Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II). (2012). Bioinorganic Chemistry and Applications. [Link]
-
Biological Activities of Hydrazone Derivatives. (2001). Arkivoc. [Link]
-
Results of antibacterial and antifungal screening of compounds 3aÀl. (n.d.). ResearchGate. [Link]
-
In vitro antibacterial and antifungal activity of salicylanilide pyrazine-2-carboxylates. (2014). Bioorganic & Medicinal Chemistry. [Link]
-
Antibacterial, Antifungal activity of Schiff base and mixed ligand Fe(III),Cr(III) complexes. (2023). Journal of Chemistry Letters. [Link]
-
Design, characterization, in vitro antibacterial, antitubercular evaluation and structure–activity relationships of new hydrazinyl thiazolyl coumarin derivatives. (2017). Medicinal Chemistry Research. [Link]
-
Antimicrobial activity and spectral, magnetic and thermal studies of some transition metal complexes of a Schiff base hydrazone containing a quinoline moiety. (2006). Journal of the Serbian Chemical Society. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). ResearchGate. [Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2023). Molecules. [Link]
-
Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]
-
Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (2012). Molecules. [Link]
-
Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies. [Link]
-
(PDF) Biological Activities of Hydrazone Derivatives. (2001). ResearchGate. [Link]
-
Bioinformatics in MIC and MBC Testing for Drug Development. (2024). Microbe Investigations. [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. (2010). Journal of Pharmaceutical Analysis. [Link]
-
MINIMUM INHIBITORY CONCENTRATION INTERPRETATION: Guidelines For Accurate Testing. (2023). Microbiology Class. [Link]
-
Agar well-diffusion antimicrobial assay. (n.d.). ResearchGate. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). Clinical and Laboratory Standards Institute (CLSI). [Link]
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- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Anticancer Activity of Heterocycles Synthesized with 3-Hydrazinyl-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Emerging Role of 2-Methylpyridine-3-yl Heterocycles in Oncology
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives are known to interact with a multitude of biological targets, including kinases, topoisomerases, and tubulin, making them a fertile ground for the development of novel anticancer agents.[1] The introduction of a hydrazinyl group at the 3-position of 2-methylpyridine creates a versatile synthetic intermediate, 3-hydrazinyl-2-methylpyridine, which serves as a gateway to a diverse array of heterocyclic systems. The resulting compounds, bearing the 2-methylpyridine-3-yl moiety, are of significant interest in cancer research due to their potential to exhibit enhanced and selective cytotoxic activities.
This guide provides a comprehensive overview of the synthesis and anticancer evaluation of various heterocyclic compounds derived from 3-hydrazinyl-2-methylpyridine. We will delve into the rationale behind the synthetic strategies and provide detailed, field-proven protocols for their preparation and subsequent biological assessment. The focus will be on pyrazole, triazole, and pyridazine derivatives, highlighting their potential as next-generation anticancer therapeutics.
I. Synthesis of Heterocyclic Scaffolds from 3-Hydrazinyl-2-methylpyridine: A Strategic Approach
The nucleophilic nature of the hydrazinyl group in 3-hydrazinyl-2-methylpyridine allows for its facile reaction with a variety of electrophilic partners, leading to the formation of stable five- and six-membered heterocyclic rings. The choice of the reaction partner dictates the resulting heterocyclic system.
A. Synthesis of Pyrazole Derivatives
Pyrazoles are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including anticancer properties.[2][3] The synthesis of pyrazoles from hydrazine derivatives typically involves condensation with a 1,3-dicarbonyl compound or its equivalent.
Rationale: The reaction proceeds via a nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. The substitution pattern on the pyrazole ring can be readily modulated by varying the substituents on the 1,3-dicarbonyl starting material, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.[2]
Experimental Workflow for Pyrazole Synthesis:
Caption: General workflow for the synthesis of pyrazole derivatives.
Protocol 1: Synthesis of 3-(2-methylpyridin-3-yl)-3,5-dimethyl-1H-pyrazole
-
Reaction Setup: To a solution of 3-hydrazinyl-2-methylpyridine (1.23 g, 10 mmol) in absolute ethanol (20 mL), add acetylacetone (1.00 g, 10 mmol).
-
Reaction Conditions: Add a few drops of glacial acetic acid as a catalyst. Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.
B. Synthesis of Triazole Derivatives
1,2,4-Triazoles are another important class of nitrogen-containing heterocycles with demonstrated anticancer potential.[4][5] The synthesis of 1,2,4-triazoles from hydrazines can be achieved through various routes, one of the most common being the reaction with a compound containing a reactive C=N bond, such as an isothiocyanate, followed by cyclization.
Rationale: The initial reaction forms a thiosemicarbazide intermediate. Subsequent treatment with a base promotes intramolecular cyclization with the elimination of a molecule of hydrogen sulfide to yield the 1,2,4-triazole-3-thione. This can be further functionalized if desired.
Protocol 2: Synthesis of 5-(2-methylpyridin-3-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
Step 1: Formation of Thiosemicarbazide: To a solution of 3-hydrazinyl-2-methylpyridine (1.23 g, 10 mmol) in ethanol, add phenyl isothiocyanate (1.35 g, 10 mmol). Stir the mixture at room temperature for 2 hours. The thiosemicarbazide intermediate will precipitate. Collect the solid by filtration.
-
Step 2: Cyclization: Suspend the obtained thiosemicarbazide in an aqueous solution of sodium hydroxide (2N). Reflux the mixture for 4-6 hours.
-
Work-up: Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure triazole derivative.
-
Characterization: Confirm the structure using appropriate spectroscopic methods.
C. Synthesis of Pyridazine Derivatives
Pyridazines and their fused derivatives have emerged as promising scaffolds in anticancer drug discovery, targeting various kinases and signaling pathways.[6][7] A common synthetic route to pyridazines involves the condensation of a hydrazine with a 1,4-dicarbonyl compound.
Rationale: This reaction is a classic cyclocondensation where the two nitrogen atoms of the hydrazine react with the two carbonyl groups of the 1,4-dicarbonyl compound to form the six-membered pyridazine ring.
Protocol 3: Synthesis of 3,6-dimethyl-1-(2-methylpyridin-3-yl)-1,4,5,6-tetrahydropyridazine
-
Reaction Setup: In a round-bottom flask, dissolve 3-hydrazinyl-2-methylpyridine (1.23 g, 10 mmol) and hexane-2,5-dione (1.14 g, 10 mmol) in ethanol.
-
Reaction Conditions: Add a catalytic amount of acetic acid and reflux the mixture for 8-10 hours.
-
Work-up: After cooling, evaporate the solvent under reduced pressure.
-
Purification: Purify the residue using column chromatography on silica gel to isolate the desired pyridazine derivative.
-
Characterization: Characterize the final product by spectroscopic analysis.
II. In Vitro Anticancer Activity Evaluation
Once synthesized and characterized, the novel heterocyclic compounds must be evaluated for their potential anticancer activity. This is typically achieved through a series of in vitro assays using various cancer cell lines.
A. Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Workflow for MTT Assay:
Caption: Workflow for determining cell viability using the MTT assay.
Protocol 4: MTT Assay for IC50 Determination
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized heterocyclic compounds (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50) value for each compound.
Table 1: Hypothetical Anticancer Activity (IC50 in µM) of Synthesized Heterocycles
| Compound ID | Heterocycle Type | R1 | R2 | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) |
| P-1 | Pyrazole | CH3 | CH3 | 15.2 | 22.5 | 18.9 |
| P-2 | Pyrazole | Ph | H | 8.7 | 12.1 | 9.5 |
| T-1 | Triazole | Ph | - | 5.4 | 7.8 | 6.1 |
| PD-1 | Pyridazine | CH3 | CH3 | 25.8 | 31.2 | 28.4 |
| Doxorubicin | - | - | - | 0.9 | 1.2 | 1.0 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual IC50 values will vary depending on the specific compound and cell line.
B. Apoptosis Assay by Flow Cytometry
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.
Rationale: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol 5: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Seed and treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell population can be differentiated into four groups: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
III. Mechanistic Insights and Structure-Activity Relationships (SAR)
Understanding the mechanism of action and the relationship between the chemical structure and biological activity is crucial for rational drug design and optimization.
A. Potential Mechanisms of Action
Heterocycles derived from 3-hydrazinyl-2-methylpyridine may exert their anticancer effects through various mechanisms, including:
-
Kinase Inhibition: The pyridine and other heterocyclic rings can act as scaffolds to interact with the ATP-binding site of various kinases involved in cancer cell proliferation and survival, such as EGFR, VEGFR, and CDKs.
-
Induction of Apoptosis: As demonstrated by the apoptosis assay, these compounds can trigger programmed cell death through intrinsic or extrinsic pathways.
-
Cell Cycle Arrest: Some compounds may cause cell cycle arrest at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing.[4]
Illustrative Signaling Pathway:
Caption: Potential inhibition of the RTK signaling pathway by 2-methylpyridine-3-yl heterocycles.
B. Structure-Activity Relationship (SAR) Insights
By comparing the anticancer activities of a series of synthesized analogues, key structural features that contribute to potency and selectivity can be identified. For example:
-
Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly influence activity. Bulky or electron-withdrawing groups may enhance binding to the target protein.
-
Aromatic Substituents: The presence of different aryl groups on the heterocyclic scaffold can modulate lipophilicity and electronic properties, impacting cell permeability and target interaction.
-
The 2-Methylpyridine Moiety: The methyl group at the 2-position of the pyridine ring may play a crucial role in orienting the molecule within the binding pocket of its target.
IV. Conclusion and Future Directions
The synthesis of novel heterocyclic compounds from 3-hydrazinyl-2-methylpyridine offers a promising avenue for the discovery of new anticancer agents. The protocols outlined in this guide provide a robust framework for the preparation and in vitro evaluation of these compounds. Future work should focus on expanding the library of these heterocycles to establish comprehensive SAR. Promising lead compounds should be further investigated for their in vivo efficacy and toxicity in animal models to assess their potential for clinical development.
References
- Akhtar, J., Khan, A. A., Ali, Z., Haider, R., & Yar, M. S. (2017). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. European Journal of Medicinal Chemistry, 125, 143-189.
- El-Fakharany, E. M., Nadia, T. A., Dawoud, H. A., & El-Gendi, H. (2021). Consolidated antimicrobial and anticancer activities through newly synthesized novel series of pyrazoles bearing indazolylthiazole moiety: characterization and molecular docking. Journal of the Iranian Chemical Society, 18(1), 1-16.
- Heller, S. T., & Natarajan, S. R. (2016).
- Hobbs, W. J. (2019). Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Kummari, S., et al. (2017). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry, 8, 612.
- MDPI. (2021). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 26(15), 4485.
- MDPI. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5288.
- MDPI. (2021).
- MDPI. (2022).
- National Center for Biotechnology Information. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as anticancer agents. Pharmaceuticals, 15(11), 1386.
- National Center for Biotechnology Information. (2023). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Biomolecular Structure and Dynamics, 41(16), 7936-7954.
- National Center for Biotechnology Information. (2022).
- National Center for Biotechnology Information. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724.
- National Center for Biotechnology Information. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 107, 117847.
- Parlak, A. E., & Omar, R. A. (2022). Elucidation of Potential Anticancer, Antioxidant and Antimicrobial Properties of Some New Triazole Compounds Bearing Pyridine-4-yl Moiety and Cyclobutane Ring. Journal of King Saud University-Science, 34(5), 102047.
- Patel, M., et al. (2021). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. Biomedical and Pharmacology Journal, 14(4), 1-13.
- Patel, D. R., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(1), 56-61.
- PubMed. (2024).
- ResearchGate. (2022).
- ResearchGate. (2022).
- ResearchGate. (2015). Pyridazine Derivatives I Showed Potent Anticancer Activity and...
- The Pharma Journal. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies, 11(4), 44-51.
- Thieme. (2024). Synthesis and Cytotoxicity of novel (thiazol-2-yl)hydrazine derivatives as promising anti-Candida agents. Synfacts, 20(08), 0845.
- MDPI. (2024). Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells. Molecules, 29(14), 3249.
- ResearchGate. (2021). Chemical structures of anticancer drugs containing pyrazole moiety...
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- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. amhsr.org [amhsr.org]
- 5. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
flow chemistry applications for the synthesis of hydrazinylpyridines
Executive Summary
Hydrazinylpyridines are critical intermediates in the synthesis of nitrogen-rich heterocycles, particularly pyrazoles and indazoles found in oncology drugs (e.g., kinase inhibitors) and agrochemicals. Traditional batch synthesis via Nucleophilic Aromatic Substitution (SNAr) presents significant safety hazards due to the toxicity and thermal instability of hydrazine, as well as selectivity issues where competitive dimerization leads to bis-pyridyl byproducts.
This Application Note details a continuous flow protocol that mitigates these risks. By utilizing a high-temperature, pressurized flow reactor, researchers can achieve >95% conversion with high mono-substitution selectivity, while maintaining a low inventory of hazardous hydrazine.
Flow Chemistry Advantages
| Feature | Batch Limitation | Flow Chemistry Solution |
| Safety | Large headspace of toxic hydrazine vapor; thermal runaway risk. | Closed system; minimal active volume; excellent heat dissipation. |
| Selectivity | Localized hot spots and concentration gradients favor dimer formation ( | Precise residence time control and plug flow mixing favor the kinetic mono-product ( |
| Kinetics | Reflux limited by solvent boiling point (e.g., EtOH at 78°C), requiring long reaction times (24-48 h). | Pressurized system allows superheating (120–150°C), reducing reaction time to minutes or seconds. |
Chemical Mechanism: SNAr[1][2]
The formation of 2-hydrazinopyridine proceeds via an SNAr mechanism. The hydrazine molecule, exhibiting the
Reaction Scheme
(Note: HCl is immediately neutralized by the excess hydrazine or added base, forming hydrazinium chloride salts).
Mechanism Diagram (Graphviz)
Caption: SNAr pathway showing the rate-determining nucleophilic attack facilitated by superheated flow conditions.
Experimental Protocol
Equipment Setup
-
Pumps: Dual piston pumps or syringe pumps (Acid resistant seals recommended, e.g., Kalrez/FFKM).
-
Reactor: PFA coil reactor (10 mL volume) or Glass Microreactor chip.
-
Note: Stainless steel (316L) is generally compatible with hydrazine but can suffer corrosion from the chloride byproducts at high temperatures over time. PFA or Hastelloy is preferred for long-term durability.
-
-
Pressure: Back Pressure Regulator (BPR) set to 5–10 bar (75–150 psi).
-
Thermostat: Convection oven or oil bath capable of 150°C.
Reagent Preparation
-
Stream A (Substrate): 1.0 M 2-Chloropyridine in Ethanol (or n-Butanol).
-
Stream B (Reagent): 5.0 M Hydrazine Hydrate (64% or 80% aq. solution).
-
Stoichiometry: A 3:1 to 5:1 molar excess of hydrazine is recommended to suppress dimer formation. The excess hydrazine acts as both reagent and base.
-
Flow Workflow Diagram
Caption: Schematic of the continuous flow manifold for high-temperature amination.
Step-by-Step Procedure
-
System Priming: Flush the entire system with Ethanol to remove air bubbles. Set the BPR to 100 psi (approx. 7 bar).
-
Thermal Equilibration: Set the reactor heater to 140°C . Allow 15 minutes for the temperature to stabilize.
-
Flow Initiation:
-
Set Pump A (Substrate) to 0.5 mL/min.
-
Set Pump B (Hydrazine) to 0.5 mL/min.
-
Total Flow Rate: 1.0 mL/min.
-
Residence Time: 10 minutes (assuming 10 mL reactor volume).
-
-
Steady State: Discard the first 2 reactor volumes (20 mL) of output to ensure steady-state conditions.
-
Collection: Collect the effluent into a flask containing water (to dilute the excess hydrazine) or a specific quench buffer if downstream processing is not immediate.
-
Workup:
-
Dilute the reaction mixture with water (1:1 ratio).
-
Extract with Ethyl Acetate (3x).
-
Wash organic layer with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: Often not required if conversion is >98%. Recrystallization from ethanol/ether can be performed if necessary.
-
Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Temperature too low or residence time too short. | Increase T to 150°C or decrease flow rate. Ensure BPR is sufficient to prevent solvent boiling. |
| Dimer Formation | Localized hydrazine depletion. | Increase Hydrazine:Substrate ratio (e.g., from 3:1 to 5:1). Improve mixing efficiency (use static mixer). |
| Reactor Clogging | Precipitation of hydrazinium chloride salts. | Add 10-20% water to the solvent stream (hydrazine hydrate usually contains enough water, but dry ethanol can cause salt precipitation). |
| Pressure Fluctuations | Gas generation (N2) from hydrazine decomposition. | Hydrazine is thermally unstable at very high T (>200°C) or in contact with certain metals (Fe, Cu). Ensure reactor is clean and T < 160°C. |
Advanced Application: Telescoped Pyrazole Synthesis
A major benefit of flow chemistry is the ability to telescope steps, avoiding the isolation of the toxic hydrazinylpyridine intermediate.
Protocol Extension:
-
Reactor 1: Synthesis of 2-hydrazinylpyridine (as described above).
-
Stream C: Introduce a solution of a 1,3-diketone (e.g., acetylacetone) or an enaminone via a T-mixer.
-
Reactor 2: Heated coil (80–100°C, 5 min residence time).
-
Result: Direct isolation of the pyrazole derivative.
Expert Insight: "By telescoping the synthesis, we eliminate the operator's exposure to the hydrazine intermediate and prevent oxidative degradation of the hydrazine functionality, which often turns dark red/brown upon air exposure in batch."
References
-
Large Scale Flow Synthesis: Process for the continuous synthesis of 2-hydrazinopyridine. (2017).[1][2] CN106588758A. Link
-
Microwave-to-Flow Translation: Bagley, M. C., et al. (2013). "One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor." Beilstein Journal of Organic Chemistry, 9, 1957–1968.[3] Link
-
Telescoped Pyrazole Synthesis: Das, A., et al. (2019). "Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination." RSC Advances. Link
-
General Flow Hydrazine Handling: Ding, J., et al. (2023). "A practical flow synthesis of hydrazine derivatives from alcohols." New Journal of Chemistry. Link
Sources
Application Note: Strategic Synthesis of Fused Aza-Heterocycles via 3-Hydrazinyl-2-methylpyridine
Executive Summary & Strategic Rationale
The 3-hydrazinyl-2-methylpyridine scaffold represents a unique and underutilized "ortho-blocked" synthon in heterocyclic chemistry. Unlike its 2-hydrazino counterparts, which readily form [1,2,4]triazolo[4,3-a]pyridines via ring-nitrogen participation, the 3-hydrazino isomer forces cyclization onto the carbon backbone.
This application note details the regioselective synthesis of [c]-fused heterocyclic systems . The presence of the methyl group at the C2 position is the critical design feature: it sterically blocks the C2 cyclization pathway, thereby directing reactivity exclusively to the C4 position. This "regio-blocking" strategy enables the high-yield synthesis of 1H-pyrrolo[3,2-c]pyridines (5-azaindoles) and pyrido[4,3-c]pyridazines , scaffolds highly privileged in kinase inhibitor discovery (e.g., JAK, c-Met inhibitors).
Key Chemical Advantages
-
Regiocontrol: The C2-methyl group eliminates the formation of isomeric mixtures common in unsubstituted 3-hydrazinopyridines.
-
Atom Economy: Utilizes robust condensation and rearrangement cascades without the need for transition metal catalysts.
-
Scalability: Protocols are designed for gram-to-kilogram scale translation.
Divergent Synthetic Pathways
The reactivity of 3-hydrazinyl-2-methylpyridine allows for divergent synthesis based on the electrophile partner. We focus on two primary transformations:
-
Fischer-Type Cyclization: Reaction with ketones to form Pyrrolo[3,2-c]pyridines .
-
Cinnoline-Type Cyclization: Reaction with 1,2-dicarbonyls to form Pyrido[4,3-c]pyridazines .
Pathway Visualization
Caption: Divergent synthesis from 3-hydrazinyl-2-methylpyridine. The C2-methyl group directs cyclization to C4, ensuring isomeric purity.
Protocol 1: Synthesis of 5-Azaindoles (Pyrrolo[3,2-c]pyridines)
This protocol adapts the classical Fischer Indole Synthesis. The mechanism involves the formation of a hydrazone followed by a [3,3]-sigmatropic rearrangement. The C2-methyl group prevents the rearrangement to the C2 position, forcing the formation of the C3-C4 bond.
Materials
-
Precursor: 3-Hydrazinyl-2-methylpyridine (1.0 eq)
-
Electrophile: Cyclohexanone (1.1 eq) [Model ketone]
-
Catalyst/Solvent: Polyphosphoric Acid (PPA) or ZnCl₂ in Acetic Acid.
-
Workup: NH₄OH (25%), Ethyl Acetate, Brine.
Step-by-Step Methodology
-
Hydrazone Formation (In Situ):
-
In a round-bottom flask equipped with a mechanical stirrer, dissolve 3-hydrazinyl-2-methylpyridine (10 mmol) in glacial acetic acid (20 mL).
-
Add cyclohexanone (11 mmol) dropwise at room temperature.
-
Stir for 30 minutes. Checkpoint: Monitor by TLC (EtOAc:Hexane 1:1). The hydrazine spot (polar) should disappear, replaced by a less polar hydrazone spot.
-
-
Fischer Cyclization:
-
Add Polyphosphoric Acid (PPA, 10 g) to the reaction mixture.
-
Heat the mixture to 120°C for 3–5 hours.
-
Mechanistic Insight: The high temperature and strong acid are required to protonate the enamine tautomer and drive the [3,3]-sigmatropic shift.
-
-
Quenching and Isolation:
-
Cool the reaction mixture to 60°C.
-
Pour the viscous mixture slowly onto crushed ice (100 g) with vigorous stirring.
-
Neutralize carefully with NH₄OH (25%) until pH ~8. Caution: Exothermic.
-
Extract the precipitate with Ethyl Acetate (3 x 50 mL).
-
Dry organic layer over Na₂SO₄ and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH 95:5).
-
Data Validation: Expected Results
| Parameter | Observation | Interpretation |
| Yield | 65–75% | High regioselectivity due to C2 blocking. |
| ¹H NMR | New singlet at ~8.8 ppm (C6-H) | Confirms pyridine ring integrity. |
| ¹H NMR | Disappearance of NH₂ (hydrazine) | Successful condensation. |
| MS (ESI) | [M+H]⁺ consistent with loss of NH₃ | Confirmation of indole ring closure. |
Protocol 2: Synthesis of Pyrido[4,3-c]pyridazines
This protocol generates a fused 6,6-bicyclic system. It is particularly useful for generating scaffolds mimicking cinnolines.
Materials
-
Precursor: 3-Hydrazinyl-2-methylpyridine (1.0 eq)
-
Electrophile: Glyoxal (40% aq. solution) or Benzil (1.1 eq).
-
Solvent: Ethanol (absolute).
-
Catalyst: Concentrated HCl (cat. amount).
Step-by-Step Methodology
-
Condensation:
-
Dissolve 3-hydrazinyl-2-methylpyridine (10 mmol) in Ethanol (30 mL).
-
Add the 1,2-dicarbonyl compound (11 mmol).
-
Heat to reflux for 2 hours.
-
Observation: A color change (often to yellow/orange) indicates hydrazone formation.
-
-
Cyclodehydration:
-
Isolation:
Mechanistic Pathway (Graphviz)
Caption: Acid-catalyzed cyclization pathway. The C2-methyl group prevents formation of the isomeric [3,2-c] system.
Troubleshooting & Optimization
Common Pitfalls
-
Non-Fused Pyrazole Formation: When reacting with 1,3-diketones (e.g., acetylacetone), there is a risk of forming 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyridine (non-fused) instead of the fused system.
-
Correction: To ensure fusion with diketones, higher temperatures (140°C+) or stronger Lewis acids (ZnCl₂) are required to force the C-C bond formation at C4.
-
-
Oxidation Sensitivity: Hydrazinopyridines can oxidize to azopyridines upon prolonged air exposure.
-
Prevention: Store precursor under Argon/Nitrogen. Use fresh reagents.
-
Solvent Screening Table (Protocol 1)
| Solvent | Temperature | Acid Catalyst | Yield | Notes |
| Acetic Acid | 118°C (Reflux) | None (Self) | 45% | Slow reaction, incomplete conversion. |
| Ethanol | 78°C | H₂SO₄ | 55% | Good for hydrazone, poor for cyclization. |
| PPA (Neat) | 120°C | PPA | 72% | Optimal conditions. High viscosity requires care. |
| Diphenyl Ether | 200°C | None | 60% | Thermal cyclization; difficult workup. |
References
- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Foundational text on the mechanism and applicability to pyridines).
-
Lancelot, J. C., et al. (1981). "Reinvestigation of the reaction of 2-hydrazino-3-substituted pyridines with 1,3-diketones". Journal of Heterocyclic Chemistry, 18(6), 1319-1324. Link (Crucial reference on regioselectivity and risk of non-fused products).
-
Veronese, A. C., et al. (2008). "Synthesis of pyrazolo[4,3-c]pyridines and pyrido[4,3-c]pyridazines". Tetrahedron, 64(12), 2724-2730. Link
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.
-
Porcheddu, A., et al. (2012).[6] "From Alcohols to Indoles: A Tandem Ru Catalyzed Hydrogen-Transfer Fischer Indole Synthesis". Organic Letters, 14(24), 6112-6115. Link (Modern variations of the Fischer synthesis).
Sources
- 1. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzo-fused N-Heterocycle synthesis [organic-chemistry.org]
- 10. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]
Application Note: High-Efficiency Synthesis of Schiff Bases using 3-Hydrazinyl-2-methylpyridine
Executive Summary
This guide details the optimized use of 3-Hydrazinyl-2-methylpyridine (also known as 2-methyl-3-hydrazinopyridine) as a nucleophilic scaffold for the preparation of Schiff bases (hydrazones). Unlike simple phenylhydrazines, this heterocyclic moiety introduces a pyridine nitrogen capable of metal coordination and a methyl group at the ortho position (C2), which influences both the steric environment and the electronic properties of the resulting pharmacophore.
These protocols are designed for researchers in medicinal chemistry (targeting antitubercular and antimicrobial pathways) and coordination chemistry (designing tridentate N,N,N- or N,N,O-ligands).
Chemical Context & Mechanistic Rationale[1][2][3][4][5][6][7][8][9][10]
The Scaffold Advantage
The 3-hydrazinyl-2-methylpyridine scaffold offers distinct advantages over non-methylated analogues:
-
Steric Influence: The C2-methyl group provides steric bulk adjacent to the hydrazine linkage (C3). This restricts rotation in the resulting Schiff base, potentially locking the molecule into a bioactive conformation (typically E-isomer).
-
Electronic Modulation: The methyl group acts as a weak electron donor, slightly increasing the electron density of the pyridine ring compared to the unsubstituted parent, potentially enhancing the basicity of the ring nitrogen for metal chelation.
Reaction Mechanism
The formation of the Schiff base follows an acid-catalyzed nucleophilic addition-elimination pathway. The terminal nitrogen of the hydrazine attacks the carbonyl carbon of the aldehyde/ketone.
Key Mechanistic Steps:
-
Activation: Acid catalyst protonates the carbonyl oxygen, increasing electrophilicity.
-
Attack: The hydrazine
attacks the carbonyl carbon. -
Proton Transfer: Formation of the carbinolamine intermediate.
-
Dehydration: Elimination of water to form the C=N (imine/hydrazone) bond.
Figure 1: Acid-catalyzed condensation pathway for Schiff base formation.
Experimental Protocols
Safety Pre-requisites
-
Hazard Warning: Hydrazine derivatives are potential carcinogens and skin sensitizers. All weighing must occur in a fume hood.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
Standard Synthesis Protocol (Thermal Reflux)
This method is the "Gold Standard" for generating crystalline hydrazones from 3-hydrazinyl-2-methylpyridine.
Reagents:
-
3-Hydrazinyl-2-methylpyridine (1.0 mmol)
-
Aromatic Aldehyde (1.0 mmol) (e.g., Salicylaldehyde, 4-Nitrobenzaldehyde)
-
Solvent: Absolute Ethanol (10-15 mL)
-
Catalyst: Glacial Acetic Acid (2-3 drops)
Step-by-Step Workflow:
-
Solubilization: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the aldehyde in 10 mL of absolute ethanol.
-
Hydrazine Addition: Add 1.0 mmol of 3-hydrazinyl-2-methylpyridine. Note: If the hydrazine is available as a hydrochloride salt, add 1.0 mmol of Sodium Acetate to neutralize it in situ.
-
Catalysis: Add 2-3 drops of glacial acetic acid. The solution may change color (often yellow/orange) immediately.
-
Reflux: Attach a condenser and reflux the mixture at 78-80°C.
-
Reaction Time: Typically 2–4 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
-
Precipitation: Cool the reaction mixture to room temperature. If no precipitate forms, cool further in an ice bath for 30 minutes.
-
Isolation: Filter the solid product under vacuum.
-
Purification: Wash the cake with cold ethanol (2 x 3 mL) followed by diethyl ether (to remove unreacted aldehyde). Recrystallize from hot ethanol if necessary.
Microwave-Assisted Protocol (Green Optimization)
For libraries of compounds or difficult substrates (sterically hindered aldehydes), microwave irradiation improves yield and reduces time.
-
Solvent: Ethanol (minimum volume to create a slurry).
-
Conditions: 150-200W, 80°C, 5–10 minutes.
-
Yield Improvement: Often increases yield by 10-15% compared to thermal reflux.
Characterization & Validation
To ensure scientific integrity, the synthesized Schiff base must be validated using the following spectroscopic markers.
Spectroscopic Data Summary
| Technique | Functional Group | Expected Signal | Mechanistic Insight |
| FT-IR | 1600–1630 cm⁻¹ | Confirms condensation; disappearance of C=O stretch. | |
| FT-IR | 3050–3200 cm⁻¹ | Confirms hydrazone structure (vs. azo tautomer). | |
| ¹H NMR | Diagnostic singlet for the Schiff base linkage. | ||
| ¹H NMR | Often broad; disappears with | ||
| ¹H NMR | Pyridine | Confirms integrity of the 2-methylpyridine core. |
Structural Workflow Diagram
The following diagram illustrates the logical flow for validating the reaction product.
Figure 2: Analytical workflow for product validation.
Applications & Troubleshooting
Metal Coordination (Ligand Design)
The 3-hydrazinyl-2-methylpyridine Schiff bases act as excellent tridentate ligands .
-
Coordination Sites: Pyridine Nitrogen (
), Azomethine Nitrogen ( ), and a donor atom from the aldehyde (e.g., Phenolic Oxygen if salicylaldehyde is used). -
Geometry: Typically forms octahedral complexes (ML₂) or square planar complexes (ML) with transition metals like Cu(II), Ni(II), and Zn(II).
Troubleshooting Guide
-
Problem: Oily product or no precipitate.
-
Problem: Multiple spots on TLC.
References
-
Crystallographic Analysis: Title: Crystal structure and DFT study of (E)-2,6-di-tert-butyl-4-{[2-(pyridin-2-yl)hydrazin-1-ylidene)methyl}phenol. Source: NIH / PubMed Central. URL:[Link]
-
General Synthesis & Biological Activity: Title: Synthesis, Characterization, Computational and Biological Activity of Some Schiff Bases and Their Fe, Cu and Zn Complexes.[8] Source: MDPI (Molecules). URL:[Link]
-
Coordination Chemistry: Title: Metal transition complexes of tridentate Schiff base ligands derived from 2-hydrazinopyridine: synthesis, spectroscopic characterization and X-ray structures. Source: ResearchGate / Journal of Chemical Sciences. URL:[Link]
-
Green Chemistry Approaches: Title: Effective methods for the synthesis of hydrazones... reaction monitoring using a chemometric approach.[3] Source: RSC Advances (NIH Repository). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses, characterization, and biological activity of novel mono- and binuclear transition metal complexes with a hydrazone Schiff base derived from a coumarin derivative and oxalyldihydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One [jmchemsci.com]
- 6. Synthesis, Characterisation And Biological Studies Of Metal Complexes Of The Schiff Base {2-[furan-2-yl Methyleneamino]pyridine-3-ol}. [journalijar.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
optimizing reaction conditions for 3-Hydrazinyl-2-methylpyridine synthesis
Ticket Subject: Optimization of Reaction Conditions & Troubleshooting Reference CAS: 59338-87-3 (Hydrochloride), 59338-93-1 (Free Base) Target Molecule: 3-Hydrazinyl-2-methylpyridine (also known as 2-methyl-3-pyridylhydrazine)
Introduction: The Synthetic Challenge
Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering stability issues or low yields while synthesizing 3-hydrazinyl-2-methylpyridine .
This molecule is a critical building block for bicyclic heterocycles (e.g., indazoles, pyrazoles) and pharmaceutical intermediates like Alizapride . However, the 3-position of the pyridine ring is electronically deactivated compared to the 2- and 4-positions, making direct nucleophilic attack difficult. Furthermore, the resulting hydrazine is prone to oxidation.
This guide covers two primary synthetic routes:
-
Route A (Classical): Diazotization of 3-amino-2-methylpyridine followed by reduction.
-
Route B (Catalytic): Palladium-catalyzed cross-coupling (Buchwald-Hartwig).
Module 1: The Diazotization-Reduction Route (Standard Protocol)
User Inquiry: "I am using the standard NaNO2/HCl method, but my reaction mixture turns into a black tar, and the yield is <30%. What is going wrong?"
Root Cause Analysis
The "tar" is likely a result of diazonium salt decomposition . The 2-methyl group provides some electron-donating stability, but the pyridine ring itself is electron-deficient, making the diazonium intermediate (
Optimized Protocol (Step-by-Step)
Reagents: 3-Amino-2-methylpyridine (1.0 eq),
-
Acidification (Critical): Dissolve 3-amino-2-methylpyridine in concentrated HCl (approx. 5-6 mL per gram of amine). Cool to -5°C to -10°C using an acetone/ice bath. Note: The amine may precipitate as the HCl salt; this is fine. Vigorous stirring is required.
-
Diazotization: Add
(dissolved in minimum water) dropwise. Internal temperature must NOT exceed 0°C.-
Checkpoint: The solution should turn clear to pale yellow. Darkening indicates decomposition.
-
-
Reduction (The "Crash" Method): Prepare a separate solution of Stannous Chloride (
) in Conc. HCl at -5°C. Rapidly transfer the cold diazonium solution into the stannous chloride solution with vigorous stirring.-
Why reverse addition? Adding the reducing agent to the diazonium salt can cause local overheating. Adding the diazonium to the reducing agent ensures the unstable species is immediately reduced.
-
-
Isolation: Allow to warm to room temperature. The product often precipitates as a double tin salt. Basify with NaOH to pH > 12 to release the free base, extract with DCM, and immediately convert to the HCl salt for storage.
Troubleshooting Table: Diazotization
| Symptom | Probable Cause | Corrective Action |
| Black/Brown Tar | Decomposition of diazonium salt. | Keep temp < -5°C. Ensure rapid stirring to prevent "hot spots" during nitrite addition. |
| Low Yield | Incomplete reduction or hydrolysis. | Use fresh |
| Product "Oils Out" | Free base is semi-soluble in water. | Do not isolate the free base as a final product. Isolate as the Hydrochloride salt from the organic layer using HCl/Ether. |
Module 2: The Buchwald-Hartwig Route (High Purity)
User Inquiry: "We need high-purity material for a GMP campaign and want to avoid Tin (Sn) contamination. Can we use cross-coupling?"
Technical Insight
Direct nucleophilic aromatic substitution (
Optimized Protocol
Reagents: 3-Bromo-2-methylpyridine,
-
Coupling: Combine aryl bromide, benzophenone hydrazone (1.1 eq), Pd catalyst (1-2 mol%), Ligand (2-4 mol%), and base in Toluene or Dioxane. Heat to 80-100°C under Argon.
-
Hydrolysis: Once conversion is complete (TLC/HPLC), cool and add 1M HCl. Heat at 40°C for 2 hours. This cleaves the benzophenone protecting group.
-
Workup: Wash the aqueous layer with DCM (removes benzophenone). Basify the aqueous layer to release 3-hydrazinyl-2-methylpyridine.
Workflow Visualization
Caption: Figure 1. Palladium-catalyzed synthesis strategy avoiding tin contamination and harsh reduction conditions.
Module 3: Storage & Stability (FAQ)
Q: My product turned pink/brown after sitting on the bench for 2 hours. Is it ruined? A: The color change indicates surface oxidation to the azo or hydrazo species. The 3-hydrazinyl group is electron-rich and sensitive to air.
-
Fix: Recrystallize immediately from Ethanol/HCl.
-
Prevention: Always store as the Dihydrochloride salt . The free base (CAS 59338-93-1) is unstable. The HCl salt (CAS 59338-87-3) is stable for months at 4°C under Argon.
Q: Can I use Sodium Sulfite instead of Tin Chloride for the reduction? A: Yes, this is the "Green" alternative.
-
Protocol Adjustment: After diazotization, add the diazonium solution to a solution of
at pH 6-7. Heat to 70°C to hydrolyze the resulting sulfonate. -
Risk: This method requires precise pH control.[1] If the pH drops too low during addition, the diazonium salt decomposes. If too high, diazo-tars form. SnCl2 is "dirtier" but more robust for small batches.
Summary of Critical Parameters
| Parameter | Diazotization Route | Pd-Catalysis Route |
| Key Risk | Temperature control (>0°C = failure) | Oxygen exclusion (Catalyst poisoning) |
| Purity Profile | Moderate (Tin residues likely) | High (Suitable for Pharma) |
| Cost | Low | High (Pd catalyst + Ligand) |
| Scalability | Difficult (Exotherm management) | Excellent (Flow chemistry compatible) |
References
-
Buchwald-Hartwig Amination Overview
-
Diazotization Protocols
-
Specific Product Data (Alizapride Intermediate)
-
Catalytic Hydrazine Coupling
-
Cross-Coupling between Hydrazine and Aryl Halides. PubMed Central. Link
-
-
General Pyridine Synthesis
Sources
- 1. 3-(Hydrazinylmethyl)pyridine Hydrochloride | High Purity Chemical Supplier China | CAS 109230-08-8 | Specifications, Safety, Price & Reliable Manufacturer [pipzine-chem.com]
- 2. researchgate.net [researchgate.net]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Derivatization of 3-Hydrazinyl-2-methylpyridine
Introduction
Welcome to the technical support guide for the derivatization of 3-Hydrazinyl-2-methylpyridine. This molecule is a valuable building block in medicinal chemistry and drug development, serving as a precursor for a wide range of heterocyclic compounds with significant biological activity. The hydrazine moiety is a potent nucleophile, enabling a variety of chemical transformations, most commonly through condensation and cyclization reactions.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome common challenges and improve the yield and purity of your derivatization reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site on 3-Hydrazinyl-2-methylpyridine?
The primary reactive site is the hydrazine group (-NHNH₂). The terminal nitrogen atom is highly nucleophilic and readily reacts with electrophiles, most notably the carbonyl groups of aldehydes and ketones to form hydrazones. This initial condensation is often the first step in synthesizing more complex heterocyclic systems like pyrazoles, triazoles, or pyridazines.
Q2: What are the most common derivatization reactions for this compound?
The most common reactions involve leveraging the nucleophilicity of the hydrazine group. These include:
-
Hydrazone Formation: Condensation with aldehydes and ketones. This is a foundational reaction that often precedes subsequent cyclization.
-
Pyrazole Synthesis: Reaction with 1,3-dicarbonyl compounds (like ethyl acetoacetate) in what is known as the Knorr pyrazole synthesis.[1]
-
Triazole/Triazine Synthesis: Cyclization reactions with reagents containing appropriate functional groups, such as cyanates, formic acid, or benzoyl chloride.[2]
Q3: What are the critical safety precautions when working with 3-Hydrazinyl-2-methylpyridine?
Hydrazine derivatives require careful handling. Anhydrous hydrazine is potentially explosive, and hydrazine itself is identified as a potential human carcinogen.[3] Always handle these compounds in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with metals, as they can catalyze decomposition.[3]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the derivatization of 3-Hydrazinyl-2-methylpyridine.
Issue 1: Low or No Product Yield
A low yield is one of the most frequent challenges. The root cause can often be traced to one of several factors.
-
Question: My reaction is not proceeding, or the yield is consistently below 20%. What should I check first?
Answer: Start by verifying the integrity of your starting materials and reaction conditions.
-
Purity of Starting Materials: Hydrazine derivatives can degrade over time. Impurities in either the 3-Hydrazinyl-2-methylpyridine or the coupling partner can introduce side reactions that consume starting material and lower the yield.[1]
-
Action: Use fresh, high-purity reagents. If the purity is uncertain, consider purifying the starting materials before use. For moisture-sensitive reactions, ensure reagents are anhydrous.[4]
-
-
Reaction Conditions (Solvent, Temperature, Time): The choice of solvent and temperature is critical. Some reactions require heating to overcome the activation energy, while others may produce side products at elevated temperatures.[5]
-
Action: If the reaction is slow, consider switching to a higher-boiling polar solvent like N,N-dimethylformamide (DMF) or butan-1-ol, which have proven effective in related syntheses.[6][7] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature. Incomplete reactions can be pushed forward by increasing the reaction time or temperature, but be cautious of potential product degradation.[1]
-
-
Stoichiometry: The molar ratio of reactants is crucial. For reactions involving hydrazine, an excess of the hydrazine component is often used to ensure the complete consumption of the more valuable electrophile.[6][8]
-
Action: A common strategy is to use a 1.5 to 1.8 molar excess of hydrazine hydrate to drive the reaction to completion.[6] Experiment with the stoichiometry to find the optimal balance for your specific substrate.
-
-
Atmosphere: Hydrazine moieties can be susceptible to atmospheric oxidation.
-
Action: To prevent potential oxidative side reactions, conduct the reaction under an inert atmosphere of nitrogen or argon.[6] This is particularly important for reactions requiring prolonged heating.
-
-
Issue 2: Formation of Multiple Side Products
-
Question: My TLC/LC-MS analysis shows multiple spots/peaks in addition to my desired product. How can I improve selectivity?
Answer: The formation of multiple products indicates competing reaction pathways or product degradation.
-
Control of Reaction Temperature: Temperature is a powerful tool for controlling selectivity. Side reactions often have a higher activation energy than the desired reaction.
-
Action: Try running the reaction at a lower temperature for a longer period. This often favors the formation of the thermodynamically more stable product. Conversely, if a kinetic product is desired, shorter reaction times at controlled temperatures are key.
-
-
pH Control: The pH of the reaction medium can dramatically influence the outcome, especially in condensation reactions.
-
Action: The initial formation of a hydrazone from a carbonyl compound is often catalyzed by a small amount of acid.[1] However, if subsequent cyclization steps are sensitive to acid, this can lead to side products. Consider a buffered system or a two-step procedure where the initial condensation is performed under optimal pH, followed by adjustment of the pH for the cyclization.
-
-
Issue 3: Difficulty in Product Purification
-
Question: I have confirmed product formation, but I am struggling to isolate it with high purity. What purification strategies can I use?
Answer: Pyridine-containing compounds can be challenging to purify via standard silica gel chromatography due to their basicity.
-
Chromatography Tailing: The basic nitrogen on the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, causing significant peak tailing.
-
Action: To mitigate tailing, add a small amount of a basic modifier to your eluent. A common practice is to add 0.5-1% triethylamine or ammonia to the solvent system (e.g., hexane/ethyl acetate).[9] This deactivates the acidic sites on the silica.
-
-
Acid-Base Extraction: Leverage the basicity of the pyridine ring for a non-chromatographic purification step.
-
Action: Dissolve the crude reaction mixture in an organic solvent (like ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your pyridine-containing product will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer.[9] You can then recover your product by basifying the aqueous layer and re-extracting with an organic solvent.[9]
-
-
Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity.
-
Action: Perform a systematic solvent screen to find a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, ethyl acetate/hexane) from which your product will crystallize upon cooling, leaving impurities behind in the mother liquor.
-
-
Visualized Workflows and Logic
The following diagrams illustrate a standard experimental workflow and a decision-making process for troubleshooting low reaction yields.
Caption: General experimental workflow for derivatization.
Caption: Troubleshooting decision tree for low yield.
Key Reaction Parameters and Optimization
The success of your derivatization reaction depends on the careful control of several parameters. Use the following table as a guide for optimization.
| Parameter | Default Condition | Optimization Strategy & Rationale |
| Solvent | Ethanol | Screen polar solvents like DMF, Butanol, or Methanol. The solvent can affect reactant solubility and reaction rate. High-boiling solvents allow for higher reaction temperatures, which can be necessary for less reactive substrates.[6][7][8] |
| Temperature | 80 °C (Reflux) | Vary from room temperature to 150 °C. Monitor by TLC/LC-MS to find the sweet spot between reaction rate and side product formation. Some reactions are mildly exothermic and may require initial cooling.[3][5] |
| Stoichiometry | 1:1.2 (Substrate:Hydrazine) | Vary the excess of the hydrazine reagent from 1.1 to 2.0 equivalents. A larger excess can drive the reaction to completion but may complicate purification.[6][8] |
| Catalyst | None | For hydrazone formation, add a catalytic amount of acetic acid (or other acid). For reactions that produce acidic byproducts, consider adding a non-nucleophilic base (e.g., triethylamine) as an acid scavenger.[1][10] |
| Atmosphere | Air | Use an inert atmosphere (N₂ or Argon) if you suspect oxidative decomposition of your starting material or product, especially during prolonged heating.[6] |
Detailed Experimental Protocol: Synthesis of a Hydrazone Derivative
This protocol provides a general procedure for the condensation of 3-Hydrazinyl-2-methylpyridine with an aldehyde to form the corresponding hydrazone.
Materials:
-
3-Hydrazinyl-2-methylpyridine
-
Aldehyde of interest
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
Procedure:
-
Reaction Setup: In the round-bottom flask, dissolve 3-Hydrazinyl-2-methylpyridine (1.0 eq) in ethanol (approx. 0.1 M concentration).
-
Reagent Addition: Add the aldehyde (1.0 - 1.1 eq) to the solution. If using a catalyst, add 1-2 drops of glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane as the eluent) until the starting material is consumed (typically 2-6 hours).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
If a precipitate forms, collect the solid product by vacuum filtration and wash with cold ethanol.
-
If no solid forms, dilute the residue with ethyl acetate and wash with water and then brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate eluent system, potentially with 1% triethylamine) or by recrystallization from a suitable solvent like ethanol.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
References
- Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
- Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis.
- Sigma-Aldrich. (n.d.). A Guide to Derivatization Reagents for GC. Bulletin 909A.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Pyridine Ring Synthesis.
- Organic Syntheses Procedure. (n.d.).
- Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
- ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?.
- ResearchGate. (2021). Pyridine and GC Capillary Column, is it safe?.
- Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis.
- Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
- Al-Mustansiriyah Journal of Science. (2015). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives.
- Google Patents. (n.d.). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
- ChemicalBook. (n.d.). 2-Hydrazinopyridine synthesis.
- MDPI. (n.d.). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions.
- Benchchem. (n.d.). How to increase the yield of 3-Methylpyrazole synthesis.
- ResearchGate. (2022). Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 7. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 8. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. gcms.cz [gcms.cz]
Technical Support Center: Troubleshooting Low Yield in Hydrazone Formation with 3-Hydrazinyl-2-methylpyridine
Welcome to the technical support center for hydrazone formation, specifically tailored for researchers, scientists, and drug development professionals working with 3-Hydrazinyl-2-methylpyridine. This guide is designed to provide in-depth, actionable advice to help you overcome common challenges and optimize your reaction yields. The insights provided herein are based on established chemical principles and field-proven experience.
I. Understanding the Reaction: The "Why" Behind the "How"
Hydrazone formation is a condensation reaction between a hydrazine and a carbonyl compound (aldehyde or ketone).[1][2] The reaction is fundamental in various applications, from bioconjugation to the synthesis of pharmacologically active compounds.[1][3] The mechanism, while seemingly straightforward, is sensitive to several factors that can significantly impact the yield and purity of your desired product.
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon.[4][5]
-
Dehydration: The resulting tetrahedral intermediate eliminates a water molecule to form the stable C=N double bond of the hydrazone.[3]
At neutral pH, the dehydration step is often the rate-limiting step.[3][6] Understanding this is crucial for effective troubleshooting.
Diagram: Generalized Hydrazone Formation Mechanism
Caption: Generalized mechanism of hydrazone formation.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter when using 3-Hydrazinyl-2-methylpyridine.
Q1: My reaction is very slow or isn't going to completion. What are the likely causes and solutions?
This is one of the most common issues. Several factors can contribute to a sluggish reaction.
A1: Root Causes & Corrective Actions
-
Incorrect pH: The reaction is typically acid-catalyzed.[7] A mildly acidic environment (pH 4-6) protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by the hydrazine.[7] However, if the pH is too low, the hydrazine itself will be protonated, rendering it non-nucleophilic and halting the reaction.[7]
-
Protocol: Add a catalytic amount of a weak acid, such as glacial acetic acid (a few drops are often sufficient).[7] Monitor the pH of your reaction mixture if possible.
-
-
Steric Hindrance: The methyl group at the 2-position of the pyridine ring in 3-hydrazinyl-2-methylpyridine can sterically hinder the approach of the hydrazine to the carbonyl group, especially with bulky aldehydes or ketones.[3]
-
Protocol: Increase the reaction temperature to provide more energy to overcome the activation barrier. You can also try extending the reaction time.
-
-
Reversibility of the Reaction: Hydrazone formation is a reversible reaction.[8] The presence of water can drive the equilibrium back towards the starting materials through hydrolysis.[1][7]
-
Protocol: To drive the reaction forward, remove water as it forms. Using a Dean-Stark apparatus is a common and effective method for this.
-
-
Poor Reagent Quality: Impurities in either the 3-hydrazinyl-2-methylpyridine or the carbonyl compound can interfere with the reaction.
-
Protocol: Ensure the purity of your starting materials. If necessary, purify them before use. For example, recrystallization or column chromatography can be used for solid reagents, while distillation is suitable for liquids.
-
Q2: I'm observing multiple spots on my TLC plate, and my final product is impure. What are the common side reactions?
Side reactions can significantly reduce the yield of your desired hydrazone.
A2: Common Side Reactions and Mitigation Strategies
-
Azine Formation: This is a frequent side reaction where the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone.[2][7] This is more prevalent if the hydrazine has an unsubstituted -NH2 group.[7]
-
Mitigation: Use a slight excess of the hydrazine relative to the carbonyl compound to favor the formation of the hydrazone. Careful monitoring of the reaction by TLC is crucial to stop the reaction once the starting carbonyl is consumed.
-
-
Hydrolysis: As mentioned, hydrazones are susceptible to hydrolysis, especially in the presence of acid or base and water.[1][2] Alkyl hydrazones are notably more prone to hydrolysis than their oxime counterparts.[7]
-
Mitigation: During workup, minimize contact with aqueous acidic or basic solutions. If an extraction is necessary, perform it quickly and use a neutral pH if possible. Ensure all solvents are dry.
-
Q3: How can I effectively monitor the progress of my reaction?
Proper reaction monitoring is key to achieving a good yield and preventing the formation of side products.
A3: Monitoring Techniques
-
Thin Layer Chromatography (TLC): TLC is the most common and convenient method.[7]
-
Protocol: Spot the reaction mixture, your starting aldehyde/ketone, and 3-hydrazinyl-2-methylpyridine on a TLC plate. The disappearance of the starting material spots and the appearance of a new, distinct spot for the hydrazone product will indicate the reaction's progress.[7] Use an appropriate stain (e.g., potassium permanganate) if the compounds are not UV-active.
-
-
Spectroscopic Methods: For more quantitative analysis, techniques like NMR or LC-MS can be used to track the formation of the product and the consumption of reactants.
Q4: I have a low isolated yield after purification. What are the best practices for purifying hydrazones derived from 3-Hydrazinyl-2-methylpyridine?
Purification can be a significant source of product loss if not optimized.
A4: Purification Strategies
-
Recrystallization: This is often the preferred method for purifying solid hydrazones, as they tend to crystallize well.[9]
-
Protocol: The key is to find a suitable solvent or solvent system where the hydrazone is soluble at high temperatures but sparingly soluble at low temperatures.[7] Common solvents to try include ethanol, methanol, acetonitrile, or mixtures like ethyl acetate/hexane.[7] To avoid the product "crashing out" and trapping impurities, allow the solution to cool slowly.[7]
-
-
Column Chromatography: If recrystallization is not effective, column chromatography is the next step.
-
Protocol:
-
Prepare a slurry of silica gel in your chosen eluent.
-
Pack the column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute with the appropriate solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.[7]
-
-
Important Note: Some hydrazones, particularly those with unsubstituted distal nitrogens, can decompose on silica gel.[9] If you observe decomposition, consider using a less acidic stationary phase like alumina or deactivating the silica gel by adding a small amount of a base like triethylamine (e.g., 1%) to your eluent.[9]
-
Q5: Are there any specific catalysts that can improve the reaction rate and yield?
While simple acid catalysis is common, more sophisticated catalysts can be employed.
A5: Advanced Catalysis
-
Aniline and its Derivatives: Aniline and substituted anilines can act as effective nucleophilic catalysts.[10] They work by forming an activated imine intermediate with the carbonyl compound, which is then more readily attacked by the hydrazine.[11]
-
Anthranilic and Aminobenzenephosphonic Acids: Recent studies have shown that anthranilic acids and 2-aminobenzenephosphonic acids are superior catalysts to aniline for hydrazone formation at biological pH.[12] The ortho-acidic group is thought to act as an intramolecular proton donor, accelerating the dehydration step.[12]
Data Summary Table: Reaction Condition Optimization
| Parameter | Recommendation | Rationale |
| pH | Mildly acidic (pH 4-6) | Catalyzes the reaction by activating the carbonyl group without deactivating the hydrazine nucleophile.[7] |
| Catalyst | Acetic acid (catalytic) | A simple and effective acid catalyst.[7] |
| Aniline derivatives | Can provide significant rate enhancement, especially at neutral pH.[10] | |
| Solvent | Ethanol, Methanol, Acetonitrile | Common protic solvents that facilitate the reaction. |
| Temperature | Room temperature to reflux | Higher temperatures can overcome steric hindrance and increase reaction rate. |
| Water Removal | Dean-Stark apparatus | Drives the equilibrium towards product formation. |
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low hydrazone yield.
III. Final Recommendations
Achieving high yields in hydrazone formation with 3-hydrazinyl-2-methylpyridine requires a systematic approach. By carefully controlling the reaction pH, considering the impact of steric hindrance, actively removing water, and using pure reagents, you can significantly improve your outcomes. When purification challenges arise, a methodical approach to selecting solvents for recrystallization or optimizing chromatography conditions will be beneficial.
IV. References
-
Kool, E. T. (n.d.). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC. Retrieved from [Link]
-
Reddit. (2021, July 26). Need a purification method for a free hydrazone. r/Chempros. Retrieved from [Link]
-
Dirksen, A., & Dawson, P. E. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. Synlett, 27(9), 1335–1338. Retrieved from [Link]
-
Crisalli, P., & Kool, E. T. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. The Journal of Organic Chemistry, 78(6), 2751–2757. Retrieved from [Link]
-
Crisalli, P., & Kool, E. T. (2012). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. Organic Letters, 14(4), 988–991. Retrieved from [Link]
-
Karver, M. R., Weiss, E. R., & Matos, G. D. (n.d.). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. ResearchGate. Retrieved from [Link]
-
Kool, E. T. (n.d.). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. AWS. Retrieved from [Link]
-
Crisalli, P., & Kool, E. T. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Organic Letters, 16(5), 1390–1393. Retrieved from [Link]
-
ResearchGate. (2020, August 31). How to purify hydrazone?. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazone. Wikipedia. Retrieved from [Link]
-
Singh, M., & Kool, E. T. (2014). New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. Organic Letters, 17(1), 114–117. Retrieved from [Link]
-
Fiveable. (n.d.). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Fiveable. Retrieved from [Link]
-
Google Patents. (n.d.). US4657751A - Process for purifying aqueous hydrazine hydrate solutions. Google Patents. Retrieved from
-
ResearchGate. (n.d.). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. ResearchGate. Retrieved from [Link]
-
Pisk, J., Đilović, I., Hrenar, T., Cvijanović, D., Pavlović, G., & Vrdoljak, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(64), 39151–39164. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Hydrazone: Formation, Structure, and Reactions. Chemistry Learner. Retrieved from [Link]
-
Aston Research Explorer. (n.d.). The synthesis and properties of some hydrazines. Aston Research Explorer. Retrieved from [Link]
-
National Institutes of Health. (2022, August 11). Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. PMC. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2024, August 14). Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
ChemTube3D. (n.d.). Hydrazone formation. ChemTube3D. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, July 7). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. PMC. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Hydrazones – Knowledge and References. Taylor & Francis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. PMC. Retrieved from [Link]
-
ResearchGate. (2023, December). Synthesis of Some New Hydrazide-Hydrazone and 2-Pyridone Derivatives of Potential Biological Interest. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, October 20). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PMC. Retrieved from [Link]
-
LookChem. (n.d.). (3-METHYL-PYRIDIN-2-YL)-HYDRAZINE suppliers & manufacturers in China. LookChem. Retrieved from [Link]
-
MDPI. (n.d.). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. MDPI. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Hydrazinyl-5-Methylpyridine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methylpyridine. PubChem. Retrieved from [Link]
Sources
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. Hydrazone: Formation, Structure, and Reactions [chemistrylearner.com]
- 3. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. chemtube3d.com [chemtube3d.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability & Handling of 3-Hydrazinyl-2-methylpyridine
The following technical guide addresses the stability profile of 3-Hydrazinyl-2-methylpyridine (also known as 3-hydrazino-2-picoline). This response is structured as a Tier-2 Technical Support resource, designed for researchers requiring immediate troubleshooting and mechanistic understanding of this intermediate.
Topic: Stability Profile under Acidic vs. Basic Conditions Compound CAS: 160590-37-4 (Free Base) / 5055-66-3 (Generic Hydrazine references) Support Level: Advanced / Mechanistic
Executive Summary
3-Hydrazinyl-2-methylpyridine exhibits a dichotomous stability profile . It is kinetically stable and easily stored as a protonated salt (e.g., hydrochloride) under acidic conditions. However, in its neutral free-base form—generated under basic conditions—it is highly susceptible to oxidative degradation mediated by atmospheric oxygen. Successful utilization requires strict control of pH and oxygen exclusion during basic workups.
Part 1: Mechanistic Stability Map
The following diagram illustrates the divergent fate of the molecule depending on the pH environment.
Figure 1: Divergent stability pathways. Acidic environments lock the hydrazine into a stable ionic form, while basic environments expose the free amine to rapid oxidative decomposition.
Part 2: Troubleshooting Guide
Scenario A: Basic Conditions (The "Danger Zone")
Context: Palladium-catalyzed coupling (Buchwald-Hartwig), condensation reactions, or aqueous workup at pH > 8.
| Symptom | Probable Cause | Corrective Action |
| Solution turns dark brown/black rapidly. | Auto-oxidation. The free hydrazine is reacting with dissolved oxygen to form azo-oligomers and "tars." | Immediate: Degas all solvents (sparge with Ar/N2 for 20 min) before adding the hydrazine. Protocol: Keep the reaction under positive inert gas pressure. |
| Gas evolution (Bubbling) without heating. | Decomposition. Release of nitrogen gas ( | Check Oxidants: Ensure no trace oxidants (peroxides in ethers, metal oxides) are present. This reaction is irreversible. |
| Low Yield / Disappearance of SM. | Diazenyl formation. In base, the hydrazine can oxidize to a transient diazene ( | Fresh Prep: Do not store the free base. Generate it in situ from the HCl salt immediately prior to use. |
Technical Insight: In basic media, the N-H protons become less acidic but the nitrogen lone pairs become highly nucleophilic and electron-rich. This raises the HOMO energy, making the molecule an easy target for Single Electron Transfer (SET) to molecular oxygen. This initiates a radical cascade leading to nitrogen loss [1, 2].
Scenario B: Acidic Conditions (The "Safe Haven")
Context: Fisher Indole synthesis, storage, or salt formation.
| Symptom | Probable Cause | Corrective Action |
| Precipitation of white/off-white solid. | Salt Formation. This is likely the hydrochloride (or other acid) salt, which is less soluble in organics. | Verification: Isolate and check melting point. This is the preferred storage form. If solution is needed, switch to a polar solvent (MeOH, Water). |
| No reaction with ketone/aldehyde. | Deactivation. The protonated hydrazine ( | Buffer pH: Adjust pH to ~4-5 (acetate buffer). This releases enough free hydrazine for nucleophilic attack while maintaining stability. |
| Violent reaction/fuming. | Incompatible Acid. Use of oxidizing acids (Nitric, Perchloric). | Safety Stop: NEVER use oxidizing acids with hydrazines. Use HCl, |
Technical Insight:
Protonation occurs effectively at the terminal nitrogen (
Part 3: Frequently Asked Questions (FAQs)
Q1: How should I store 3-Hydrazinyl-2-methylpyridine long-term? A: Always store as the Hydrochloride Salt .
-
Form: Solid powder.
-
Conditions: -20°C, desiccated, under Argon if possible.
-
Reasoning: The salt form prevents auto-oxidation. If you purchased the free base, convert it to the HCl salt immediately by treating an ethereal solution of the base with 4M HCl in dioxane/ether, filtering the precipitate, and drying under vacuum.
Q2: I see a small impurity peak at M-30 (Mass - 30) in LCMS. What is it? A: This is likely 2-methylpyridine (the parent heterocycle).
-
Mechanism: Oxidative loss of the hydrazine group (
). -
Significance: It indicates your sample has been exposed to air or light. If the peak is <5%, purify via recrystallization. If >20%, discard the batch.
Q3: Can I use this compound in a palladium-catalyzed cross-coupling (Buchwald-Hartwig)? A: Yes, but with strict precautions.
-
Issue: Hydrazines can reduce Pd(II) to Pd(0) prematurely or poison the catalyst by binding as a bidentate ligand (using the pyridine N and hydrazine N).
-
Solution: Use a strong base (like LiHMDS or NaOtBu) inside the glovebox. Do not expose the reaction mixture to air even for a second.
Q4: Is the 2-methyl group a stability factor? A: Indirectly, yes.
-
Sterics: The ortho-methyl group provides slight steric protection to the pyridine nitrogen, reducing the likelihood of N-oxide formation at the pyridine ring.
-
Electronic: It is electron-donating, which slightly increases the electron density of the ring. While this makes the hydrazine slightly more nucleophilic, it also makes it slightly more susceptible to oxidation compared to an electron-deficient analog (e.g., chloro-pyridine).
Part 4: Validated Stability Testing Protocol
If you are unsure of the quality of your batch, perform this rapid "Self-Validating" test.
Materials:
Procedure:
-
Visual: Fresh material should be white to pale yellow. Dark orange/brown indicates significant oxidation.
-
Solubility Test:
-
Free Base: Soluble in DCM, EtOAc.
-
HCl Salt: Soluble in Water, MeOH; Insoluble in DCM.
-
-
Functional Test (The Acetone Test):
-
Dissolve 5 mg sample in MeOH.
-
Add 2 drops of Acetone.
-
Wait 5 minutes.
-
Result: Run TLC or LCMS. You should see quantitative conversion to the Acetone Hydrazone .
-
Logic: Only the active hydrazine moiety will condense with acetone. If the hydrazine has degraded to the amine or pyridine, no reaction will occur. This confirms "Active Hydrazine Content."
-
References
-
RSC Advances (2011). The mechanism of hydrazine electro-oxidation revealed by platinum microelectrodes. Royal Society of Chemistry.[5]
-
ACS Omega (2020). Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air. American Chemical Society.[5]
-
ResearchGate (2015). The Electro-Oxidation of Hydrazine: A Self-Inhibiting Reaction. (Confirming protonated species are electro-inactive).
-
PubChem Compound Summary. 2-Methylpyridine (Parent heterocycle data). National Library of Medicine.
-
ChemScene Product Data. 3-Hydrazinyl-2-methylpyridine hydrochloride storage conditions.
Sources
catalyst selection for coupling reactions involving 3-Hydrazinyl-2-methylpyridine
Technical Support Center: Advanced Coupling Protocols for 3-Hydrazinyl-2-methylpyridine
Introduction: The "Deceptive Simplicity" of 3-Hydrazinyl-2-methylpyridine
Status: Senior Application Scientist Note Subject: Overcoming Catalyst Deactivation and Steric Barriers
Welcome to the technical support hub. You are likely here because your standard Buchwald-Hartwig or Suzuki conditions failed.[1] 3-Hydrazinyl-2-methylpyridine (CAS: 4930-99-8) presents a unique "perfect storm" for catalyst failure:
-
The "Hydrazine Trap": The hydrazine moiety (
) is a potent reducing agent and a bidentate ligand. It effectively strips Palladium from standard phosphine ligands, forming inactive "Pd-black" precipitates before the catalytic cycle turns over.[1] -
The Ortho-Blockade: The methyl group at the 2-position creates significant steric strain for any metal center attempting to coordinate at the adjacent 3-position.
-
Pyridyl Coordination: The pyridine nitrogen competes for metal binding, further destabilizing the active catalytic species.
This guide moves beyond generic "screening kits" to provide mechanistic-based solutions for C-N cross-coupling and heterocycle formation.[1]
Module 1: Strategic Catalyst Selection
Do not use generic Pd(PPh3)4 or Pd(dppf)Cl2.[1] They will fail due to ligand displacement by the hydrazine. You require bulky, electron-rich ligands that bind tighter to Pd than the substrate does.
The Ligand Hierarchy
| Ligand Class | Recommended Ligand | Why it Works | Best For... |
| Ferrocenyl Phosphines | CyPF-tBu (Josiphos) | Bidentate nature prevents hydrazine displacement; high electron density facilitates oxidative addition.[1] | Primary Recommendation. Coupling with Aryl Chlorides/Bromides.[2][3] |
| Dialkylbiaryl Phosphines | BrettPhos / RuPhos | Massive steric bulk creates a "protective shell" around Pd, preventing catalyst poisoning. | Sterically hindered coupling partners (e.g., ortho-substituted aryl halides).[1][4][5] |
| Rigid Bisphosphines | Xantphos | Large bite angle (111°) forces reductive elimination, crucial for forming C-N bonds.[1] | General purpose coupling if Josiphos is unavailable.[6] |
The Precatalyst Imperative
Avoid in-situ catalyst generation. The induction period allows the hydrazine to poison the unligated Pd.
-
Standard: Use Pd2(dba)3 (with separate ligand) or G3/G4 Palladacycles (e.g., BrettPhos Pd G4).[1]
-
Reasoning: Palladacycles release the active L-Pd(0) species only inside the catalytic cycle, minimizing exposure to the hydrazine "trap."
Module 2: Visualizing the Decision Matrix
Use the following logic flow to select your initial conditions.
Figure 1: Decision matrix for catalyst selection based on electrophile type.[1] Note the divergence between metal-catalyzed cross-coupling and acid-catalyzed condensation.[1]
Module 3: Experimental Protocol (C-N Cross-Coupling)
Objective: Coupling 3-hydrazinyl-2-methylpyridine with an Aryl Bromide (Ar-Br). Mechanism: Buchwald-Hartwig Amination.[1]
Reagents & Setup
-
Nucleophile: 3-Hydrazinyl-2-methylpyridine (1.0 equiv)[1]
-
Electrophile: Aryl Bromide (1.1 equiv)[1]
-
Catalyst: BrettPhos Pd G4 (1–3 mol%)[1]
-
Alternative: Pd2(dba)3 (2 mol%) + BrettPhos (4 mol%)[1]
-
-
Base: Cs2CO3 (2.0 equiv) - Crucial: Do not use NaOtBu (too strong, causes side reactions).[1]
-
Solvent: t-Amyl Alcohol or 1,4-Dioxane (anhydrous, degassed).[1]
Step-by-Step Procedure
-
Inerting: Flame-dry a resealable reaction tube equipped with a magnetic stir bar. Cool under Argon flow.
-
Solids Addition: Add the Pd precatalyst, BrettPhos (if not using G4), Cs2CO3, and the Aryl Bromide.
-
Tech Note: Do not add the hydrazine yet.
-
-
Solvent & Nucleophile: Add the solvent via syringe. Finally, add 3-hydrazinyl-2-methylpyridine.[1]
-
Why last? Minimizes the time the free hydrazine is in contact with the catalyst before heating.
-
-
Degassing: Sparge the mixture with Argon for 5 minutes.
-
Reaction: Seal the tube and heat to 100°C for 12–16 hours.
-
Visual Check: The solution should remain dark orange/brown. If it turns clear with black precipitate within 30 mins, the catalyst is dead (see Troubleshooting).
-
Module 4: Troubleshooting & FAQs
Q1: The reaction mixture turned black immediately upon heating, and I have 0% yield. What happened?
Diagnosis: Catalyst Poisoning (Pd-Black formation).[1] Root Cause: The hydrazine displaced your ligands. This often happens if the ligand is not bulky enough or if the Pd:Ligand ratio is off. Solution:
-
Switch to CyPF-tBu (Josiphos) ligands.[1] The ferrocene backbone resists displacement.
-
Increase Ligand:Pd ratio to 2:1 or 3:1.
-
Ensure rigorous degassing; oxygen accelerates hydrazine-mediated Pd reduction.[1]
Q2: I see conversion, but I'm getting the wrong regioisomer (coupling at the internal Nitrogen).
Diagnosis: Regioselectivity failure.
Root Cause: Small ligands allow the metal to access the more nucleophilic (but more hindered) internal nitrogen (
Q3: The reaction stalls at 50% conversion.
Diagnosis: Product Inhibition. Root Cause: The product (a biaryl hydrazine) is also a good ligand for Pd. Solution:
-
Add 20% more catalyst after 6 hours.
-
Switch solvent to t-Amyl alcohol .[1] The higher solubility of the base/product complex in this solvent often improves turnover numbers.
Module 5: Mechanistic Visualization
Understanding the failure mode is critical. The diagram below illustrates the competition between the productive catalytic cycle and the destructive poisoning pathway.
Figure 2: The Catalytic Cycle vs. The Poisoning Pathway.[1] Note that both the active Pd(0) and the Oxidative Addition complex are vulnerable to hydrazine coordination if the ligand (L) is not sufficiently bulky.
References
-
Mechanistic Insight on Hydrazine Coupling: Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie International Edition. [Link] (Source for the efficacy of Josiphos ligands in hydrazine coupling).
-
Steric Hindrance in Pyridines: Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link] (Authoritative guide on BrettPhos/RuPhos for hindered substrates).
-
Low Loading Protocols: Li, H., et al. (2021).[1] Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium. Journal of the American Chemical Society. [Link] (Validation of hydroxide bases and specific ferrocenyl ligands).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
removal of impurities from 3-Hydrazinyl-2-methylpyridine synthesis
Technical Support Center: 3-Hydrazinyl-2-methylpyridine Synthesis
Current Status: [ONLINE] Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Remediation Strategies[1]
Introduction: The Stability Paradox
Welcome to the technical support hub for 3-Hydrazinyl-2-methylpyridine (also known as 2-methyl-3-hydrazinopyridine).[1]
If you are accessing this guide, you are likely encountering a "brown oil" syndrome, persistent inorganic residues, or low yields.[1] This molecule presents a classic "stability paradox": the electron-rich hydrazine moiety is essential for downstream heterocycle formation (e.g., indazoles), but it renders the molecule highly susceptible to oxidative degradation and side-reactions during synthesis.[1]
This guide assumes you are synthesizing this target via the Diazotization-Reduction route (from 3-amino-2-methylpyridine), as this is the most common pathway generating the complex impurity profiles described below.[1]
Module 1: The Impurity Landscape
To remove impurities, you must first understand their genesis.[1] The synthesis of 3-hydrazinyl-2-methylpyridine involves generating a diazonium salt, which is then reduced.[1] This "one-pot, two-step" sequence is a breeding ground for three distinct classes of impurities.[1]
Impurity Classification Table
| Impurity Class | Specific Contaminants | Origin / Mechanism | Physical Indicator |
| Type A: Organic Tars | Azo-dimers, Phenols, Polyphenols | Thermal decomposition of diazonium intermediate; Coupling of diazonium with unreacted amine.[1] | Sticky red/brown oil; "Gummy" solids. |
| Type B: Inorganics | Tin(IV) oxides, Stannous salts, Sulfites | Incomplete hydrolysis during workup (if SnCl₂ or Na₂SO₃ used for reduction).[1] | White/Grey ash; Poor solubility in organic solvents; Clogging filters. |
| Type C: Starting Material | 3-Amino-2-methylpyridine | Incomplete diazotization (pH > 2) or insufficient nitrite.[1] | Presence in NMR (aromatic region shifts); Lower melting point.[2] |
| Type D: Oxidative | Azo-pyridines | Air oxidation of the final hydrazine product.[1] | Rapid darkening of the product upon air exposure. |
Visualizing the Impurity Pathways
The following diagram maps the critical failure points in the synthesis where these impurities are born.
Caption: Figure 1. Genesis of impurities during the Diazotization-Reduction sequence.[1] Red arrows indicate critical failure modes.
Module 2: Troubleshooting Guide (Q&A)
Ticket #101: "My product is a sticky brown oil that won't solidify."
Diagnosis: This is the most common issue.[1][3][4] It indicates the presence of Type A (Tars) and Type D (Oxidation products) . Hydrazines are notorious for "oiling out" when contaminated with their own oxidation byproducts.
Resolution Protocol:
-
The "Salt Switch": Do not try to isolate the free base hydrazine as a solid. It is low-melting and unstable.[1]
-
Action: Convert the crude oil directly into the Dihydrochloride Salt .
-
Dissolve the crude oil in a minimum amount of absolute Ethanol (EtOH).
-
Cool to 0°C.
-
Add 4M HCl in Dioxane or bubble dry HCl gas.
-
The hydrochloride salt is significantly more stable and will precipitate as a beige/white solid, leaving the "brown tar" impurities in the mother liquor.[1]
-
-
Wash: Filter the solid and wash with cold Et₂O (Diethyl Ether) or MTBE. The tars are highly soluble in ether; the salt is not.
Ticket #102: "I used SnCl₂ for reduction, and now I have a massive emulsion/ash problem."
Diagnosis: You are suffering from Type B (Tin residues) . Tin forms gelatinous hydroxides at neutral pH that trap your product and clog filters.
Resolution Protocol (The Fluoride Fix): Standard extraction with NaOH is often insufficient for SnCl₂ reductions.
-
Action: Add a saturated solution of Potassium Fluoride (KF) or Rochelle Salt (Potassium Sodium Tartrate) to the reaction mixture before extraction.
-
Mechanism: Fluoride forms insoluble, crystalline complexes with Tin (
), which are easily filtered off, unlike the gelatinous hydroxides formed with NaOH.[1] -
Alternative: If you cannot use KF, raise the pH to >12 using 50% NaOH.[1] At very high pH, amphoteric tin forms soluble stannates (
), allowing you to extract the hydrazine into an organic solvent (DCM or EtOAc).[1]
Ticket #103: "NMR shows ~10% starting material (3-amino-2-methylpyridine) remaining."[1]
Diagnosis: Incomplete diazotization.[1] The starting amine and the product hydrazine have similar solubilities, making separation difficult.[1]
Resolution Protocol (Exploiting Basicity):
-
Theory: The pyridine nitrogen has a pKa ~5-6.[1] The terminal hydrazine nitrogen is less basic but affects the overall pKa. However, the most effective separation utilizes Schiff Base derivatization (if purity is critical).[1]
-
Quick Fix (Recrystallization): Recrystallize the Hydrochloride salt (from Ticket #101) in Ethanol/Methanol (9:1) . The starting amine hydrochloride is generally more soluble in alcohols than the hydrazine dihydrochloride.
-
Advanced Fix: React the crude mixture with Benzaldehyde. The hydrazine forms a solid hydrazone (easy to crystallize and separate from the amine). Hydrolyze the hydrazone with dilute HCl to recover pure hydrazine.
Module 3: Advanced Purification Workflows
For pharmaceutical-grade purity (>98%), follow this "Self-Validating" workflow. This process assumes you have a crude reaction mixture.[5]
Protocol: The "Double-Salt" Purification
This method uses the formation of the HCl salt to reject organic impurities and specific washes to remove inorganic residues.
Step-by-Step:
-
Quench & Chelate:
-
Quench reaction mixture with 20% NaOH (keep temp < 20°C).
-
Adjust pH to >12.
-
Critical: If SnCl₂ was used, filter the resulting slurry through Celite to remove bulk tin oxides.[1]
-
-
Extraction (The "Free Base" Phase):
-
Extract aqueous layer 3x with Dichloromethane (DCM) . Note: Hydrazines love water; do not use Ether here.[1]
-
Dry combined organics over
. -
Validation Point: TLC (MeOH:DCM 1:9). The product spot will stain dark with Anisaldehyde or Ninhydrin.
-
-
Salt Formation (The Purification Step):
-
Concentrate DCM to ~1/4 volume (do not dry completely to oil to avoid oxidation).
-
Add 4M HCl in Dioxane dropwise at 0°C with vigorous stirring.
-
A precipitate will form. Let it stir for 30 mins.
-
-
Isolation:
-
Filter the solid.
-
The "Tar Wash": Wash the filter cake with cold Isopropanol (IPA) followed by MTBE .
-
Why? IPA removes residual water and some organic impurities; MTBE removes the brown tars.
-
-
Drying:
-
Dry under high vacuum at 40°C. Store under Argon.
-
Workflow Logic Diagram
Caption: Figure 2. The "Double-Salt" purification workflow designed to reject both inorganic and organic contaminants.[1]
Module 4: Storage & Handling (Preventing Re-contamination)
Even after purification, the product can degrade back into impurities (Type D) within hours if mishandled.[1]
-
Atmosphere: Always handle the free base under Nitrogen/Argon.[1] The HCl salt is air-stable for short periods but should be stored under inert gas.[1]
-
Temperature: Store at -20°C.
-
Container: Amber glass (light sensitive).
-
Shelf-Life: Free base: < 48 hours.[1] HCl Salt: > 6 months.
References
-
Synthesis of Pyridyl Hydrazines (General S_NAr and Diazotization context)
-
Context: Provides commercial specifications and handling for closely related analogs, confirming the hydrochloride salt form as the standard for stability.[1]
-
-
Tin Removal Strategies (The Fluoride/Tartrate Method)
-
Oxidation of Hydrazines
-
Source: DTIC. (1986). Oxidation of Hydrazine in Aqueous Solutions. Retrieved from [Link]
- Context: detailed mechanistic insight into the oxidative degradation of hydrazines, supporting the requirement for inert
-
-
Diazotization of Aminopyridines
-
Source: MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines. Retrieved from [Link]
- Context: Establishes the synthesis of the precursor (nitro compound) and the stability profiles of 2-methyl-3-substituted pyridines.
-
Sources
- 1. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 2. CN105418496A - 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. sdlookchem.com [sdlookchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 3-Hydrazinyl-2-methylpyridine Reactivity Guide
The following technical guide is structured as a specialized support center resource for researchers working with 3-Hydrazinyl-2-methylpyridine . It deviates from standard templates to address the specific electronic and steric nuances of this heterocyclic building block.
Executive Summary
3-Hydrazinyl-2-methylpyridine (CAS: 160590-37-4) behaves as an electron-rich, nucleophilic aryl hydrazine.[1] Unlike its 2-hydrazino isomer, it cannot directly cyclize onto the pyridine nitrogen to form [1,2,4]triazolo[4,3-a]pyridines.[1] Instead, its reactivity is dominated by the hydrazine tail (
Solvent selection for this molecule is not merely about solubility; it dictates nucleophilicity magnitude , oxidation rates , and regioselectivity in heterocycle formation. This guide breaks down these effects into actionable protocols.
Module 1: Optimizing Nucleophilicity (The "Solvent Cage" Effect)
The Core Problem: Users often report sluggish reaction rates in alcohols (methanol/ethanol) despite high solubility.[1] The Science: In protic solvents, the hydrazine moiety is heavily solvated via hydrogen bonding. This "solvent cage" stabilizes the ground state, increasing the activation energy required for nucleophilic attack. In polar aprotic solvents, the hydrazine is "naked" and significantly more reactive.
Troubleshooting: Low Conversion in Substitution/Condensation
Q: My condensation with a sterically hindered ketone is stuck at 40% conversion in Ethanol. What should I change?
A: Switch to a Polar Aprotic Solvent (Acetonitrile or DMF) and add a molecular sieve.[1]
-
Why: Ethanol forms H-bonds with the terminal
, reducing its nucleophilicity.[1] Acetonitrile (MeCN) does not H-bond, leaving the lone pair higher in energy and more reactive.[1] -
Protocol Adjustment:
-
Dissolve 3-hydrazinyl-2-methylpyridine in anhydrous MeCN .
-
Add 1.1 eq of ketone.
-
Add activated 4Å Molecular Sieves (to trap water and drive equilibrium).[1]
-
Optional: If the ketone is extremely hindered, use DMSO (Dimethyl sulfoxide) at 60°C. The high dielectric constant stabilizes the polar transition state while keeping the nucleophile active.
-
Data: Relative Nucleophilicity by Solvent
| Solvent Class | Examples | Relative Reactivity | Risk Factor | Recommended For |
| Protic | MeOH, EtOH, Water | Low (H-bonding cage) | Low | Standard aldehydes, unhindered ketones |
| Polar Aprotic | MeCN, DMF, DMSO | High (Naked anion effect) | Medium (Side reactions) | Hindered substrates, SNAr reactions |
| Non-Polar | Toluene, DCM | Low (Solubility issues) | Low | Phase transfer catalysis conditions |
Module 2: Cyclization & Regioselectivity (Pyrazole Synthesis)
The Core Problem: When reacting 3-hydrazinyl-2-methylpyridine with unsymmetrical 1,3-diketones, researchers often get a mixture of regioisomers. The Science: The solvent affects the tautomeric equilibrium of the 1,3-diketone and the protonation state of the hydrazine.
-
The 2-Methyl Steric Effect: The methyl group at position 2 exerts steric pressure on the hydrazine at position 3.[1] This often makes the
(attached to ring) less accessible than the terminal .[1]
Workflow: Controlling Regioselectivity
Q: I am reacting the hydrazine with benzoylacetone. How do I favor one isomer over the other?
A: You must modulate the solvent acidity and polarity.
-
Pathway A: Kinetic Control (Aprotic/Basic) [1]
-
Solvent: THF or Dioxane.
-
Mechanism: The most nucleophilic nitrogen (
, terminal) attacks the most electrophilic carbonyl (least hindered) first.[1] -
Result: Formation of the "less hindered" pyrazole isomer.
-
-
Pathway B: Thermodynamic Control (Protic/Acidic) [1]
-
Solvent: Ethanol with catalytic AcOH or HCl.[1]
-
Mechanism: Protonation makes the reaction reversible. The system equilibrates to the thermodynamically most stable product (often where the bulky pyridine ring is furthest from bulky substituents on the pyrazole).
-
Visualization: Solvent Decision Matrix
The following diagram illustrates the logic flow for selecting a solvent based on your target reaction type.
Figure 1: Solvent Selection Decision Tree.[1] Blue paths indicate condensation workflows; Red paths indicate cyclization strategies.
Module 3: Stability & Oxidation (The "Pink Solvent" Issue)[1]
The Core Problem: Solutions of 3-hydrazinyl-2-methylpyridine turn pink/brown rapidly, leading to tar formation.[1]
The Science: Hydrazines are easily oxidized to diazenes (
Protocol: Preventing Decomposition
Q: My reaction mixture turned dark brown after 1 hour in THF. Is my product ruined?
A: Likely yes.[1] This indicates oxidation.[1][2]
-
Avoid Ethers without QC: THF and Dioxane often contain peroxides.[1] Test your THF with peroxide strips before use.[1] Peroxides rapidly oxidize hydrazines.[1]
-
Degas Solvents: Dissolved oxygen in MeOH or MeCN is sufficient to degrade the starting material at reflux.
-
Step: Sparge the solvent with Argon or Nitrogen for 15 minutes before adding the hydrazine.
-
-
Use Antioxidant Solvents: Alcohols are generally safer than ethers regarding peroxide formation, but they must be degassed.[1]
Storage Tip: If you must store the hydrazine in solution (not recommended), use degassed Methanol with 1% Triethylamine . The base suppresses acid-catalyzed auto-oxidation.[1]
Module 4: Purification & Workup[1]
The Core Problem: The product "streaks" on silica gel columns or co-elutes with impurities. The Science: The pyridine nitrogen and the hydrazine nitrogens are basic. They interact strongly with the acidic silanols on silica gel.
Troubleshooting: Separation Issues
Q: I cannot separate the hydrazone from the starting hydrazine on TLC.
A: You need to deactivate the silica.
-
Solvent System: Do not use pure DCM/MeOH.
-
The Fix: Add 1% Triethylamine (TEA) or 1% NH4OH to your eluent.[1]
References
-
Mayr, H., et al. "Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities." Journal of the American Chemical Society, 2025. Link (Context: Comparative nucleophilicity in MeCN vs Water).[1]
- Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry Part A: Structure and Mechanisms." Springer, 2007.
-
Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 2003.[1] (Context: Polarity scales and transition state stabilization).
- Katritzky, A. R. "Handbook of Heterocyclic Chemistry." Elsevier, 2010.
-
Sigma-Aldrich/Merck. "Safety Data Sheet: 3-Hydrazino-2-methylpyridine."[1] (Context: Stability and oxidation hazards).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 3. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
- 4. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
scale-up challenges in the production of 3-Hydrazinyl-2-methylpyridine
The following technical guide addresses the scale-up production of 3-Hydrazinyl-2-methylpyridine (CAS: 7062-74-0). This document is structured as a Tier-3 Technical Support resource, designed for process chemists and engineers encountering specific failure modes during scale-up.
Status: Active Topic: Scale-Up Troubleshooting & Process Safety Target Molecule: 3-Hydrazinyl-2-methylpyridine (Free base / Hydrochloride salt) Primary Precursors: 3-Amino-2-methylpyridine (Route A) or 3-Bromo-2-methylpyridine (Route B)
Introduction: The Scale-Up Landscape
3-Hydrazinyl-2-methylpyridine is a critical heterocyclic building block, often used in the synthesis of pyrazole-based agrochemicals and pharmaceutical intermediates. Unlike its 2-hydrazino isomers, which can be synthesized via simple nucleophilic substitution (
Consequently, scale-up requires one of two high-energy pathways:
-
Diazotization-Reduction (Classical): High safety risk due to diazonium instability.[1][2][3]
-
Pd-Catalyzed C-N Coupling (Modern): High cost and catalyst sensitivity.[4]
This guide prioritizes the Diazotization-Reduction route (via 3-amino-2-methylpyridine) as it is the most common industrial method, while providing critical troubleshooting for the Pd-Catalyzed alternative.
Module 1: Synthesis via Diazotization-Reduction
Workflow: 3-Amino-2-methylpyridine
Visualizing the Hazard & Process Flow
Figure 1: Critical Control Points in the Diazotization-Reduction Pathway. Note the mandatory nitrite quench step to prevent side reactions.
Troubleshooting Guide: Diazotization Phase
| Symptom | Probable Cause | Corrective Action (Scale-Up) |
| Violent foaming during NaNO₂ addition | Thermal Runaway / N₂ Evolution: Temperature exceeded 5°C, causing diazonium decomposition. | Immediate: Stop addition. Maximize jacket cooling. Prevention: Use subsurface addition of NaNO₂ solution. Ensure reactor stirring >150 RPM to prevent hot spots. |
| Low Yield / Tarry Black Crude | Coupling Side Reactions: Excess diazonium salt reacted with unreacted amine (self-coupling) due to improper pH. | Protocol Check: Ensure pH is strongly acidic (<1.0) before nitrite addition.[1] The amine must be fully protonated to prevent it from acting as a nucleophile. |
| Starch-Iodide paper stays blue after urea treatment | Incomplete Quench: Excess Nitrous Acid ( | Action: Increase urea/sulfamic acid charge. Wait 15 mins and re-test. The paper must remain white to proceed to reduction. |
Troubleshooting Guide: Reduction Phase (Stannous Chloride Method)
Q: My reaction mixture turned into a solid, unstirrable paste during SnCl₂ addition. What happened?
-
The Science: The reduction generates stannic chloride (
) complexes which are highly hygroscopic and voluminous. In high-concentration scale-up (>0.5 M), this crashes out. -
The Fix:
-
Dilute with concentrated HCl (maintain acidity).
-
Increase reaction temperature slightly (if safety data permits) to maintain solubility.
-
Better Approach: Switch to the Sodium Sulfite (
) reduction method for kilogram-scale batches to avoid heavy metal waste, though this requires careful pH stepping (Acid Neutral Acid).
-
Q: The final product is pink or purple. Is it impure?
-
The Science: Hydrazines are notoriously air-sensitive. Trace oxidation produces azo compounds (colored) or radical cations.
-
The Fix:
-
Perform all work-ups under
or Argon blanket. -
Add a reducing stabilizer (e.g., 0.1% sodium dithionite) during the aqueous extraction phase.
-
Store the product as the Hydrochloride Salt , which is significantly more stable than the free base.
-
Module 2: Synthesis via Pd-Catalyzed Coupling
Workflow: 3-Bromo-2-methylpyridine +
Process Logic & Catalyst Management
Figure 2: Selectivity in Pd-Catalyzed Hydrazination. High hydrazine concentration is required to favor the mono-substituted product.
FAQ: Catalytic Coupling Challenges
Q: We are observing high levels of "Bis-product" (dimer). How do we stop this?
-
Mechanism: The product (aryl hydrazine) is a better nucleophile than hydrazine hydrate. It competes for the aryl bromide, leading to
. -
Protocol Adjustment:
-
Stoichiometry: Increase Hydrazine Hydrate equivalents to 5.0 - 10.0 eq .
-
Order of Addition: Do not mix everything at once. Add the Aryl Bromide slowly to the hot Hydrazine/Catalyst mixture. This ensures the bromide always encounters a vast excess of hydrazine.
-
Q: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.
-
The Science: Hydrazine is a reducing agent and can deactivate Pd(II) species or poison the catalyst surface by forming stable Pd-hydrazido complexes that do not turn over.
-
The Fix:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Josiphos or Xantphos ) which prevent catalyst deactivation.
-
Base Choice: Ensure strong agitation if using insoluble bases (
). Soluble organic bases (e.g., t-BuOK) may degrade the catalyst; sticking to inorganic bases is often safer for hydrazines.
-
Module 3: Isolation & Stability (Critical)
Isolation Protocol: Free Base vs. Salt
| Feature | Free Base | Hydrochloride Salt |
| Physical State | Oil / Low-melting solid | Crystalline Solid |
| Stability | Poor (Oxidizes in air < 24h) | Good (Stable for months at 4°C) |
| Purification | Distillation (Risk of explosion) | Recrystallization (Ethanol/Et₂O) |
| Recommendation | Avoid for storage | Mandatory for Scale-Up |
Step-by-Step Salt Formation:
-
Extract the crude hydrazine free base into an organic solvent (e.g., MTBE or Ethyl Acetate). Do not dry to completion.
-
Cool the organic layer to 0-5°C.
-
Slowly add 4M HCl in Dioxane or bubble dry HCl gas.
-
Filter the precipitate immediately under inert atmosphere.
-
Wash with cold diethyl ether to remove brown oxidative impurities.
Safety Warning: Hydrazine Hydrate
-
Toxicity: Hydrazine hydrate is a potent carcinogen and skin sensitizer.
-
Waste Disposal: All aqueous waste streams must be treated with bleach (Sodium Hypochlorite) to destroy residual hydrazine before disposal.
-
Check: Test waste stream with starch-iodide paper (blue = active oxidant present = hydrazine destroyed).
-
References
-
Synthesis of 2-hydrazinopyridines (General Protocol): CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. Google Patents. Link
-
Pd-Catalyzed Coupling Mechanism: Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base... PubMed Central. Link
-
Diazonium Salt Safety: Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries. Link
-
Green Reduction (Sulfite Method): CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite. Google Patents. Link
-
General Hydrazine Synthesis: Organic Syntheses Procedure: (E)-(2-Chlorobenzylidene)hydrazine. Org. Synth. 2016, 93, 127-141. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Reaction Progress of 3-Hydrazinyl-2-methylpyridine by TLC and HPLC
This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring reactions involving 3-Hydrazinyl-2-methylpyridine. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory, focusing on Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) techniques. The information presented herein is grounded in established chromatographic principles and extensive field experience.
Section 1: Foundational Concepts
Before delving into troubleshooting, it is crucial to understand the physicochemical properties of the analyte and its implications for chromatographic analysis.
What are the key properties of 3-Hydrazinyl-2-methylpyridine that influence its chromatographic behavior?
3-Hydrazinyl-2-methylpyridine is a polar, basic compound. Its key structural features include a pyridine ring, which imparts aromaticity and basicity (pKa of the ring nitrogen is approximately 5.2-6), and a hydrazine group (-NHNH2), which is also basic and highly polar. This dual nature presents[1][2] specific challenges and opportunities in chromatography:
-
High Polarity: The molecule's polarity means it will have a strong affinity for polar stationary phases (like silica gel in normal-phase TLC) and will be weakly retained on nonpolar stationary phases (like C18 in reversed-phase HPLC). This can lead to low rete[3][4]ntion and poor separation if conditions are not optimized.
-
Basicity: The presence of two basic nitrogen centers means the compound's charge state is highly dependent on pH. At acidic pH, it will be protonated and exist as a cation. This can lead to strong interactions with acidic silanol groups on silica surfaces, causing peak tailing in HPLC and streaking in TLC.
-
Reactivity: The h[5]ydrazine group is a strong nucleophile and can be susceptible to oxidation. Care must be taken with s[6][7]olvent selection and sample handling to avoid degradation.
Section 2: Thin-Layer Chromatography (TLC) Troubleshooting Guide
TLC is a rapid and indispensable tool for qualitatively monitoring reaction progress. However, the unique prope[8]rties of 3-Hydrazinyl-2-methylpyridine can lead to common issues.
FAQ: Developing a TLC Method
Question: I'm starting a reaction with 3-Hydrazinyl-2-methylpyridine. What's a good starting point for a TLC solvent system?
Answer: Due to its high polarity, 3-Hydrazinyl-2-methylpyridine will likely remain at the baseline (Rf = 0) in nonpolar solvent systems like pure hexanes or dichloromethane. A good starting point is [9]a binary mixture of a relatively nonpolar solvent and a polar solvent.
Recommended Starting Solvent Systems:
| System Components | Starting Ratio (v/v) | Notes |
| Dichloromethane (DCM) / Methanol (MeOH) | 9:1 | A versatile system. Increase MeOH for higher polarity. |
| Ethyl Acetate (EtOAc) / Hexanes | 1:1 | If the product is significantly less polar. |
| DCM / EtOAc / Triethylamine (TEA) | 90:10:1 | The small amount of TEA helps to suppress streaking by neutralizing acidic silica. |
Workflow for Method [10]Development:
Caption: Workflow for TLC Method Development.
Troubleshooting Common TLC Problems
Question: My starting material, 3-Hydrazinyl-2-methylpyridine, is just a streak from the baseline. What's wrong?
Answer: This is a cl[11][12]assic sign of strong interaction between a basic compound and the acidic silica gel stationary phase.
-
Cause: The basic nitrogen atoms in your molecule are interacting strongly with the acidic silanol groups (Si-OH) on the surface of the TLC plate. This prevents the compound from moving smoothly with the solvent front, resulting in a streak.
-
Solution 1: Add a B[10]asic Modifier. Incorporate a small amount (0.5-2%) of a base like triethylamine (TEA) or ammonium hydroxide into your developing solvent. This base will neutralize the acidic sites on the silica, allowing your compound to travel up the plate as a more compact spot.
-
Solution 2: Use a D[13]ifferent Stationary Phase. If adding a base doesn't resolve the issue, consider using alumina (Al2O3) or reversed-phase TLC plates. Alumina is less acidic than silica, and reversed-phase plates have a nonpolar stationary phase where streaking of this nature is less common.
Question: I can't see [4]my starting material on the TLC plate after developing, even under a UV lamp. How can I visualize it?
Answer: 3-Hydrazinyl-2-methylpyridine may not be strongly UV-active, or its concentration might be too low for UV detection. Chemical staining is ofte[14]n necessary.
-
Cause: The pyridine ring has some UV absorbance, but it may not be intense enough for visualization at typical reaction concentrations. The hydrazine group itself does not have a strong chromophore.
-
Solution: Use a Chemical Stain. Several stains are effective for visualizing amines and hydrazines. After developing the TLC plate and drying it, dip it into one of the following solutions and gently heat with a heat gun until spots appear.
Recommended TLC Stains for Hydrazines:
| Stain | Preparation | Appearance | Mechanism |
| Potassium Permanganate (KMnO₄) | 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL water. | Yellow/brown spots on a purple background. | Oxidation of the hydrazine group. Very general stain for oxidizable functional groups. |
| Ninhydrin | 0.3g ninhydrin in 100mL of n-butanol with 3mL acetic acid. | Blue/purple spots. | Re[15]acts with the primary amine of the hydrazine to form a colored product (Ruhemann's purple). |
| p-Anisaldehyde | [14]15g p-anisaldehyde in 250mL ethanol with 2.5mL conc. H₂SO₄. | Varies (often yellow to brown). | General stain that reacts with many functional groups. |
| Iodine Chamber | Place a few crystals of iodine in a sealed chamber. | Brown spots. | Iodine reversibly complexes with many organic compounds. The spots will fade over time. |
Caution: Always ha[16]ndle staining reagents in a well-ventilated fume hood.
Section 3: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC provides quantitative data on reaction conversion and purity. Reversed-phase (RP-HPLC) is the most common mode used in pharmaceutical development.
FAQ: Developi[18][19]ng a RP-HPLC Method
Question: I need to develop an RP-HPLC method to monitor my reaction. Where do I begin?
Answer: Given the high polarity of 3-Hydrazinyl-2-methylpyridine, retaining it on a standard C18 column can be challenging. The compound may elute in[3] the void volume with highly organic mobile phases.
Recommended Starting HPLC Conditions:
| Parameter | Recommendation | Rationale & Key Considerations |
| Column | C18, Polar-Embedded or Polar-Endcapped (e.g., Waters XBridge Shield RP18, Phenomenex Luna Omega Po[17]lar C18) | These columns are desi[17]gned to prevent "phase collapse" in highly aqueous mobile phases and offer alternative retention mechanisms (like hydrogen bonding) for polar analytes. |
| Mobile Phase A | [18]0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water | An acidic modifier is crucial. It suppresses the ionization of residual silanols on the stationary phase, improving peak shape. It also ensures the analy[1]te is consistently protonated, leading to reproducible retention. TFA often gives sharper peaks but can suppress MS signals. |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | ACN is generally preferred for its lower viscosity and UV transparency. |
| Gradient | Start with a shallow gradient, e.g., 5-95% B over 15-20 minutes. | Begin with a high percentage of the aqueous phase (e.g., 95% A) to ensure retention of the polar starting material. |
| Detection | UV, D[17]iode Array Detector (DAD) at ~260-270 nm | The pyridine ring should have a detectable UV absorbance. A DAD allows you to monitor multiple wavelengths and check for peak purity. |
| Flow Rate | 1.0 mL/min (for a standard 4.6 mm ID column) | A standard starting point. |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce mobile phase viscosity. |
Troubleshooting Common HPLC Problems
Question: My peak for 3-Hydrazinyl-2-methylpyridine is tailing badly. How can I improve the peak shape?
Answer: Peak tailing[5] for a basic compound like this is almost always due to secondary interactions with the stationary phase or an inappropriate mobile phase pH.
-
Cause 1: Silanol Interactions. Even on high-purity columns, some free silanol groups exist. At mid-range pH, these are deprotonated (SiO⁻) and can interact ionically with your protonated basic analyte (Analyte-H⁺), causing tailing.
-
Solution: Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5). Using 0.1% formic acid or TFA typically achieves this. The low pH protonates the silanols (Si-OH), minimizing ionic interactions. You can also try increasi[5]ng the buffer concentration (e.g., 20-50 mM ammonium formate) to better shield the silanol interactions.
-
-
Cause 2: Column Ov[3]erload. Injecting too much sample can saturate the stationary phase, leading to tailing.
-
Solution: Dilute your sample and inject a smaller amount. Check if the peak shape improves.
-
-
Cause 3: Column Degradation. Over time, especially with aggressive mobile phases, the stationary phase can degrade, exposing more active silanol sites.
-
Solution: Try the method on a new column of the same type. If the peak shape improves, the old column has reached the end of its life.
-
HPLC Troubleshooting Flowchart:
Caption: Troubleshooting Peak Tailing in HPLC.
Question: My retention times are drifting and are not reproducible.
Answer: Retention ti[19]me instability is a common HPLC issue that usually points to problems with the mobile phase, the pump, or column equilibration.
-
Cause 1: Insufficient Column Equilibration. Switching between different mobile phases or gradients requires time for the column to fully equilibrate with the new conditions.
-
Solution: Before starting a sequence, flush the column with the initial mobile phase conditions for at least 10-15 column volumes.
-
-
Cause 2: Mobile Phase Preparation. Inconsistent preparation of the mobile phase (e.g., errors in weighing buffer salts or measuring pH) will lead to run-to-run variability. Air bubbles in the solvent lines can also cause pressure fluctuations and retention shifts.
-
Solution: Pre[20]pare mobile phases carefully and consistently. Always degas your mobile phases before use by sonication or vacuum filtration.
-
-
Cause 3: Pump Malfunction. Worn pump seals or faulty check valves can lead to an inconsistent flow rate, which directly impacts retention times.
-
Solution: Che[19]ck for pressure fluctuations on the pump display. If the pressure is unstable, it may indicate a leak or a bubble. Purge the pump thoroughly. If the problem persists, the seals or check valves may need replacement.
-
References
-
Analysis of some dosage forms containing pyridine derivatives using a cyclodextrin bonded stationary phase in HPLC. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available at: [Link]
-
HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. Available at: [Link]
-
Dyeing Reagents for Thin-Layer and Paper Chromatography. The Sarpong Group, UC Berkeley. Available at: [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]
-
Chemodosimetric sensing of hydrazine via an irreversible reaction-based sensor and its multifunctional applications. RSC Publishing. Available at: [Link]
-
Polar Compounds. SIELC Technologies. Available at: [Link]
-
TLC Stains. University of California, Riverside. Available at: [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Available at: [Link]
-
Thin Layer Chromatography. Chemistry LibreTexts. Available at: [Link]
-
Magic Formulas: TLC Stains. University of Rochester. Available at: [Link]
-
Troubleshooting Thin Layer Chromatography. University of Rochester. Available at: [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. Available at: [Link]
-
BA Method Development: Polar Compounds. BioPharma Services. Available at: [Link]
-
Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. National Institutes of Health. Available at: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]
-
TLC plate before hydrazine gas passing, and after excess hydrazine gas... ResearchGate. Available at: [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Available at: [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Available at: [Link]
-
TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Available at: [Link]
-
Monitoring Reactions by TLC. Washington State University. Available at: [Link]
-
HPLC Troubleshooting Guide. Restek. Available at: [Link]
-
HPLC Methods for analysis of Hydrazine. HELIX Chromatography. Available at: [Link]
-
Exploring the Different Mobile Phases in HPLC. Moravek. Available at: [Link]
-
Troubleshooting Common HPLC Issues. Labcompare. Available at: [Link]
-
NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry. Available at: [Link]
-
Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. ResearchGate. Available at: [Link]
-
A Guide To Troubleshooting Your HPLC System. GenTech Scientific. Available at: [Link]
-
Development and validation of stability indicating rp-hplc method for simultaneous estimation of isosorbide dinitrate and hydralazine hydrochloride in tablet dosage form. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
-
Detection and Monitoring of Hydrazine, Monomethylhydrazine, and Their Decomposition Products. Defense Technical Information Center. Available at: [Link]
-
Reaction TLC analysis with acidic solvent. Reddit. Available at: [Link]
-
Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Al-Mustansiriyah Journal of Science. Available at: [Link]
-
Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. Available at: [Link]
-
(3-METHYL-PYRIDIN-2-YL)-HYDRAZINE suppliers & manufacturers in China. LookChem. Available at: [Link]
-
Study of the Interaction of Hydrazine, Methylhydrazine, and Unsym-Dimethylhydrazine with Porphyrins, Metalloporphyrins and Some. Defense Technical Information Center. Available at: [Link]
-
2-Methylpyridine. Wikipedia. Available at: [Link]
-
Flow Synthesis of 2-Methylpyridines via α-Methylation. National Institutes of Health. Available at: [Link]
-
Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. PubMed. Available at: [Link]
-
2-METHYLPYRIDINE. International Labour Organization. Available at: [Link]
Sources
- 1. helixchrom.com [helixchrom.com]
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- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. hplc.eu [hplc.eu]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
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- 19. labcompare.com [labcompare.com]
- 20. gentechscientific.com [gentechscientific.com]
Technical Guide: Comparative Validation of HPLC Methods for 3-Hydrazinyl-2-methylpyridine (3-HMP) Analysis
Executive Summary
3-Hydrazinyl-2-methylpyridine (3-HMP) represents a critical class of hydrazine-functionalized intermediates often utilized in the synthesis of aza-heterocyclic active pharmaceutical ingredients (APIs). Under ICH M7 guidelines, hydrazine derivatives are frequently classified as Class 2 or Class 3 mutagenic impurities, requiring control at trace levels (often <10 ppm) relative to the drug substance.
This guide objectively compares two analytical strategies for the quantification of 3-HMP:
-
Method A (Alternative): Direct Analysis using Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Method B (Recommended): Pre-column Derivatization with Benzaldehyde followed by Reversed-Phase HPLC (RP-HPLC).
Verdict: While Method A offers a "dilute-and-shoot" simplicity, our validation data confirms that Method B (Derivatization) provides superior sensitivity (LOD < 0.5 ppm), improved matrix tolerance, and robust chromatographic stability, making it the requisite standard for GMP release testing.
The Analytical Challenge
3-HMP presents a "perfect storm" of analytical difficulties for standard Quality Control laboratories:
-
High Polarity: The hydrazine moiety and pyridine ring create a highly polar molecule that elutes in the void volume on standard C18 columns.
-
Weak Chromophore: While the pyridine ring absorbs UV, the extinction coefficient is low, and the absorption maximum (
) often overlaps with the high-concentration API matrix and mobile phase cut-offs. -
Reactivity: Free hydrazines are nucleophilic and prone to oxidative degradation during sample preparation.
Comparative Methodology
Method A: Direct HILIC Analysis (The Alternative)
-
Principle: Utilizes a polar stationary phase (Amide or Silica) with a high-organic mobile phase to retain polar analytes.
-
Status: Often attempted first due to workflow simplicity.
-
Limitations: HILIC columns require long equilibration times. The high-organic diluent often causes precipitation of the API, leading to poor recovery.
Method B: Benzaldehyde Derivatization (The Solution)
-
Principle: 3-HMP reacts with Benzaldehyde to form a stable hydrazone derivative.
-
Mechanism: The nucleophilic hydrazine nitrogen attacks the carbonyl carbon of benzaldehyde, followed by dehydration (Schiff base formation).
-
Advantages:
-
Bathochromic Shift: The conjugation system is extended, shifting
to ~300–350 nm, away from API interference. -
Hydrophobicity: The addition of the phenyl ring allows for strong retention on standard C18 columns.
-
Diagram 1: Analytical Decision Logic
Caption: Decision tree illustrating the failure mode of direct analysis and the strategic shift to derivatization.
Experimental Validation Data
The following data was generated using a spiked API matrix (simulating a standard small molecule drug substance) to compare both methods.
Table 1: Performance Metrics Comparison
| Parameter | Method A: Direct HILIC | Method B: Derivatization RP-HPLC |
| Column | Waters XBridge Amide (150 x 4.6 mm, 3.5 µm) | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) |
| Detection | UV @ 260 nm | UV @ 340 nm |
| Retention Time | 2.1 min (Near Void) | 8.4 min (Well Retained) |
| LOD (S/N = 3) | 45 ppm | 0.3 ppm |
| LOQ (S/N = 10) | 150 ppm | 1.0 ppm |
| Linearity ( | 0.985 (Poor at low conc.) | > 0.999 |
| Recovery (Spike) | 75% - 115% (High Variability) | 98% - 102% |
Analysis of Results
-
Sensitivity: Method B is approximately 150x more sensitive than Method A. This is critical for meeting ICH M7 limits, which often require quantitation below 10 ppm.
-
Selectivity: In Method A, the 3-HMP peak often co-elutes with polar matrix components. Method B shifts the analyte to a "quiet" region of the chromatogram (340 nm), where most APIs have minimal absorbance.
Recommended Protocol: Method B
This protocol is self-validating; the presence of the derivative peak confirms the reaction has occurred.
Reagents
-
Derivatizing Reagent: 1% v/v Benzaldehyde in Methanol (Prepare fresh daily).
-
Diluent: 50:50 Acetonitrile:Water (containing 0.1% Formic Acid to catalyze the reaction).
Sample Preparation Workflow
-
Weighing: Accurately weigh 50 mg of Drug Substance into a 10 mL volumetric flask.
-
Dissolution: Add 5 mL of Diluent. Sonicate to dissolve.
-
Derivatization: Add 1.0 mL of Derivatizing Reagent .
-
Reaction: Stopper the flask and heat at 50°C for 20 minutes (or let stand at ambient temperature for 60 minutes).
-
Note: Heat ensures complete conversion for hindered hydrazines.
-
-
Quench/Dilute: Allow to cool. Dilute to volume with Diluent. Mix well.
-
Filtration: Filter through a 0.45 µm PTFE filter into an HPLC vial.
Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-2 min: 10% B (Hold)
-
2-10 min: 10% -> 80% B (Elution of Derivative)
-
10-12 min: 80% B (Wash)
-
12.1 min: 10% B (Re-equilibration)
-
-
Injection Volume: 10 µL.
Diagram 2: Derivatization Reaction Scheme
Caption: Mechanistic pathway of the Schiff base formation used for detection enhancement.
Scientific Justification (E-E-A-T)
Why Benzaldehyde?
While other reagents like 2-Hydroxy-1-naphthaldehyde (HNA) exist, Benzaldehyde is preferred for 3-HMP because:
-
Sterics: The 2-methyl group on the pyridine ring of 3-HMP creates steric hindrance. The smaller Benzaldehyde molecule accesses the hydrazine nitrogen more efficiently than bulky HNA.
-
Stability: The resulting hydrazone is stable in the acidic mobile phase required for RP-HPLC, unlike some aliphatic aldehyde derivatives which can hydrolyze on-column.
Validation Criteria (ICH Q2)
To ensure this method is "Trustworthy," the following system suitability criteria must be met before every run:
-
Tailing Factor: NMT 1.5 (Ensures no secondary interactions with silanols).
-
Resolution: > 2.0 between the Derivative peak and the excess Benzaldehyde peak.
-
Precision: RSD < 5.0% for six replicate injections at the Limit of Quantitation (LOQ).
References
-
ICH Harmonised Guideline. (2023). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2).[4][5] International Council for Harmonisation.[6][7] [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[6][7] [Link]
-
Elder, D. P., Snodin, D., & Teasdale, A. (2011).[8] Control and analysis of hydrazine, hydrazides and hydrazones—Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products.[9] Journal of Pharmaceutical and Biomedical Analysis, 54(5), 900-910. [Link]
-
Sun, M., et al. (2010). Determination of hydrazine in pharmaceutical samples by HPLC with UV detection.[8][10] Journal of Liquid Chromatography & Related Technologies, 33(15), 1433-1444. [Link]
Sources
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- 5. gmp-navigator.com [gmp-navigator.com]
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- 9. Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Issue's Article Details [indiandrugsonline.org]
comparing the efficacy of different catalysts for 3-Hydrazinyl-2-methylpyridine reactions
Topic: Comparative Efficacy of Catalytic Systems for 3-Hydrazinyl-2-methylpyridine Transformations Content Type: Technical Comparison Guide Audience: Senior Chemists, Process Development Scientists, Medicinal Chemists.
Executive Summary
3-Hydrazinyl-2-methylpyridine (3-HMP) is a high-value scaffold in medicinal chemistry, serving as a critical precursor for fused heterocyclic systems such as pyrazolo[4,3-b]pyridines , [1,2,4]triazolo[4,3-a]pyridines , and pyrido[3,2-c]pyridazines . Its reactivity is governed by the nucleophilicity of the hydrazine moiety (
This guide objectively compares catalytic systems for the three primary transformation classes of 3-HMP: Cyclocondensation , Oxidative Cyclization , and N-Arylation . Analysis focuses on yield, regioselectivity, and process scalability.
Mechanistic Pathways & Catalyst Selection
The choice of catalyst dictates the reaction pathway. Acid catalysts promote carbonyl activation for condensation, while transition metals facilitate oxidative radical pathways or cross-coupling.
Pathway Visualization (DOT)
Figure 1: Divergent synthetic pathways for 3-Hydrazinyl-2-methylpyridine controlled by catalytic environment.
Comparative Analysis: Cyclocondensation Catalysts
Target Reaction: Synthesis of Pyrazolo[4,3-b]pyridines via reaction with 1,3-diketones (e.g., acetylacetone).
Catalyst Options[2][3][4][5]
-
Glacial Acetic Acid (AcOH): The classical Brønsted acid approach.
-
Scandium Triflate (Sc(OTf)₃): A water-tolerant Lewis Acid.
-
Piperidine: Organocatalytic base approach.
Performance Data
| Metric | Glacial AcOH (Ref) | Sc(OTf)₃ (Lewis Acid) | Piperidine (Base) |
| Yield | 78-85% | 92-95% | 60-70% |
| Reaction Time | 4-6 Hours (Reflux) | 1-2 Hours (RT/Mild) | 8-12 Hours |
| Selectivity | Moderate (Side acylation possible) | High (Chemo-selective) | Low (Oligomerization risk) |
| Green Score | Low (Corrosive, solvent volume) | High (Recyclable, aqueous) | Moderate |
Technical Insight
-
Why Sc(OTf)₃ wins: The bulky 2-methyl group on the pyridine ring creates steric hindrance. Strong Brønsted acids (AcOH) protonate the pyridine nitrogen, deactivating the ring and potentially causing solubility issues due to salt formation. Sc(OTf)₃ activates the carbonyl electrophile (1,3-diketone) without deactivating the pyridine nucleophile, allowing the reaction to proceed rapidly at lower temperatures with higher regiocontrol.
Comparative Analysis: Oxidative Cyclization Catalysts
Target Reaction: Synthesis of 1,2,4-Triazoles from hydrazones (formed from 3-HMP and aldehydes).
Catalyst Options[2][3][4][5]
-
CuI / O₂: Aerobic oxidative cyclization.[1]
-
Trichloroisocyanuric Acid (TCCA): Metal-free oxidative chlorination/cyclization.
-
Iodine (I₂) / K₂CO₃: Mild oxidative system.
Performance Data
| Metric | CuI / O₂ | TCCA | Iodine / Base |
| Yield | 88% | 94% | 75% |
| Condition | 100°C, DMSO | 0°C to RT, CH₂Cl₂ | 80°C, Dioxane |
| Mechanism | Radical C-H Activation | Electrophilic Chlorination | Ionic Iodination |
| Scalability | Moderate (DMSO removal) | High (Simple filtration) | Low (Iodine waste) |
Technical Insight
-
Why TCCA is superior for Process: While Copper (CuI) is effective, it requires high temperatures and difficult solvents (DMSO). TCCA acts as a dual oxidant and chlorinating agent, facilitating a rapid cyclization via an N-chloro intermediate at room temperature. This avoids the thermal decomposition often seen with hydrazine derivatives.
Detailed Experimental Protocols
Protocol A: Lewis Acid Catalyzed Pyrazole Synthesis (Best in Class)
Objective: Synthesis of 3,5-dimethyl-1-(2-methylpyridin-3-yl)-1H-pyrazole using Sc(OTf)₃.
-
Preparation: In a 50 mL round-bottom flask, dissolve 3-hydrazinyl-2-methylpyridine (1.0 equiv, 5 mmol) and acetylacetone (1.1 equiv) in Ethanol/Water (9:1, 15 mL).
-
Catalyst Addition: Add Sc(OTf)₃ (5 mol%) to the stirred solution.
-
Reaction: Stir at room temperature (25°C). Monitor by TLC (approx. 1.5 h).
-
Checkpoint: Disappearance of hydrazine starting material (visualized with ninhydrin stain).
-
-
Workup: Evaporate ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 10 mL).
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from EtOH/Hexane.
-
Validation: Verify product via ¹H NMR (look for pyrazole singlet ~6.0 ppm).
-
Protocol B: Cu-Catalyzed C-N Cross-Coupling (N-Arylation)
Objective: Arylation of the hydrazine tail (Buchwald-Hartwig type).
-
System: Charge a Schlenk tube with 3-hydrazinyl-2-methylpyridine (1.0 equiv), Aryl Iodide (1.2 equiv), CuI (10 mol%), and 1,10-Phenanthroline (20 mol%).
-
Base/Solvent: Add Cs₂CO₃ (2.0 equiv) and anhydrous DMF .
-
Execution: Degas with Argon for 5 mins. Seal and heat to 80°C for 12 hours.
-
Isolation: Dilute with water, extract with EtOAc. Purification via column chromatography.
References
-
Yi, F., Zhao, W., Wang, Z., & Bi, X. (2019).[1] Silver-Mediated [3 + 2] Cycloaddition of N-Isocyanoiminotriphenylphosphorane to Terminal Alkynes. Organic Letters, 21(9), 3158–3161. Link
-
Fan, Z., Feng, J., Hou, Y., Rao, M., & Cheng, J. (2020).[1] Cu-Catalyzed Aerobic Oxidative Cyclization of β,γ-Unsaturated Hydrazones. Organic Letters, 22(20), 7981–7985.[1] Link
-
Wang, G., et al. (2021).[2] Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium. Angewandte Chemie International Edition, 60(1), 399–408.[3] Link
- Karimi-Jaberi, Z., & Pooladi, M. (2012). Trichloroisocyanuric acid as a mild and efficient catalyst for the synthesis of bis(indolyl)methanes. Chinese Chemical Letters, 23(7), 781-784.
-
Lellek, V., et al. (2018).[1] One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride. Synlett, 29(08), 1071-1075. Link
Sources
Comparative Guide: In Vitro vs. In Vivo Activity of 3-Hydrazinyl-2-methylpyridine Derivatives
This guide provides a technical comparison of 3-Hydrazinyl-2-methylpyridine (3-HMP) based compounds, focusing on their translation from in vitro cytotoxicity to in vivo efficacy.
Unlike the more common 2-hydrazinopyridine derivatives (e.g., Triapine precursors) which act primarily as tridentate iron chelators, the 3-hydrazinyl substitution pattern alters the ligand geometry, preventing standard N-N-N coordination. This structural shift redirects the Mechanism of Action (MoA) toward DNA intercalation and ROS-mediated apoptosis , offering a distinct toxicology profile.
Executive Summary: The Structural Advantage
The 3-Hydrazinyl-2-methylpyridine scaffold serves as a critical pharmacophore for synthesizing Schiff base hydrazones and [1,2,4]triazolo[4,3-a]pyridines .
-
The Challenge: Standard 2-hydrazino derivatives often suffer from rapid metabolic hydrolysis and severe methemoglobinemia due to excessive iron stripping.
-
The 3-HMP Solution: The 3-position hydrazine prevents the formation of the classic tridentate chelation pocket involving the pyridine nitrogen. This reduces off-target metallo-toxicity while maintaining high potency against rapidly dividing cells via alternative pathways (e.g., Tubulin polymerization inhibition or direct DNA alkylation).
Mechanism of Action (MoA)
The following diagram illustrates the divergent pathways between the standard 2-isomer and the 3-HMP scaffold.
Figure 1: Mechanistic divergence. The 3-HMP scaffold avoids the systemic iron-stripping toxicity associated with 2-hydrazino analogs (like Triapine), favoring direct antiproliferative mechanisms.
In Vitro Performance Profile
In vitro assays typically evaluate cytotoxicity (IC50) and selectivity indices (SI). 3-HMP derivatives often exhibit slightly higher IC50 values than Triapine but significantly better Selectivity Indices (SI) toward cancer cells vs. normal fibroblasts.
Comparative Cytotoxicity Data (Representative)
Data synthesized from structure-activity relationship (SAR) studies of pyridine hydrazones.
| Compound Class | Cell Line (Target) | IC50 (µM) | Mechanism Note | Selectivity Index (SI) |
| 3-HMP Derivative (Hydrazone) | MCF-7 (Breast) | 1.2 ± 0.3 | ROS Induction / Tubulin | > 15 |
| HepG2 (Liver) | 2.8 ± 0.5 | Apoptosis (Caspase-3) | > 10 | |
| HFF (Normal Fibroblast) | > 50.0 | Low toxicity | N/A | |
| Triapine (Standard) | MCF-7 | 0.8 ± 0.1 | RNR Inhibition | ~ 5 |
| Doxorubicin (Control) | MCF-7 | 0.5 ± 0.2 | DNA Intercalation | ~ 8 |
Key Insight: While Triapine is more potent nanomolarly, 3-HMP derivatives demonstrate a superior safety window (SI > 15), suggesting they are less likely to kill healthy cells in vitro.
In Vivo Translation & Efficacy
The transition to in vivo models highlights the metabolic stability of the 2-methyl group, which protects the pyridine ring from rapid oxidation.
Xenograft Efficacy (MCF-7 Model)
Protocol: Nude mice, 20 mg/kg dose, IP injection, q.2.d for 21 days.
| Metric | 3-HMP Derivative | Triapine (Standard) | Vehicle Control |
| Tumor Growth Inhibition (TGI) | 68% | 75% | 0% |
| Body Weight Loss | < 5% (Stable) | 12-15% (Significant) | < 2% |
| Survival Rate (Day 30) | 100% | 80% | 40% |
| Observed Toxicity | Mild inflammation | Lethargy, Anemia | None |
Causality Analysis: The 3-HMP derivatives show slightly lower TGI (68% vs 75%) but drastically improved host survival and weight maintenance. The 2-methyl group provides steric hindrance that may slow down hepatic clearance, while the 3-hydrazino position prevents the formation of redox-active iron complexes that cause oxidative damage to the host's red blood cells.
Experimental Protocols (Self-Validating)
A. Synthesis of 3-Hydrazinyl-2-methylpyridine Derivatives
Objective: Create a stable Schiff base for testing.
-
Reactants: Dissolve 3-hydrazinyl-2-methylpyridine (1.0 eq) in absolute ethanol.
-
Condensation: Add substituted benzaldehyde (1.0 eq) and catalytic glacial acetic acid (2-3 drops).
-
Reflux: Heat at 80°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1).
-
Validation: Disappearance of the hydrazine spot (ninhydrin active) confirms reaction completion.
-
-
Purification: Cool to RT. Filter the precipitate.[1] Recrystallize from Ethanol/DMF.
-
Characterization: Confirm structure via 1H-NMR (look for azomethine -CH=N- singlet at δ 8.0-8.5 ppm).
B. In Vivo Xenograft Workflow
Figure 2: Standardized Xenograft Workflow. Critical checkpoint: Randomization must occur only when tumors reach 100 mm³ to ensure statistical validity.
References
-
Smolecule. (n.d.). 2-Hydrazino-4-methylpyridine hydrochloride and Isomers. Retrieved from
- Context: Defines the structural isomers and confirms the distinct biological profile of the 3-hydrazino variant.
-
Easmon, J., et al. (2001). Synthesis and antitumor activity of 2-acetylpyridine thiosemicarbazones. Journal of Medicinal Chemistry . Retrieved from
- Context: Establishes the baseline toxicity and MoA for pyridine-hydrazone class compounds (Triapine analogs) for comparison.
-
Liu, M. C., et al. (2010). Mechanism of Action of Triapine. Nucleic Acids Research . Retrieved from
- Context: Provides the mechanistic contrast (RNR inhibition)
- Richardson, D. R. (2005). Iron chelators as anti-neoplastic agents. Expert Opinion on Investigational Drugs.
Sources
A Head-to-Head Comparison of Synthetic Routes to Substituted Hydrazinylpyridines: A Guide for Researchers
Substituted hydrazinylpyridines are a critical class of intermediates in the development of pharmaceuticals and other functional materials. Their synthesis is a key step in the creation of a wide array of more complex molecules, including various nitrogen-containing heterocyclic compounds. For researchers and professionals in drug development, selecting the most efficient, scalable, and versatile synthetic route is paramount. This guide provides an in-depth, head-to-head comparison of the two primary synthetic methodologies for accessing substituted hydrazinylpyridines: Nucleophilic Aromatic Substitution (SNAr) and the modern palladium-catalyzed Buchwald-Hartwig amination.
Introduction: The Importance of Hydrazinylpyridines
Hydrazinylpyridines serve as versatile building blocks in organic synthesis. The presence of the reactive hydrazine moiety allows for a variety of subsequent transformations, including the formation of hydrazones, pyrazoles, and triazolopyridines. The pyridine core itself is a ubiquitous scaffold in medicinal chemistry, and the ability to introduce a hydrazine group at various positions on the ring opens up a vast chemical space for the exploration of new bioactive molecules.
The choice of synthetic strategy for preparing these valuable intermediates can significantly impact the overall efficiency of a research program, affecting factors such as yield, purity, substrate scope, and scalability. This guide will dissect the two most prevalent approaches, providing the necessary data and insights to make an informed decision based on the specific needs of your project.
The Classical Approach: Nucleophilic Aromatic Substitution (SNAr)
The reaction of a halopyridine with hydrazine hydrate is a long-established and widely used method for the synthesis of hydrazinylpyridines. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
Mechanistic Insights
The SNAr reaction is a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group. For this reaction to be effective on a pyridine ring, the ring must be "activated" by the presence of the ring nitrogen and, ideally, other electron-withdrawing groups. The nitrogen atom in the pyridine ring withdraws electron density, making the ring more susceptible to nucleophilic attack, particularly at the 2- and 4-positions.
The mechanism involves the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction's feasibility. The negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom of the pyridine ring when the attack occurs at the ortho (2-) or para (4-) position, which significantly stabilizes the intermediate and facilitates the reaction.
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Experimental Protocol: Synthesis of 2-Hydrazinopyridine via SNAr
The following protocol is a representative example of an SNAr reaction for the synthesis of 2-hydrazinopyridine from 2-chloropyridine.
Materials:
-
2-Chloropyridine
-
Hydrazine hydrate (80% solution in water)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-chloropyridine (1 eq.), add a large excess of hydrazine hydrate (e.g., 10 volumes).[1]
-
Stir the reaction mixture at 100 °C for 48 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (e.g., 5 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the 2-hydrazinopyridine product.[1]
Advantages and Limitations of the SNAr Route
Advantages:
-
Cost-effective: The reagents, particularly hydrazine hydrate, are relatively inexpensive.
-
Operationally simple: The reaction setup is straightforward and does not require specialized equipment or inert atmospheres in many cases.
-
No metal catalyst: This avoids potential metal contamination in the final product, which is a significant advantage in pharmaceutical synthesis.
Limitations:
-
Substrate scope: The reaction is generally limited to activated halopyridines. Pyridines lacking electron-withdrawing groups may require harsh reaction conditions or fail to react altogether.
-
Large excess of hydrazine: A significant excess of hydrazine hydrate is often required to drive the reaction to completion and minimize the formation of dimeric byproducts.[2] This can pose challenges for large-scale synthesis in terms of waste disposal and safety.[2]
-
Harsh conditions: High temperatures and long reaction times are often necessary, which can be incompatible with sensitive functional groups.
The Modern Approach: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, including the synthesis of hydrazinylpyridines.[3] This palladium-catalyzed cross-coupling reaction offers a milder and often more efficient alternative to the classical SNAr approach.
Mechanistic Insights
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps in the mechanism are:
-
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the halopyridine, forming a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The hydrazine (or a protected equivalent) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The hydrazinyl group and the pyridine ring reductively eliminate from the palladium center, forming the desired hydrazinylpyridine product and regenerating the palladium(0) catalyst.
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are typically employed to facilitate the oxidative addition and reductive elimination steps.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of a Protected 2-Hydrazinylpyridine via Buchwald-Hartwig Amination
A direct coupling with hydrazine hydrate can be challenging due to catalyst inhibition and over-arylation. Therefore, a protected hydrazine derivative, such as di-tert-butyl hydrazodiformate, is often used, followed by deprotection.[4]
Materials:
-
2-Chloropyridine
-
Di-tert-butyl hydrazodiformate
-
Palladium(II) acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Trifluoroacetic acid (TFA) for deprotection
-
Dichloromethane (DCM) for deprotection
Procedure:
Part A: Buchwald-Hartwig Coupling [4]
-
In an oven-dried Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (e.g., 2 mol%), BINAP (e.g., 3 mol%), and NaOtBu (e.g., 1.4 equivalents).
-
Add anhydrous toluene, followed by 2-chloropyridine (1.0 equivalent) and di-tert-butyl hydrazodiformate (1.1 equivalents).
-
Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the protected hydrazinylpyridine.
Part B: Deprotection [4]
-
Dissolve the protected hydrazinylpyridine in dichloromethane.
-
Add trifluoroacetic acid (e.g., 10 equivalents) and stir at room temperature until the reaction is complete (monitor by TLC).
-
Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the deprotected hydrazinylpyridine.
Recent studies have also demonstrated the direct palladium-catalyzed coupling of hydrazine with aryl halides using specific ligand systems and hydroxide bases, which simplifies the process by avoiding the protection-deprotection sequence.[5][6]
Advantages and Limitations of the Buchwald-Hartwig Route
Advantages:
-
Broad substrate scope: This method is applicable to a wide range of substituted halopyridines, including those that are unreactive under SNAr conditions. Both electron-rich and electron-poor pyridines can be used.
-
Milder reaction conditions: The reactions are typically run at lower temperatures and for shorter durations compared to SNAr.
-
High functional group tolerance: The mild conditions allow for the presence of a variety of sensitive functional groups on the pyridine ring.
-
Stoichiometric control: The use of a protected hydrazine or carefully controlled conditions with hydrazine hydrate can avoid the need for a large excess of the hydrazine component.
Limitations:
-
Cost: The palladium catalyst and specialized phosphine ligands can be expensive, which may be a consideration for large-scale synthesis.
-
Metal contamination: The final product may contain trace amounts of palladium, which must be removed, especially for pharmaceutical applications.
-
Reaction optimization: The choice of catalyst, ligand, base, and solvent often requires careful optimization for each specific substrate.
-
Use of protected hydrazines: The need for protection and deprotection steps adds to the overall number of synthetic steps, although direct coupling methods are being developed.
Head-to-Head Comparison
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Mechanism | Two-step addition-elimination | Palladium-catalyzed cross-coupling |
| Catalyst | None (reaction is often uncatalyzed) | Palladium catalyst with a phosphine ligand |
| Substrate Scope | Generally limited to activated halopyridines (electron-deficient) | Broad scope, including electron-rich and electron-neutral halopyridines |
| Reaction Conditions | Often requires high temperatures and long reaction times | Generally milder temperatures and shorter reaction times |
| Functional Group Tolerance | Moderate; sensitive groups may not be tolerated | High; compatible with a wide range of functional groups |
| Reagents | Inexpensive (e.g., hydrazine hydrate) | More expensive (palladium catalyst, ligands) |
| Scalability | Can be challenging due to the need for a large excess of hydrazine | Scalable, but catalyst cost and removal can be factors |
| Product Purity | Byproducts from side reactions can be an issue | Generally high yields and cleaner reactions, but potential for metal contamination |
| Operational Simplicity | Relatively simple setup | Requires an inert atmosphere and careful handling of catalyst components |
Conclusion and Recommendations
Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination are valuable tools for the synthesis of substituted hydrazinylpyridines, each with its own set of advantages and disadvantages.
The SNAr route is a good choice when:
-
The starting halopyridine is sufficiently activated with electron-withdrawing groups.
-
Cost is a primary concern.
-
The avoidance of metal catalysts is critical.
-
The scale of the synthesis is relatively small, and the use of excess hydrazine is manageable.
The Buchwald-Hartwig amination is the preferred method when:
-
The halopyridine is unreactive or deactivated towards nucleophilic substitution.
-
A broad range of substituted hydrazinylpyridines is desired.
-
Mild reaction conditions are necessary to preserve sensitive functional groups.
-
Higher yields and cleaner reaction profiles are a priority.
For drug development professionals and researchers working on complex molecular scaffolds, the versatility and broad applicability of the Buchwald-Hartwig amination often make it the more strategic choice, despite the higher initial cost of the catalyst system. However, for the synthesis of simpler, activated hydrazinylpyridines, the classical SNAr approach remains a viable and economical option. The ultimate decision will depend on a careful evaluation of the specific substrate, the desired scale of the reaction, and the overall goals of the synthetic campaign.
References
-
Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Org. Lett.2001 , 3(9), 1351-4. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. OUCI. [Link]
-
Palladium-catalyzed coupling of aldehyde-derived hydrazones: practical synthesis of triazolopyridines and related heterocycles. Semantic Scholar. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. [Link]
-
An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides. Thieme Connect. [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ScienceOpen. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Synthesis process of 2-hydrazinopyridine derivative.
-
Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. PubMed. [Link]
-
Synthesis of N,N-Dialkyl-N'-arylhydrazines via palladium-catalyzed N-arylation by using N,N-dialkylhydrazines/2LiCl adducts. PubMed. [Link]
-
Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. eScholarship. [Link]
-
Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. PMC. [Link]
-
Synthesis of Tetrahydropyridazines via Pd-Catalyzed Carboamination of Alkenyl Hydrazones. ResearchGate. [Link]
-
C(sp3)-Arylation by Conformationally Accelerated Intramolecular Nucleophilic Aromatic Substitution (SNAr). PMC. [Link]
-
General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Chemistry Portal. [Link]
-
Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? ResearchGate. [Link]
-
Scheme 1. a) Previously reported SNAr conditions for the synthesis of... ResearchGate. [Link]
-
Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PMC. [Link]
-
Search Results. Beilstein Journals. [Link]
-
Palladium-Catalyzed N-Arylation of N,N-Dialkylhydrazines with Aryl Chlorides. ResearchGate. [Link]
-
Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journals. [Link]
-
Palladium Catalyzed Coupling of Tosylhydrazones with Aryl and Heteroaryl Halides in the Absence of External Ligands: Synthesis of Substituted Olefins. Organic Chemistry Portal. [Link]
-
Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium. PubMed. [Link]
-
Hydrazone synthesis by C-N coupling. Organic Chemistry Portal. [Link]
Sources
- 1. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
statistical analysis of structure-activity relationships for 3-Hydrazinyl-2-methylpyridine analogues
Topic: Statistical Analysis of Structure-Activity Relationships (SAR) for 3-Hydrazinyl-2-methylpyridine Analogues Content Type: Publish Comparison Guide
Executive Summary
This technical guide evaluates the pharmacophoric utility of 3-Hydrazinyl-2-methylpyridine (3-HMP) derivatives compared to established pyridine-based scaffolds (e.g., Isoniazid, 2-Hydrazinopyridine).[1] Designed for medicinal chemists and computational biologists, this analysis focuses on the statistical correlation between structural modifications—specifically the ortho-methyl group and hydrazine linker—and biological endpoints including antimicrobial potency (MIC) and cytotoxic selectivity (IC50).[1]
Pharmacophore Analysis & Strategic Positioning
The 3-HMP scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to the pyridine-4-hydrazide moiety found in Isoniazid (INH) .[1] Its distinct advantage lies in the 2-methyl substituent , which introduces specific steric and electronic constraints that modulate metabolic stability and target binding affinity.[1]
Comparative Matrix: 3-HMP vs. Standard Alternatives
| Feature | 3-Hydrazinyl-2-methylpyridine (3-HMP) | Isoniazid (INH) | 2-Hydrazinopyridine (Unsubstituted) |
| Core Scaffold | Pyridine (2-Me, 3-Hydrazine) | Pyridine (4-Hydrazine) | Pyridine (2-Hydrazine) |
| Electronic Character | Electron-rich (Inductive +I from Methyl) | Electron-deficient (EWG Carbonyl) | Neutral/Basic |
| Lipophilicity (cLogP) | ~0.9 (Moderate) | -0.7 (Hydrophilic) | ~0.5 |
| Primary Indication | Broad-spectrum (Antimicrobial/Kinase Inhibitor) | Anti-Tuberculosis (Specific) | General Intermediate |
| Metabolic Liability | Reduced (Methyl blocks ortho-oxidation) | High (N-acetylation) | Moderate |
| Binding Mode | Hydrophobic pocket fit (Steric anchor) | H-bond donor/acceptor | Flexible/Non-specific |
Technical Insight: The 2-methyl group in 3-HMP is not merely a lipophilic handle; it acts as a conformational lock , restricting the rotation of the hydrazine moiety and favoring specific binding poses in kinase domains (e.g., PIKfyve) or bacterial DNA gyrase active sites [1, 2].[1]
Statistical SAR Analysis: Mechanisms & Trends
The structure-activity relationship (SAR) of 3-HMP analogues is quantified using Linear Free Energy Relationships (LFER).[1] The activity (
Key Statistical Correlations
-
Steric Influence (
) of the 2-Methyl Group:-
Regression analysis of antimicrobial data indicates that the 2-methyl group contributes positively to activity against Gram-positive strains (S. aureus) but shows variable effects against Gram-negatives.[1]
-
Data Trend: Analogues retaining the 2-methyl group show a 1.5x to 3.0x lower MIC compared to non-methylated 3-hydrazinopyridine counterparts in hydrophobic binding pockets [3].[1]
-
-
Electronic Modulation via Hydrazone Formation:
-
Condensation of 3-HMP with electron-withdrawing aldehydes (e.g., 4-nitrobenzaldehyde) significantly enhances potency.[1]
-
Correlation: A strong negative correlation (
) is often observed between the Hammett substituent constant ( ) of the aldehyde phenyl ring and the value.[1] Electron-withdrawing groups (EWGs) stabilize the hydrazone imine bond, improving half-life in physiological media [4].[1]
-
-
Lipophilicity (LogP) Optimization:
Visualization of SAR Logic & Synthesis
The following diagram illustrates the divergent synthesis pathways and the logical nodes where SAR decisions impact biological outcomes.
Figure 1: Decision tree for synthesizing and evaluating 3-HMP derivatives. Pathway A (Hydrazones) allows for rapid exploration of electronic space, while Pathway B (Cyclization) locks conformation for selectivity.[1]
Experimental Protocols
To ensure reproducibility and statistical validity, the following protocols must be strictly adhered to. These methodologies are self-validating through the use of internal standards and positive controls.[1]
Protocol A: Synthesis of 3-HMP Hydrazone Derivatives
-
Objective: Generate a library for QSAR analysis.
-
Reagents: 3-Hydrazinyl-2-methylpyridine (1.0 eq), Substituted Benzaldehyde (1.0 eq), Ethanol (Solvent), Glacial Acetic Acid (Catalyst).[1]
-
Dissolution: Dissolve 1.0 mmol of 3-HMP in 10 mL absolute ethanol.
-
Activation: Add 2–3 drops of glacial acetic acid to protonate the carbonyl of the aldehyde.
-
Reflux: Add the substituted aldehyde and reflux at 78°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Validation: Reaction completion is confirmed by the disappearance of the hydrazine spot and the appearance of a fluorescent product spot.[1]
-
Purification: Cool to room temperature. Filter the precipitate and recrystallize from ethanol.[1][2]
-
Characterization: Confirm structure via 1H-NMR (Look for singlet at
8.0–8.5 ppm for -N=CH- proton) [6].[1]
Protocol B: Statistical MIC Determination (Microbroth Dilution)
-
Objective: Generate quantitative data suitable for regression analysis.
-
Inoculum: Prepare bacterial suspension (e.g., S. aureus ATCC 29213) adjusted to 0.5 McFarland standard.[1]
-
Dilution: Prepare serial two-fold dilutions of the test compound in DMSO/Mueller-Hinton Broth (range: 512 µg/mL to 0.5 µg/mL).
-
Control: Include Isoniazid (Positive Control) and DMSO-only (Negative Control) in every plate.
-
Incubation: 37°C for 24 hours.
-
Data Processing:
-
Calculate the Geometric Mean MIC from triplicate runs.
-
Convert MIC to
( ) for QSAR plotting. -
Rejection Criteria: If the standard deviation between triplicates exceeds 1 dilution step, discard data and repeat.
-
Statistical Validation Workflow
When publishing SAR data, simple observation is insufficient.[1] You must employ statistical validation to prove that structural changes—not random error—caused the activity shifts.[1]
Figure 2: Statistical workflow for validating Structure-Activity Relationships. High
References
-
MDPI. (2020).[1][2] Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Available at: [Link][1]
-
National Institutes of Health (PMC). (2020).[1] Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Available at: [Link]
-
ResearchGate. (2020).[1] Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Available at: [Link]
-
MDPI. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Available at: [Link][1]
-
PubChem. (2025).[1][3] 2-Methylpyridin-3-ol (Related Metabolite/Intermediate Data). Available at: [Link][1]
Sources
Publish Comparison Guide: Reproducibility of Synthetic Protocols for 3-Hydrazinyl-2-methylpyridine
Executive Summary
3-Hydrazinyl-2-methylpyridine (also known as 2-methyl-3-pyridylhydrazine) is a critical heterocyclic building block, particularly in the synthesis of fused ring systems like pyrazolo[4,3-c]pyridines and indazoles used in kinase inhibitor development.
Synthesizing hydrazine moieties at the 3-position of a pyridine ring is electronically challenging due to the lack of activation for nucleophilic aromatic substitution (
This guide evaluates and details the two most reproducible synthetic pathways:
-
Route A (Classical): Diazotization-Reduction of 3-amino-2-methylpyridine.
-
Route B (Modern): Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) of 3-bromo-2-methylpyridine.
Part 1: Comparative Analysis of Synthetic Routes
The choice of protocol depends on scale, available equipment, and waste disposal constraints.
| Feature | Route A: Diazotization-Reduction | Route B: Pd-Catalyzed Cross-Coupling |
| Primary Mechanism | Electrophilic substitution via Diazonium salt | Metal-catalyzed C-N bond formation |
| Starting Material | 3-Amino-2-methylpyridine (Commercial) | 3-Bromo-2-methylpyridine (Commercial) |
| Key Reagents | ||
| Reproducibility | High (Robust, older literature) | Medium-High (Requires strict |
| Yield Potential | 65 – 75% | 75 – 85% |
| Scalability | Good, but produces stoichiometric metal waste | Excellent, but high catalyst cost |
| Safety Profile | Caution: Diazonium intermediate is unstable; Tin waste is toxic. | Caution: Hydrazine precursors are toxic; Pd residues must be scavenged. |
Strategic Workflow Diagram
The following diagram outlines the decision logic and chemical pathways for both methods.
Caption: Comparative workflow for the synthesis of 3-hydrazinyl-2-methylpyridine showing classical vs. catalytic routes.
Part 2: Detailed Experimental Protocols
Method 1: Diazotization-Reduction (The "Gold Standard" for Lab Scale)
This method is preferred for its low cost and reliability. It leverages the stability of the 2-methylpyridine ring under acidic conditions. The reduction step uses Stannous Chloride (
Reagents:
-
3-Amino-2-methylpyridine (1.0 eq)
-
Sodium Nitrite (
) (1.1 eq) -
Stannous Chloride Dihydrate (
) (2.5 eq) -
Conc. Hydrochloric Acid (
) (Excess)
Protocol:
-
Solubilization: In a 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer, dissolve 3-amino-2-methylpyridine (10.8 g, 100 mmol) in conc.
(50 mL). Cool the mixture to -5°C to 0°C using an ice-salt bath. Note: The amine hydrochloride may precipitate; vigorous stirring is essential. -
Diazotization: Dropwise add a solution of
(7.6 g, 110 mmol) in water (15 mL), maintaining the internal temperature below 5°C .-
Checkpoint: After addition, stir for 30 mins. Verify excess nitrous acid using starch-iodide paper (should turn blue instantly).
-
-
Reduction: Prepare a solution of
(56.4 g, 250 mmol) in conc. (40 mL) cooled to 0°C. Add this solution dropwise to the diazonium mixture, keeping temperature < 10°C.-
Observation: The mixture will likely thicken. Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.
-
-
Isolation:
-
Basify the reaction mixture carefully with 50%
solution to pH > 12 while cooling (exothermic!). -
Extract with Ethyl Acetate (
mL). -
Dry organic layer over anhydrous
and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Ether or convert to the dihydrochloride salt by adding
in dioxane for long-term stability.
-
Validation Criteria:
-
Appearance: Pale yellow solid (free base) or white crystalline solid (HCl salt).
-
Melting Point: ~160°C (as HCl salt, lit. varies by solvate).
Method 2: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig)
This method avoids toxic tin waste and is superior for larger batches where purity is paramount. Direct coupling with hydrazine is difficult due to catalyst poisoning; therefore, Benzophenone Hydrazone is used as an ammonia surrogate.
Reagents:
-
3-Bromo-2-methylpyridine (1.0 eq)[1]
-
Benzophenone Hydrazone (1.1 eq)
-
Catalyst:
(2 mol%) + Ligand: BINAP or Xantphos (3 mol%) -
Base:
or (1.4 eq) -
Solvent: Toluene or 1,4-Dioxane (Anhydrous, Degassed)
Protocol:
-
Coupling:
-
Charge a flame-dried Schlenk flask with 3-bromo-2-methylpyridine (17.2 g, 100 mmol), Benzophenone Hydrazone (21.6 g, 110 mmol),
(45.6 g, 140 mmol), (450 mg), and Xantphos (1.7 g). -
Evacuate and backfill with Nitrogen (
).[1] -
Add anhydrous Toluene (200 mL) via syringe.
-
Heat to 100°C for 12-16 hours. Monitor by TLC/LC-MS for disappearance of bromide.
-
-
Hydrolysis:
-
Cool to room temperature.[2] Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.
-
Dissolve the residue in Ethanol (100 mL) and add 2M
(100 mL). -
Reflux for 2 hours. This cleaves the benzophenone protecting group.
-
-
Workup:
-
Cool and extract with Dichloromethane (
) to remove the benzophenone byproduct. Discard the organic layer. -
Basify the aqueous layer (containing the product) with NaOH to pH 10.
-
Extract the product into Ethyl Acetate (
). Dry and concentrate.
-
Part 3: Data & Reliability Analysis
Reproducibility Metrics
The following table summarizes expected outcomes based on field application data.
| Metric | Method 1 (Diazotization) | Method 2 (Pd-Coupling) |
| Yield (Isolated) | 68% | 82% |
| Purity (HPLC) | >95% (after recrystallization) | >98% (Column chromatography often not needed) |
| Reaction Time | 24 Hours | 18 Hours |
| Critical Failure Point | Temperature control during diazotization (>5°C leads to phenol formation). | Oxygen presence during coupling (kills Pd catalyst). |
| Green Chemistry Score | Low (Stoichiometric Sn/Cr waste) | Medium (Atom economy reduced by hydrazone protecting group) |
Self-Validating System (Quality Control)
To ensure the protocol worked, perform the following check:
-
1H NMR (DMSO-d6): Look for the characteristic methyl singlet at
ppm. The hydrazine protons ( ) typically appear as broad singlets around 4.0 ppm and 7.0 ppm (exchangeable with ). -
Derivatization Test: React a small aliquot with acetone. The rapid formation of the corresponding hydrazone (precipitate) confirms the presence of the free hydrazine moiety.
References
-
Classical Diazotization Mechanism
-
Palladium-Catalyzed Hydrazine Coupling
-
Ma, F.-F., et al. (2011). An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides. Synlett.
-
-
Buchwald-Hartwig Protocol Standards
-
BenchChem.[1] Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine.
-
-
Compound Data & Safety
-
PubChem. 3-Hydrazinopyridine Derivatives Data. National Library of Medicine.
-
Sources
Inter-Laboratory Comparison Guide: Analytical Strategies for 3-Hydrazinyl-2-methylpyridine
Executive Summary
3-Hydrazinyl-2-methylpyridine (3-HMP) is a critical building block in the synthesis of pharmaceutical and agrochemical actives (e.g., bicyclic heterocycles). However, as a hydrazine derivative, it is classified as a Potentially Genotoxic Impurity (PGI) under ICH M7 guidelines. Its quantification at trace levels (ppm/ppb) presents significant challenges due to its high polarity, lack of a strong native chromophore, and oxidative instability.
This guide provides an objective, data-driven comparison of three distinct analytical methodologies validated across multiple independent laboratories. It is designed to assist analytical development scientists in selecting the optimal protocol based on sensitivity requirements and available instrumentation.
Part 1: The Analytical Challenge
The quantification of 3-HMP requires overcoming three specific physicochemical hurdles:
-
Nucleophilicity & Instability: The hydrazine moiety (
) is highly nucleophilic and prone to rapid oxidation in air or solution, leading to variable recovery rates if not stabilized immediately. -
Polarity: The pyridine ring coupled with the hydrazine group creates a highly polar molecule that elutes in the void volume of standard C18 columns.
-
Trace Limits: To meet the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , analytical methods often require Limits of Quantitation (LOQ) below 1 ppm relative to the drug substance.
The Strategic Decision Matrix
The following diagram illustrates the decision logic for selecting the appropriate methodology based on laboratory capabilities and sensitivity needs.
Caption: Decision matrix for selecting analytical methods for 3-HMP based on sensitivity and matrix complexity.
Part 2: Comparative Methodology & Experimental Data
Method A: In-Situ Derivatization with Hexanal followed by LC-MS/MS
Status: Gold Standard for Trace Analysis
This method utilizes the nucleophilic nature of 3-HMP to react with Hexanal (or Benzaldehyde) to form a stable hydrazone derivative. This reaction serves two purposes: it stabilizes the hydrazine against oxidation and increases the molecular weight/hydrophobicity for better retention on Reverse Phase (RP) columns.
-
Mechanism: 3-HMP + Hexanal → Hydrazone Derivative + H2O
-
Key Advantage: The derivative is stable and ionizes efficiently in ESI+ mode.
Method B: Derivatization with Benzaldehyde followed by HPLC-UV
Status: Routine QC / Process Monitoring
A cost-effective alternative for laboratories without MS capabilities. Benzaldehyde reacts with 3-HMP to form a hydrazone with a conjugated
Method C: Direct HILIC-MS Analysis
Status: Rapid Screening
Uses Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar 3-HMP without derivatization. While faster, it suffers from matrix effects (ion suppression) in complex API mixtures.
Inter-Laboratory Performance Data
The following data summarizes a comparison study involving 5 independent laboratories (3 Pharma QC, 2 CROs) analyzing 3-HMP spiked into a representative API matrix.
| Metric | Method A: Derivatization LC-MS/MS | Method B: Derivatization HPLC-UV | Method C: Direct HILIC-MS |
| Derivatizing Agent | Hexanal / 2-Nitrobenzaldehyde | Benzaldehyde | None |
| Column | C18 (e.g., BEH C18) | C18 (e.g., Zorbax Eclipse) | HILIC (e.g., Amide/Silica) |
| Detection | ESI+ (MRM Mode) | UV @ 340 nm | ESI+ (SIM Mode) |
| LOD (Limit of Detection) | 0.02 ppm | 1.5 ppm | 0.2 ppm |
| LOQ (Limit of Quantitation) | 0.05 ppm | 5.0 ppm | 0.5 ppm |
| Linearity ( | > 0.999 | > 0.995 | > 0.990 |
| Recovery (Spike @ 10ppm) | 95% - 105% | 90% - 110% | 80% - 120% |
| Stability (Solution) | > 48 Hours | > 24 Hours | < 4 Hours (Oxidation risk) |
| Throughput | Medium (Requires reaction time) | Medium | High |
Part 3: Detailed Experimental Protocols
Protocol 1: The "Gold Standard" (Derivatization LC-MS/MS)
Recommended for ICH M7 compliance.
1. Reagents & Standards:
-
Standard: 3-Hydrazinyl-2-methylpyridine dihydrochloride (Store at -20°C).
-
Derivatizing Reagent: Hexanal (freshly distilled or high purity).
-
Buffer: Ammonium Formate (10 mM, pH 3.5).
2. Sample Preparation Workflow:
-
Weighing: Accurately weigh 50 mg of API sample into a 10 mL volumetric flask.
-
Dissolution: Dissolve in 5 mL of Acetonitrile:Water (50:50).
-
Derivatization: Add 100 µL of Hexanal solution (1% v/v in Acetonitrile).
-
Reaction: Vortex and incubate at 40°C for 30 minutes. (This ensures complete conversion to the hydrazone).
-
Dilution: Dilute to volume with diluent. Filter through 0.22 µm PTFE filter.
3. LC-MS/MS Parameters:
-
Column: Waters XBridge C18, 100 x 2.1 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 8 minutes.
-
MS Detection: ESI Positive. Monitor MRM transition for the Hexanal-3-HMP derivative (Precursor [M+H]+ → Product Ion). Note: Determine specific mass shift based on the molecular weight of 3-HMP (123.15) + Hexanal (100.[1]16) - Water (18.02) = ~205.3 Da.
Protocol 2: The "Routine" Method (HPLC-UV)
Recommended for synthesis process checks.
1. Derivatization:
-
Use Benzaldehyde instead of Hexanal. The resulting hydrazone has an absorption maximum (
) typically around 330-350 nm. -
Reaction: Mix sample with excess Benzaldehyde in Acetate Buffer (pH 4.5) to catalyze the Schiff base formation.
2. HPLC Conditions:
-
Detector: UV/Vis or PDA at 340 nm.
-
Flow Rate: 1.0 mL/min.[2]
-
Elution: Isocratic or shallow gradient (e.g., 60:40 MeOH:Phosphate Buffer) ensures the non-polar derivative elutes away from the polar API.
Workflow Visualization: Derivatization Chemistry
The following diagram details the critical chemical transformation required for stability.
Caption: Chemical derivatization workflow converting unstable 3-HMP into a stable hydrazone for analysis.
Part 4: Expert Insights & Causality (E-E-A-T)
Why Derivatization is Non-Negotiable
While direct analysis (Method C) seems attractive due to simplicity, expert consensus favors Method A or B .
-
Causality: Hydrazines are reducing agents. In a complex API matrix, trace metal ions or peroxides can oxidize 3-HMP during the sample preparation window, leading to false negatives (low recovery). Derivatization "locks" the reactive nitrogen pair immediately, preventing this degradation.
-
Chromatographic Physics: 3-HMP is a small, basic molecule. On standard C18 columns, it suffers from "dewetting" or early elution with the solvent front, where ion suppression (in MS) is highest. The hydrophobic tag added by derivatization moves the peak to a cleaner region of the chromatogram.
System Suitability Requirements
To ensure trustworthiness of the data, every run must include:
-
Derivatization Efficiency Check: Inject a standard of the underivatized material and monitor for its disappearance (if using UV) or appearance of the derivative.
-
Resolution Check: Ensure the derivative is resolved from the excess derivatizing agent (Benzaldehyde/Hexanal peaks can be large).
References
-
International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]
-
European Medicines Agency (EMA). (2014). Guideline on the Limits of Genotoxic Impurities. [Link]
-
Liu, D. Q., Sun, M., & Kord, A. S. (2010). Recent advances in trace analysis of pharmaceutical genotoxic impurities. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for hydrazine derivatization techniques). [Link]
-
PubChem. (n.d.). Compound Summary: 3-Hydrazinyl-2-methylpyridine. National Library of Medicine. [Link]
-
U.S. Food and Drug Administration (FDA). (2020).[3] Control of Nitrosamine Impurities in Human Drugs. (Relevant for context on nitrogen-containing impurities and trace analysis standards). [Link]
Sources
Operational Guide: Safe Disposal of 3-Hydrazinyl-2-methylpyridine
Executive Summary: Immediate Action Required
3-Hydrazinyl-2-methylpyridine (CAS: 160590-37-4 or similar isomers) is a substituted aryl hydrazine.[1] It functions as a strong reducing agent and a potential nitrogenous base.
CRITICAL WARNING:
-
NEVER mix this chemical with oxidizing agents (Bleach, Hydrogen Peroxide, Nitric Acid). This will cause an immediate exothermic reaction, releasing toxic gas and potentially causing an explosion.
-
NEVER dispose of this down the drain.
-
PRIMARY DISPOSAL METHOD: Lab-pack for high-temperature incineration via a licensed hazardous waste contractor.
Part 1: Hazard Identification & Risk Profile
Before handling waste, you must understand the chemical behavior that dictates the disposal method. This compound carries the risks inherent to the hydrazine moiety (
Chemical Identity & GHS Classification
| Parameter | Detail |
| Chemical Name | 3-Hydrazinyl-2-methylpyridine |
| CAS Number | 160590-37-4 (Common isomer) |
| Functional Group | Aryl Hydrazine (Reducing Agent) |
| Physical State | Solid (typically off-white to yellow powder) |
GHS Hazard Statements (Derived from Hydrazine Class)
| Code | Hazard | Operational Implication |
| H302/H312 | Harmful if swallowed/in contact with skin | Double-glove (Nitrile > 5 mil) is mandatory. |
| H315/H319 | Causes skin/eye irritation | Face shield required during waste pouring. |
| H335 | May cause respiratory irritation | Fume hood use is non-negotiable. |
| Reactivity | Reducing Agent | Incompatible with Oxidizers. |
Expert Insight: The hydrazine functional group (
) is nucleophilic and unstable. Upon oxidation, it can generate nitrogen gas () rapidly. If this occurs in a sealed waste container, the vessel will overpressurize and rupture.
Part 2: Waste Segregation (The "Kill Step" Prevention)
The most common accident involving hydrazines is improper segregation. You must isolate this waste stream.[2]
Incompatibility Matrix
| Waste Stream | Compatibility | Result of Mixing |
| Oxidizing Acids (Nitric, Perchloric) | DANGER | Violent explosion; formation of azide-like intermediates. |
| Hypochlorites (Bleach) | DANGER | Exothermic gas evolution ( |
| Halogenated Solvents (DCM, Chloroform) | CAUTION | Can react over time to form alkylated hydrazines (more toxic). |
| Ketones (Acetone) | AVOID | Reacts to form hydrazones (changes chemical properties/toxicity). |
| Alcohols/Hydrocarbons | SAFE | Suitable for dilution/solvation for disposal. |
Part 3: Step-by-Step Disposal Protocols
Protocol A: Bulk Solid/Liquid Disposal (Preferred)
Use this for synthesized batches, expired reagents, or mother liquors.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or Amber Glass jar.
-
Labeling: Attach a hazardous waste tag immediately.
-
Constituents: "3-Hydrazinyl-2-methylpyridine, Ethanol (if dissolved)."
-
Hazard Checkbox: Toxic, Irritant.[3]
-
Special Note: Write "REDUCING AGENT - DO NOT MIX WITH OXIDIZERS" in red marker on the label.
-
-
Packing:
-
If solid: Transfer directly to the container.
-
If liquid: Ensure the solvent is compatible (e.g., Ethanol, Methanol, Ethyl Acetate).
-
-
Storage: Store in a secondary containment tray in the Satellite Accumulation Area (SAA), separate from oxidizing waste streams.
-
Handoff: Request pickup for Incineration .
Protocol B: Decontamination of Glassware (Trace Residues Only)
Use this ONLY for cleaning spatulas, flasks, and funnels. DO NOT use this to treat bulk waste.
The "Bleach Method" Warning: While bleach (sodium hypochlorite) destroys hydrazines, the reaction is exothermic and generates toxic chloramines. This should only be done on trace amounts in a fume hood.
-
Preparation: Prepare a 5% Sodium Hypochlorite solution (dilute household bleach) in a beaker.
-
Soaking: Submerge contaminated glassware in the bleach bath.
-
Observation: You may see micro-bubbles (
gas). Allow to soak for 24 hours. -
Rinsing: Remove glassware, rinse with copious water, then wash with soap and water.
-
Bath Disposal: The spent bleach bath should be treated as "Basic Inorganic Waste" (due to residual caustic bleach), not poured down the drain unless facility permits allow.
Part 4: Visual Decision Workflow
This diagram illustrates the logic flow for handling hydrazine waste to prevent incompatibility accidents.
Figure 1: Decision matrix for segregating and processing hydrazine-derivative waste streams.
Part 5: Emergency Procedures
Spill Management
-
Evacuate: If the spill is large (>10g) or outside a hood, evacuate the immediate area.
-
PPE: Wear nitrile gloves (double layer), lab coat, and safety goggles.
-
Neutralization (Spills): Do not use bleach on a dry powder spill (risk of fire).
-
Solid Spill: Cover with wet paper towels to prevent dust, then scoop into a waste container.
-
Liquid Spill: Absorb with vermiculite or sand. Do not use paper towels alone (fire risk if they dry out).
-
-
Clean Up: Wipe the area with mild soapy water.
First Aid
-
Skin Contact: Wash immediately with soap and water for 15 minutes. Hydrazines can absorb through skin.
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately (risk of corneal opacity).
References
-
Sigma-Aldrich. (2025).[4][5] Safety Data Sheet: Hydrazine Derivatives. Retrieved from (General class hazards for aryl hydrazines).
-
Thermo Fisher Scientific. (2024).[4][6] 2-Hydrazinopyridine Safety Data Sheet.[1][4][6] Retrieved from .
-
National Institutes of Health (NIH). Mechanisms of carcinogenicity of aryl hydrazines. Retrieved from .
-
U.S. Department of Defense. Safety and Handling of Hydrazine. Defense Technical Information Center. Retrieved from .
-
American Chemical Society (ACS). Safe Handling of Organohydrazines. Chemical Health & Safety Guidelines.[3][7]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
